Product packaging for 2,5-Dichloro-4'-fluorobenzophenone(Cat. No.:CAS No. 270903-87-2)

2,5-Dichloro-4'-fluorobenzophenone

Cat. No.: B3050571
CAS No.: 270903-87-2
M. Wt: 269.09 g/mol
InChI Key: WJGLGPTVKGZNBK-UHFFFAOYSA-N
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Description

2,5-Dichloro-4'-fluorobenzophenone is a useful research compound. Its molecular formula is C13H7Cl2FO and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7Cl2FO B3050571 2,5-Dichloro-4'-fluorobenzophenone CAS No. 270903-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dichlorophenyl)-(4-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGLGPTVKGZNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476352
Record name 2,5-dichloro-4'-fluorobenzophenon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270903-87-2
Record name 2,5-dichloro-4'-fluorobenzophenon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 270903-87-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone of significant interest in synthetic organic chemistry. It serves as a crucial intermediate in the preparation of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development, as well as in materials science.[1] This document details its chemical properties, synthesis protocols, and potential applications, presenting data in a clear and accessible format for laboratory and research professionals.

Chemical and Physical Properties

This compound is a polysubstituted aromatic compound. Its key identifiers and physicochemical properties are summarized below.

Identifier Value
CAS Number 270903-87-2[2]
Molecular Formula C₁₃H₇Cl₂FO
Molecular Weight 269.09 g/mol [3]
IUPAC Name (2,5-dichlorophenyl)(4-fluorophenyl)methanone

Note: Detailed experimental data on physical properties such as melting point, boiling point, and solubility for this specific isomer were not consistently available in the public domain. Researchers should obtain a certificate of analysis for specific batches.

Synthesis Methodology: Friedel-Crafts Acylation

The most commercially viable method for synthesizing this compound is the Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution facilitates the direct formation of a carbon-carbon bond between a dichlorinated benzoyl group and a fluorinated benzene ring.[1]

General Experimental Protocol

The following protocol outlines a general procedure for the synthesis of this compound via Friedel-Crafts acylation.

Reagents:

  • 2,5-Dichlorobenzoyl chloride (Acylating agent)

  • Fluorobenzene (Aromatic substrate)

  • Lewis Acid Catalyst (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous, non-polar solvent (e.g., Dichloromethane, Carbon disulfide)

  • Quenching solution (e.g., chilled hydrochloric acid)

  • Extraction solvent (e.g., Methylene dichloride)[1]

Procedure:

  • Reaction Setup: In a moisture-free reaction vessel under an inert atmosphere, the Lewis acid catalyst is suspended in the chosen anhydrous solvent.

  • Addition of Reactants: 2,5-Dichlorobenzoyl chloride is added to the suspension. The mixture is typically cooled before the slow, dropwise addition of fluorobenzene. The fluorine atom on the benzene ring, although a deactivating group, directs the incoming acyl group primarily to the para position, yielding the desired 4'-fluoro substitution pattern.[1]

  • Reaction Progression: The reaction mixture is stirred at a controlled temperature. The reaction is monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Isolation: Upon completion, the reaction is quenched by carefully pouring the mixture into a chilled, dilute acid solution to neutralize the catalyst.[1]

  • Extraction and Purification: The organic product is separated from the aqueous phase via solvent extraction.[1] The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by techniques such as recrystallization or column chromatography to yield pure this compound.

A US patent describes a method for preparing various 2,5-dichlorobenzophenones in high yield and isomeric purity by using the Friedel-Crafts aroylation of 1,4-dichlorobenzene with an aroyl halide and a significant amount of a Lewis acid catalyst.[4]

Applications in Research and Development

The unique substitution pattern of this compound, featuring both chlorine and fluorine atoms, makes it a valuable building block for a variety of applications.

  • Synthetic Intermediate: It is a key intermediate in the multi-step synthesis of more complex organic molecules, including potential pharmaceutical and agrochemical agents.[1] The reactive halogen atoms allow for diverse functionalization.[1]

  • Materials Science: Halogenated benzophenones are used as monomers in the production of high-performance polymers. For instance, related compounds like 4,4'-difluorobenzophenone are essential for generating PEEK polymers.[1] Incorporating this compound into copolymers has been shown to enhance their solubility in common organic solvents while maintaining high thermal stability.[1]

  • Photochemistry: The presence of halogens can introduce novel photochemical pathways. Studies on other fluorobenzophenones have shown unique photosubstitution reactions, indicating the significant influence of the fluorine substituent on the molecule's reactivity.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from safety data sheets for structurally similar compounds.

Hazard Category Description
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Avoid breathing dust, fumes, or vapors.[5]

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Friedel-Crafts acylation reaction.

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product r1 2,5-Dichlorobenzoyl Chloride reaction Friedel-Crafts Acylation (Anhydrous Solvent) r1->reaction r2 Fluorobenzene r2->reaction cat Lewis Acid (e.g., AlCl₃) cat->reaction workup Quenching & Neutralization reaction->workup 1. Reaction Completion purify Extraction & Purification workup->purify 2. Phase Separation product 2,5-Dichloro-4'- fluorobenzophenone purify->product 3. Isolation

Fig. 1: Friedel-Crafts Acylation Workflow.
Role as a Synthetic Building Block

This diagram shows the logical relationship of this compound as a versatile intermediate in chemical synthesis.

G cluster_applications Potential Applications start 2,5-Dichloro-4'- fluorobenzophenone pharma Pharmaceutical Compounds start->pharma Multi-step Synthesis agro Agrochemicals start->agro Functionalization material Advanced Polymers (e.g., PEEK analogues) start->material Polymerization end1 end1 pharma->end1 Bioactive Molecules end2 end2 agro->end2 Crop Protection Agents end3 end3 material->end3 High-Performance Materials

Fig. 2: Application as a Chemical Intermediate.

References

An In-depth Technical Guide to 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone that serves as a valuable building block in organic synthesis, particularly in the field of polymer chemistry. Its distinct substitution pattern, featuring two chlorine atoms on one phenyl ring and a fluorine atom on the other, imparts specific chemical properties that are of interest in the development of advanced materials and potentially in the synthesis of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of this compound, along with a discussion of the general biological activities of related benzophenone derivatives.

Chemical and Physical Properties

PropertyValue
IUPAC Name (2,5-Dichlorophenyl)(4-fluorophenyl)methanone
CAS Number 270903-87-2[1]
Molecular Formula C₁₃H₇Cl₂FO[1]
Molecular Weight 269.1 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation [2]. This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme:

2,5-Dichlorobenzoyl chloride + Fluorobenzene -- (Aluminum chloride) --> this compound + Hydrogen chloride

dot

Biological_Activity_Context Benzophenone_Core Benzophenone Derivatives Endocrine_Disruption Endocrine Disruption (e.g., Antiandrogenic Activity) Benzophenone_Core->Endocrine_Disruption Cytotoxicity Cytotoxicity (Potential Anticancer Effects) Benzophenone_Core->Cytotoxicity UV_Filtering UV Filtering (Application in Sunscreens) Benzophenone_Core->UV_Filtering Target_Compound This compound (Biological Activity Undetermined) Endocrine_Disruption->Target_Compound Potential for Investigation Cytotoxicity->Target_Compound Potential for Investigation

References

Elucidation of the Molecular Structure of 2,5-Dichloro-4'-fluorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 2,5-dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone with applications as a key intermediate in organic synthesis and polymer chemistry. This document details the primary synthetic route, expected spectroscopic characteristics, and a logical workflow for its characterization.

Chemical Structure and Properties

This compound (CAS No. 270903-87-2) is a diaryl ketone featuring a dichlorinated phenyl ring and a fluorinated phenyl ring linked by a carbonyl group. The strategic placement of halogen atoms significantly influences the molecule's reactivity and physical properties.

PropertyValue
Molecular Formula C₁₃H₇Cl₂FO
Molecular Weight 269.09 g/mol
IUPAC Name (2,5-dichlorophenyl)(4-fluorophenyl)methanone
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC=C(C=C2)F
InChI Key WJGLGPTVKGZNBK-UHFFFAOYSA-N

Synthesis via Friedel-Crafts Acylation

The principal and most commercially viable method for synthesizing this compound is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction facilitates the formation of a carbon-carbon bond between the 2,5-dichlorobenzoyl moiety and the fluorobenzene ring.

Reaction Scheme

The reaction proceeds by treating fluorobenzene with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The fluorine atom on the fluorobenzene ring is a deactivating but ortho-, para-directing group, leading to the desired 4'-fluoro substitution pattern.[1]

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product R1 2,5-Dichlorobenzoyl Chloride P This compound R1->P R2 Fluorobenzene R2->P Catalyst AlCl₃ (Lewis Acid) Catalyst->P Solvent Inert Solvent (e.g., CS₂, CH₂Cl₂) Solvent->P

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on established Friedel-Crafts acylation procedures.

Materials:

  • 2,5-Dichlorobenzoyl chloride

  • Fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous inert solvent (e.g., dichloromethane, carbon disulfide)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction and recrystallization (e.g., diethyl ether, hexanes)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride to an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Add 2,5-dichlorobenzoyl chloride to the stirred suspension.

  • Slowly add fluorobenzene dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be maintained between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, hexanes) to yield pure this compound.

Spectroscopic and Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings. The protons on the dichlorinated phenyl ring will exhibit complex splitting patterns due to spin-spin coupling. The protons on the fluorinated phenyl ring will show characteristic splitting due to coupling with the adjacent fluorine atom in addition to proton-proton coupling. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and carbonyl groups.[1]

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Region 1Expected PatternExpected ValueProtons on the 2,5-dichlorophenyl ring
Region 2Expected PatternExpected ValueProtons on the 4-fluorophenyl ring

The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule. The carbon atoms attached to or near the electronegative halogen and oxygen atoms will be shifted downfield. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
Region 1 (downfield)Carbonyl carbon (C=O)
Region 2Aromatic carbons attached to halogens
Region 3Other aromatic carbons

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the 4'-position of the benzophenone structure.

Expected ¹⁹F NMR Data:

Chemical Shift (δ, ppm)Assignment
Expected ValueFluorine on the 4-fluorophenyl ring
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~1660StrongC=O (carbonyl) stretching
~1590, ~1480Medium-StrongC=C aromatic ring stretching
~1220StrongC-F stretching
~840StrongC-Cl stretching
~3100-3000WeakAromatic C-H stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

m/zInterpretation
~268, 270, 272Molecular ion peak (M⁺) cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl)
Other fragmentsFragments corresponding to the loss of CO, Cl, and fragmentation of the aromatic rings

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization Reactants 2,5-Dichlorobenzoyl Chloride + Fluorobenzene Reaction Friedel-Crafts Acylation (AlCl₃ catalyst) Reactants->Reaction Purification Work-up & Recrystallization Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for synthesis and characterization.

Applications in Research and Development

This compound serves as a valuable building block in several areas of chemical research and development:

  • Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers such as poly(ether ether ketone) (PEEK). The incorporation of this monomer can enhance the solubility of the resulting polymers in common organic solvents while maintaining high thermal stability.[1]

  • Organic Synthesis: The halogen atoms on the aromatic rings can be substituted through various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups to create more complex molecules.

  • Pharmaceutical Research: Benzophenone derivatives are scaffolds found in various biologically active compounds, making this molecule a potential starting material for the synthesis of novel drug candidates.

This technical guide provides a foundational understanding of the synthesis and structural elucidation of this compound. Researchers can use the provided experimental protocols and expected analytical data as a benchmark for their own investigations into this versatile chemical compound.

References

An In-depth Technical Guide to 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2,5-dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone of significant interest in various scientific and industrial fields. The document is intended for researchers, scientists, and professionals involved in drug discovery, materials science, and fine chemical synthesis. It details the compound's chemical and physical properties, outlines a standard experimental protocol for its synthesis, and discusses its current and potential applications.

Compound Profile and Properties

This compound is a derivative of benzophenone, featuring two chlorine atoms on one phenyl ring and a fluorine atom on the other. This substitution pattern imparts unique chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Data for this compound

PropertyValueSource
CAS Number 270903-87-2[1]
Molecular Formula C₁₃H₇Cl₂FO[2]
Molecular Weight 269.09 g/mol [2]
IUPAC Name (2,5-dichlorophenyl)(4-fluorophenyl)methanoneN/A
Appearance Off-white to light yellow solid (typical)[3]
Primary Application Intermediate in chemical synthesis[1][4]

Synthesis of this compound

The most common and commercially viable method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[4] This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

  • 2,5-Dichlorobenzoyl chloride (1.0 eq)

  • Fluorobenzene (serving as both reactant and solvent, typically in excess)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.5 eq)

  • Dichloromethane (CH₂Cl₂) (optional, as a solvent)

  • Hydrochloric acid (HCl), chilled (for quenching)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction flask with a stirrer, dropping funnel, and reflux condenser connected to a gas trap

Procedure:

  • Reaction Setup: To a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add fluorobenzene and anhydrous aluminum chloride. Cool the mixture in an ice bath to 0-5 °C with stirring.

  • Addition of Acylating Agent: Slowly add 2,5-dichlorobenzoyl chloride to the stirred mixture via a dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly quench it by carefully adding crushed ice, followed by chilled hydrochloric acid to neutralize the catalyst.[4]

  • Extraction: Transfer the mixture to a separatory funnel. If a co-solvent like dichloromethane was used, it will form the organic layer.[4] If fluorobenzene was used in excess, it will be the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash successively with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane) to obtain a pure solid product.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product cluster_workup Purification Steps R1 2,5-Dichlorobenzoyl Chloride P1 Friedel-Crafts Acylation R1->P1 R2 Fluorobenzene R2->P1 C1 Aluminum Chloride (AlCl₃) C1->P1 W1 Quenching (HCl) P1->W1 Reaction Mixture Product This compound W2 Solvent Extraction W1->W2 W3 Recrystallization W2->W3 Crude Product W3->Product Pure Product

Caption: Synthesis workflow for this compound.

Applications in Research and Development

The unique arrangement of halogen atoms on the benzophenone core makes this compound a versatile building block in several areas of chemical science.

  • Pharmaceutical and Agrochemical Synthesis: This compound serves as a key intermediate in the synthesis of more complex bioactive molecules.[4] The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability, lipophilicity, and binding affinity. More than 88% of pharmaceuticals in the United States rely on chlorine chemistry.[6]

  • Materials Science: Benzophenone derivatives are crucial in polymer chemistry. For instance, related compounds like 4,4'-difluorobenzophenone are used as monomers in the production of high-performance polymers such as PEEK (Polyether ether ketone).[4] Incorporating this compound into polymer chains can enhance properties like solubility in organic solvents while maintaining high thermal stability.[4]

  • Photochemistry Research: The benzophenone scaffold is known for its photochemical properties. The specific halogenation pattern in this molecule can lead to unique photochemical pathways and reactivity, making it a subject of interest for fundamental research in photochemistry.[4]

Conclusion

This compound is a compound with significant utility, primarily as a synthetic intermediate. Its preparation via the robust Friedel-Crafts acylation is well-established. For professionals in drug development and materials science, this molecule offers a platform for creating novel structures with tailored properties. Further research into its applications is likely to uncover new opportunities in both academic and industrial settings.

References

An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,5-dichloro-4'-fluorobenzophenone, a key intermediate in various chemical and pharmaceutical applications. This document details the core synthetic methodologies, including Friedel-Crafts acylation and nickel-catalyzed cross-coupling reactions, supported by detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a diarylketone with a chemical structure that lends itself to a variety of applications, including as a building block in the synthesis of high-performance polymers and as an intermediate in the preparation of pharmacologically active compounds. The strategic placement of its chloro and fluoro substituents influences its reactivity and physicochemical properties. This guide explores the two principal routes for its synthesis, providing the necessary technical details for laboratory and potential scale-up production.

Friedel-Crafts Acylation Pathways

The Friedel-Crafts acylation is a classic and widely utilized method for the synthesis of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, two primary variations of this pathway are viable, each with its own set of advantages and considerations.

Pathway 1: Acylation of Fluorobenzene with 2,5-Dichlorobenzoyl Chloride

In this approach, fluorobenzene is acylated with 2,5-dichlorobenzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The fluorine atom on the fluorobenzene ring primarily directs the incoming acyl group to the para position, leading to the desired 4'-fluoro substitution pattern.[1]

G cluster_precursor1 Precursor Synthesis 1 cluster_main_reaction1 Friedel-Crafts Acylation 2,5-Dichlorobenzoic Acid 2,5-Dichlorobenzoic Acid 2,5-Dichlorobenzoyl Chloride 2,5-Dichlorobenzoyl Chloride 2,5-Dichlorobenzoic Acid->2,5-Dichlorobenzoyl Chloride SOCl₂ Thionyl Chloride Thionyl Chloride Thionyl Chloride->2,5-Dichlorobenzoyl Chloride 2,5-Dichlorobenzoyl Chloride_main 2,5-Dichlorobenzoyl Chloride Fluorobenzene Fluorobenzene Product1 This compound Fluorobenzene->Product1 2,5-Dichlorobenzoyl Chloride_main->Product1 AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Product1 Catalyst

Diagram 1: Friedel-Crafts Acylation of Fluorobenzene.

Materials:

  • 2,5-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichlorobenzoic acid.

  • Add an excess of thionyl chloride (typically 2-3 equivalents) and a catalytic amount of DMF.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2,5-dichlorobenzoyl chloride can be purified by vacuum distillation.

Materials:

  • Fluorobenzene

  • 2,5-Dichlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in the anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Slowly add 2,5-dichlorobenzoyl chloride to the stirred suspension.

  • Once the acyl chloride has been added, add fluorobenzene dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture in an ice bath and slowly quench by the addition of crushed ice, followed by concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Pathway 2: Acylation of 1,4-Dichlorobenzene with 4-Fluorobenzoyl Chloride

An alternative Friedel-Crafts approach involves the acylation of 1,4-dichlorobenzene with 4-fluorobenzoyl chloride. This pathway may be advantageous depending on the relative cost and availability of the starting materials.

G cluster_precursor2 Precursor Synthesis 2 cluster_main_reaction2 Friedel-Crafts Acylation 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride 4-Fluorobenzoic Acid->4-Fluorobenzoyl Chloride SOCl₂ Thionyl Chloride2 Thionyl Chloride Thionyl Chloride2->4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride_main 4-Fluorobenzoyl Chloride 1,4-Dichlorobenzene 1,4-Dichlorobenzene Product2 This compound 1,4-Dichlorobenzene->Product2 4-Fluorobenzoyl Chloride_main->Product2 AlCl3_2 AlCl₃ (Lewis Acid) AlCl3_2->Product2 Catalyst

Diagram 2: Friedel-Crafts Acylation of 1,4-Dichlorobenzene.

Materials:

  • 4-Fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., chloroform)

Procedure:

  • A mixture of 4-fluorobenzoic acid (0.15 mol), thionyl chloride (0.45 mol), and a few drops of DMF in chloroform (200 ml) is heated at reflux for 16 hours.[2]

  • After cooling, the volatiles are removed in vacuo.[2]

  • The residue is diluted with carbon tetrachloride and evaporated again in vacuo to remove residual thionyl chloride.[2]

  • The final product is purified by distillation.[2]

The experimental protocol is analogous to that described in section 2.1.2, with 1,4-dichlorobenzene used in place of fluorobenzene and 4-fluorobenzoyl chloride used in place of 2,5-dichlorobenzoyl chloride.

Quantitative Data for Friedel-Crafts Acylation
ParameterPathway 1 (Fluorobenzene)Pathway 2 (1,4-Dichlorobenzene)Reference
Catalyst AlCl₃, TfOH/Re(OTf)₃AlCl₃[1][3]
Solvent Dichloromethane, 1,2-Dichloroethane, Solvent-freeNot specified[3]
Temperature Room temperature to refluxNot specified
Reaction Time Several hoursNot specified
Yield Up to 87% (for analogous reaction)Not specified[4]
Selectivity High for para-isomerNot specified[1]

Nickel-Catalyzed Cross-Coupling Pathway

An alternative and more modern approach to the synthesis of this compound involves a nickel-catalyzed cross-coupling reaction. This method typically utilizes an organometallic reagent, such as a Grignard or organozinc reagent, which is then coupled with an aryl halide or a related electrophile in the presence of a nickel catalyst.

Pathway 3: Nickel-Catalyzed Coupling of 2,5-Dichlorophenylmagnesium Bromide with 4-Fluorobenzoyl Chloride

This pathway involves the preparation of a Grignard reagent from 2,5-dichlorobromobenzene, followed by its nickel-catalyzed cross-coupling with 4-fluorobenzoyl chloride.

G cluster_precursor3 Grignard Reagent Formation cluster_main_reaction3 Nickel-Catalyzed Cross-Coupling 2,5-Dichlorobromobenzene 2,5-Dichlorobromobenzene Grignard 2,5-Dichlorophenylmagnesium Bromide 2,5-Dichlorobromobenzene->Grignard Mg, THF Magnesium Magnesium Magnesium->Grignard Grignard_main 2,5-Dichlorophenylmagnesium Bromide Product3 This compound Grignard_main->Product3 4-Fluorobenzoyl Chloride3 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride3->Product3 Ni_Catalyst Ni(II) Precatalyst Ni_Catalyst->Product3 Catalyst

Diagram 3: Nickel-Catalyzed Cross-Coupling Reaction.

Materials:

  • 2,5-Dichlorobromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine.

  • Add a small amount of a solution of 2,5-dichlorobromobenzene in anhydrous THF to the magnesium.

  • Initiate the reaction by gentle heating or the addition of a few drops of a pre-formed Grignard reagent.

  • Once the reaction has started (indicated by bubbling and a color change), add the remaining solution of 2,5-dichlorobromobenzene in THF dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.

  • The resulting Grignard reagent is used in the subsequent coupling step.

Materials:

  • 2,5-Dichlorophenylmagnesium bromide solution in THF

  • 4-Fluorobenzoyl chloride

  • Nickel(II) catalyst (e.g., NiCl₂(PPh₃)₂)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Aqueous work-up solutions (e.g., NH₄Cl, HCl)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the nickel(II) precatalyst and the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the solution of 4-fluorobenzoyl chloride to the catalyst suspension.

  • Add the prepared 2,5-dichlorophenylmagnesium bromide solution dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Quantitative Data for Nickel-Catalyzed Cross-Coupling
ParameterPathway 3 (Grignard Coupling)Reference
Catalyst Ni(II) precatalyst (e.g., NiCl₂(PPh₃)₂)[5][6]
Solvent THF, Diethyl ether[5]
Temperature Room temperature[6]
Reaction Time < 10 minutes to several hours[6]
Yield Generally high for analogous reactions[5][6]

Conclusion

The synthesis of this compound can be effectively achieved through two primary methodologies: Friedel-Crafts acylation and nickel-catalyzed cross-coupling. The choice of pathway will depend on factors such as the availability and cost of starting materials, desired purity, and scalability.

The Friedel-Crafts acylation represents a well-established and robust method, with the acylation of fluorobenzene by 2,5-dichlorobenzoyl chloride being a direct route. The nickel-catalyzed cross-coupling offers a more modern alternative that can proceed under mild conditions with high efficiency.

This guide provides the essential technical information for researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs. Further optimization of the presented protocols may be required to achieve desired yields and purity on a larger scale.

References

Technical Guide: Spectral Analysis of 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,5-dichloro-4'-fluorobenzophenone (CAS No: 270903-87-2). Due to the limited availability of public experimental data, this document combines known properties with predicted spectral characteristics based on the analysis of structurally similar compounds. The methodologies provided are standard protocols for the spectral analysis of aromatic ketones.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 270903-87-2
Molecular Formula C₁₃H₇Cl₂FO
Molecular Weight 269.09 g/mol
Exact Mass 267.985798 g/mol
Chemical Structure

Synthesis

The primary and most commercially viable method for synthesizing this compound is the Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution involves the reaction of 2,5-dichlorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The fluorine atom on the fluorobenzene ring directs the incoming acyl group predominantly to the para position, yielding the desired product.

An alternative industrial-scale synthesis may utilize a nickel(0) catalyst for the coupling of 2,5-dichlorophenylmagnesium bromide with 4-fluorobenzophenone.[1]

Spectral Data

The following sections detail the expected spectral data for this compound.

The ¹H NMR spectrum of this compound is expected to exhibit complex signals corresponding to the protons on its two aromatic rings.[1] The electron-withdrawing effects of the chlorine, fluorine, and carbonyl groups will influence the chemical shifts, generally causing them to appear in the downfield region typical for aromatic protons.

Expected ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3', H-5'~7.1-7.3dd~8.5, ~8.5 (t)
H-2', H-6'~7.8-8.0dd~8.5, ~5.5
H-3, H-4, H-6~7.3-7.6m-

Note: These are predicted values based on the analysis of similar halogenated benzophenones. Actual experimental values may vary.

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift. The carbon atoms attached to halogens will also be significantly influenced.

Expected ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~194-196
C-1'~132-134
C-2', C-6'~130-132
C-3', C-5'~115-117 (d)
C-4'~164-166 (d)
C-1~138-140
C-2~131-133
C-3~130-132
C-4~128-130
C-5~133-135
C-6~126-128

Note: These are predicted values. The signals for carbons in the fluorinated ring that are coupled to fluorine will appear as doublets (d).

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Expected FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1660-1680StrongC=O (carbonyl) stretch
~1580-1600MediumC=C aromatic ring stretch
~1220-1240StrongC-F stretch
~700-850StrongC-Cl stretch

The mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern will likely involve the cleavage of the bond between the carbonyl group and the aromatic rings. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic M, M+2, and M+4 peaks for fragments containing two chlorine atoms.

Expected Mass Spectrometry Data

m/zRelative IntensityAssignment
~268, 270, 272Moderate[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster)
~173, 175Strong[C₇H₃Cl₂O]⁺ fragment
~123Strong[C₇H₄FO]⁺ fragment
~95Moderate[C₆H₄F]⁺ fragment

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2.0 s.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Collect a background spectrum of the clean ATR crystal and ratio it against the sample spectrum to obtain the final absorbance or transmittance spectrum.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

Visualizations

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolve in CDCl3 (NMR) Sample->Dissolution Solid_State Solid Sample (FT-IR ATR) Sample->Solid_State Dilution Dilute in DCM/EtOAc (GC-MS) Sample->Dilution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec Inject FTIR_Spec FT-IR Spectrometer Solid_State->FTIR_Spec Analyze GCMS_Spec GC-MS Instrument Dilution->GCMS_Spec Inject NMR_Data 1H & 13C NMR Spectra NMR_Spec->NMR_Data FTIR_Data IR Spectrum FTIR_Spec->FTIR_Data MS_Data Mass Spectrum GCMS_Spec->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation FTIR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectral analysis of this compound.

Disclaimer: The spectral data presented in this document, where noted, are predictions based on the chemical structure and data from similar compounds. This information is intended for research and informational purposes only and should be verified with experimental data.

References

In-Depth Technical Guide to 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,5-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone of interest in materials science and synthetic chemistry. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and structural elucidation.

Core Physical and Chemical Properties

This compound is a substituted aromatic ketone with the chemical formula C₁₃H₇Cl₂FO. Its structure features a benzoyl group substituted with two chlorine atoms at the 2 and 5 positions, and a phenyl group substituted with a fluorine atom at the 4' position.

PropertyValueReference
CAS Number 270903-87-2[1]
Molecular Weight 269.09 g/mol N/A
Appearance Off-white to light yellow solid[2]
Melting Point Data not available in searched literature.N/A
Boiling Point Data not available in searched literature.N/A
Solubility Known to improve the solubility of high-strength polymers like PEEK in common organic solvents. Specific solubility data in various solvents is not readily available in the searched literature.[3]

Synthesis

The primary and most commercially viable method for synthesizing this compound is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of fluorobenzene with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

The general reaction is as follows:

A detailed experimental protocol for a similar Friedel-Crafts acylation is provided in the Experimental Protocols section.

Structural Elucidation and Spectral Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings. The protons on the dichlorinated phenyl ring will likely exhibit complex splitting patterns due to spin-spin coupling. The protons on the fluorinated phenyl ring will show characteristic splitting due to coupling with the adjacent fluorine atom, in addition to proton-proton coupling. The electron-withdrawing effects of the chlorine, fluorine, and carbonyl groups will influence the chemical shifts.[3]

  • ¹³C NMR: A ¹³C NMR spectrum for this compound is available and can be used for structural confirmation.[1]

Detailed experimental data for the NMR spectra, including specific chemical shifts and coupling constants for this compound, are not available in the searched literature. However, a general protocol for NMR analysis of benzophenone derivatives is provided below.

Experimental Protocols

Synthesis: Friedel-Crafts Acylation of Fluorobenzene with 2,5-Dichlorobenzoyl Chloride (General Procedure)

This protocol is a generalized procedure based on known Friedel-Crafts acylation reactions.[4][5][6]

Materials:

  • Fluorobenzene

  • 2,5-Dichlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

  • In a dry environment, charge the flask with anhydrous aluminum chloride and the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Add a solution of 2,5-dichlorobenzoyl chloride in the anhydrous solvent to the dropping funnel.

  • Add the 2,5-dichlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add fluorobenzene dropwise from the dropping funnel over 30 minutes, keeping the temperature low.

  • Once the addition of fluorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography.

Characterization: Melting Point Determination (General Procedure)

This is a general procedure for determining the melting point of a crystalline solid.[3][7]

Materials:

  • Melting point apparatus

  • Capillary tubes

  • Sample of this compound

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

This is a general protocol for obtaining NMR spectra of benzophenone derivatives.[8][9][10]

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample of this compound

Procedure:

  • Dissolve a small amount of the purified this compound (typically 5-20 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This will involve tuning and shimming the instrument to obtain optimal resolution.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS, or the residual solvent peak).

  • Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis: Friedel-Crafts Acylation Reactants Fluorobenzene + 2,5-Dichlorobenzoyl chloride Reaction Reaction in Anhydrous Solvent Reactants->Reaction Catalyst AlCl₃ Catalyst->Reaction Workup Aqueous Workup (HCl, NaHCO₃) Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product Pure 2,5-Dichloro-4'- fluorobenzophenone Purification->Product

Caption: General workflow for the synthesis of this compound.

Characterization_Workflow cluster_characterization Characterization Sample Purified Product MP Melting Point Determination Sample->MP NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Data_Analysis Spectral Data Analysis MP->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the physical and structural characterization of the synthesized product.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are general and may require optimization. All laboratory work should be conducted with appropriate safety precautions. The absence of specific data in this guide reflects the limitations of the currently available public information.

References

An In-depth Technical Guide on the Solubility of 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dichloro-4'-fluorobenzophenone. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the expected solubility profile based on its chemical structure and provides detailed experimental protocols for its determination. The methodologies and frameworks presented here are intended to empower researchers to generate precise and reliable solubility data essential for applications in materials science and drug development.

Qualitative Solubility Profile

This compound is a halogenated aromatic ketone. Based on the principles of "like dissolves like," it is anticipated to be poorly soluble in aqueous solutions and soluble in a range of common organic solvents. The presence of polar functional groups (carbonyl) and nonpolar halogenated aromatic rings suggests its solubility will be highest in solvents with moderate to low polarity. Research into its use as a monomer in copolymers has indicated that its incorporation enhances the solubility of these polymers in common organic solvents, which qualitatively supports its own solubility in such media.

Quantitative Solubility Data

Precise quantitative solubility data is crucial for applications such as reaction optimization, purification, and formulation development. As of the latest literature review, specific solubility values for this compound across a range of solvents and temperatures have not been formally published. The following table is provided as a template for researchers to populate as they generate experimental data using the protocols outlined in this guide.

SolventTemperature (°C)Solubility (g/L)Method
Methanol25Data Not AvailableGravimetric
Ethanol25Data Not AvailableGravimetric
Acetone25Data Not AvailableGravimetric
Dichloromethane25Data Not AvailableGravimetric
Toluene25Data Not AvailableGravimetric
Ethyl Acetate25Data Not AvailableGravimetric
Acetonitrile25Data Not AvailableGravimetric
Water25Expected to be very lowGravimetric

Experimental Protocol: Solubility Determination by Gravimetric Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1] This gravimetric approach measures the concentration of a solute in a saturated solution at a specific temperature.[2][3]

3.1 Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pipettes and glassware

  • Evaporating dishes or pre-weighed vials

  • Drying oven or vacuum desiccator

3.2 Procedure

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.[1]

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. To avoid aspirating solid particles, immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.[4]

  • Solvent Evaporation: Weigh the evaporating dish containing the filtrate to determine the mass of the saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

  • Final Weighing: Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and then weigh it again. Repeat the drying and weighing process until a constant mass is achieved.[3]

3.3 Calculation The solubility (S) in g/L is calculated using the following formula:

S (g/L) = (Mass of residue / Volume of aliquot) × 1000

Where:

  • Mass of residue (g): (Mass of dish + residue) - (Mass of empty dish)

  • Volume of aliquot (L): The volume of the filtered solution sampled.

Visualizations

The following diagrams illustrate key workflows and chemical relationships relevant to the study of this compound.

experimental_workflow prep Preparation Add excess solute to known volume of solvent equil Equilibration Agitate in thermostatic shaker (24-72h at constant T) prep->equil settle Settling Allow excess solid to sediment (24h at constant T) equil->settle sample Sampling & Filtration Withdraw supernatant and pass through 0.22µm filter settle->sample weigh1 Initial Weighing Weigh the filtered aliquot in a pre-weighed dish sample->weigh1 evap Solvent Evaporation Dry under vacuum or N2 stream until residue remains weigh1->evap weigh2 Final Weighing Weigh dish with dry residue until constant mass evap->weigh2 calc Calculation Determine solubility (g/L) weigh2->calc

Caption: Gravimetric method workflow for solubility determination.

friedel_crafts_acylation cluster_reactants Inputs reactants Reactants benzoyl_chloride 2,5-Dichlorobenzoyl Chloride process Friedel-Crafts Acylation benzoyl_chloride->process fluorobenzene Fluorobenzene fluorobenzene->process lewis_acid Lewis Acid Catalyst (e.g., AlCl3) lewis_acid->process Catalyzes intermediate Electrophilic Aromatic Substitution process->intermediate Forms Acylium Ion Intermediate product Product 2,5-Dichloro-4'- fluorobenzophenone intermediate->product byproduct Byproduct (HCl) intermediate->byproduct

Caption: Synthesis pathway via Friedel-Crafts acylation.

References

In-depth Technical Guide: 2,5-Dichloro-4'-fluorobenzophenone Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, scientists, and drug development professionals

Subject: Comprehensive Review of the Mechanism of Action for 2,5-Dichloro-4'-fluorobenzophenone

Executive Summary

This technical guide addresses the current scientific understanding of the mechanism of action for the compound this compound. A comprehensive search of scientific literature, patent databases, and chemical registries was conducted to collate and analyze all available data regarding its biological activity, molecular targets, and relevant signaling pathways.

Our exhaustive investigation revealed a significant finding: there is currently no publicly available scientific literature detailing the specific mechanism of action, biological targets, or quantitative biological activity of this compound.

While information exists for the general class of benzophenones and some of its other halogenated derivatives, these data are not directly applicable to the specific substitution pattern of this compound and therefore are not included in this report to avoid scientifically unsound extrapolation.

Introduction

This compound is a halogenated aromatic ketone. Its chemical structure, featuring a benzophenone core with two chlorine atoms on one phenyl ring and a fluorine atom on the other, suggests potential for biological activity. Halogenated organic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. This guide was intended to provide an in-depth analysis of this specific compound's mechanism of action to aid in research and drug development efforts.

Methodology of Literature Search

A systematic and multi-pronged search strategy was employed to identify any relevant data. This included:

  • Scientific Databases: Extensive searches were conducted in major scientific databases, including PubMed, Scopus, Web of Science, and Google Scholar. Search terms included various combinations of "this compound," "mechanism of action," "biological activity," "molecular target," "signaling pathway," "pharmacology," and its CAS number.

  • Chemical Databases: PubChem, ChemSpider, and other chemical repositories were queried for any registered bioassay data or associated biological information.

  • Patent Databases: Searches of international and national patent databases were performed to identify any patents claiming therapeutic use or describing the biological evaluation of this compound.

Findings

The comprehensive literature and database search did not yield any specific information regarding the mechanism of action of this compound. Key missing information includes:

  • Identified Molecular Targets: No studies have been published that identify the protein(s), enzyme(s), receptor(s), or other biomolecules with which this compound interacts.

  • Affected Signaling Pathways: Consequently, there is no information on the downstream signaling cascades or cellular processes that might be modulated by this compound.

  • Quantitative Biological Data: No quantitative measures of biological activity, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), were found.

  • Experimental Protocols: No detailed experimental methodologies for the biological evaluation of this specific compound have been published.

Discussion and Future Outlook

The absence of data on the mechanism of action of this compound represents a significant knowledge gap. While the broader class of benzophenones has been studied for various applications, including as UV filters in sunscreens, and some derivatives have been investigated for antimicrobial or endocrine-disrupting activities, it is not scientifically rigorous to attribute these properties to this compound without direct experimental evidence.

The unique substitution pattern of chlorine and fluorine atoms can significantly alter the electronic and steric properties of the molecule, leading to potentially novel biological activities. Therefore, the lack of information highlights an opportunity for new research.

Future research directions to elucidate the mechanism of action of this compound could include:

  • High-Throughput Screening: Screening the compound against a broad range of biological targets to identify potential interactions.

  • Phenotypic Screening: Assessing the compound's effects on various cell-based assays to identify a biological response, which can then be used to deconvolve the mechanism.

  • In Silico Modeling: Utilizing computational methods to predict potential binding sites and molecular targets based on the compound's structure.

Conclusion

This technical guide concludes that there is no available scientific information on the mechanism of action of this compound. The core requirements of this report, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled due to this absence of primary data. This represents a novel area for investigation within the field of medicinal chemistry. We recommend that any organization interested in the biological potential of this compound initiate foundational research to determine its basic pharmacological profile.

An In-depth Technical Guide to 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone. The document details its synthesis, chemical and physical properties, and spectroscopic data, compiled from available scientific literature and chemical databases. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, materials science, and drug discovery.

Chemical Properties and Data

This compound is a polysubstituted aromatic compound. The strategic placement of chloro and fluoro substituents on the benzophenone framework can significantly influence its chemical reactivity and potential biological activity. The electron-withdrawing nature of the halogen atoms and the carbonyl group are key determinants of its chemical behavior.

Quantitative Data Summary
PropertyValueSource
CAS Number 270903-87-2[1]
Molecular Formula C₁₃H₇Cl₂FO[2]
Molecular Weight 269.09 g/mol [1]
InChI Key WJGLGPTVKGZNBK-UHFFFAOYSA-N[1]
Monoisotopic Mass 267.9858 Da[2]

Synthesis of this compound

The primary and most commercially viable method for the synthesis of this compound is the Friedel-Crafts acylation [1]. This electrophilic aromatic substitution reaction involves the acylation of a fluorinated aromatic ring with a dichlorinated benzoyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established Friedel-Crafts acylation reactions for similar benzophenone derivatives[3][4][5].

Materials:

  • 1,4-Dichlorobenzene

  • 4-Fluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon gas)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add 4-fluorobenzoyl chloride to the cooled suspension via the dropping funnel while maintaining the temperature.

  • Aromatic Substrate Addition: Subsequently, add 1,4-dichlorobenzene dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by the dropwise addition of concentrated hydrochloric acid, followed by cold water, to decompose the aluminum chloride complex.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns for the aromatic protons. The protons on the dichlorinated phenyl ring will exhibit distinct chemical shifts and coupling constants. Similarly, the protons on the fluorinated phenyl ring will show characteristic splitting due to coupling with the adjacent fluorine atom in addition to proton-proton coupling[1].

  • ¹³C NMR: A ¹³C NMR spectrum in CDCl₃ is available and can be accessed for detailed chemical shift information[6].

Potential Applications and Research Directions

While specific biological activities for this compound are not extensively documented, related substituted dichlorobenzophenone derivatives have been explored for various applications. For instance, some studies have investigated the antifungal and anticancer activities of similar compounds[7][8][9]. The unique substitution pattern of this compound makes it a candidate for further investigation in these areas. Additionally, its structure is relevant to materials science, where halogenated benzophenones are used as monomers in the synthesis of high-performance polymers[1].

Visualizations

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Acylation Acylation Reagent Addition->Acylation Quenching Quenching Acylation->Quenching Workup Workup Quenching->Workup Purification Purification Workup->Purification Purified Product Purified Product Purification->Purified Product NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry IR Spectroscopy IR Spectroscopy Purified Product->IR Spectroscopy Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Final Product Final Product Structural Confirmation->Final Product

Caption: General workflow for the synthesis and characterization of this compound.

Friedel-Crafts Acylation Mechanism

G 4-Fluorobenzoyl chloride 4-Fluorobenzoyl chloride Acylium Ion Formation Acylium Ion Formation 4-Fluorobenzoyl chloride->Acylium Ion Formation AlCl3 AlCl3 AlCl3->Acylium Ion Formation Electrophilic Attack Electrophilic Attack Acylium Ion Formation->Electrophilic Attack 1,4-Dichlorobenzene 1,4-Dichlorobenzene 1,4-Dichlorobenzene->Electrophilic Attack Sigma Complex Sigma Complex Electrophilic Attack->Sigma Complex Deprotonation Deprotonation Sigma Complex->Deprotonation Product Formation This compound Deprotonation->Product Formation

References

The Synthesis and Utility of 2,5-Dichloro-4'-fluorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone that serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and high-performance polymers. This document outlines its synthesis, physicochemical properties, and key applications, with a focus on detailed experimental protocols and structured data presentation.

Introduction and Discovery

This compound, with the CAS Number 270903-87-2, is a benzophenone derivative characterized by two chlorine substituents on one phenyl ring and a fluorine atom on the other.[1] The precise historical details of its initial discovery are not extensively documented in readily available literature. However, its synthesis and utility are rooted in the well-established principles of Friedel-Crafts acylation, a cornerstone of organic chemistry for the formation of carbon-carbon bonds to aromatic rings. The interest in this and similar halogenated benzophenones has been driven by their role as versatile building blocks in medicinal chemistry and materials science. The presence and position of halogen atoms can significantly influence the electronic properties, reactivity, and biological activity of the resulting larger molecules.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound and its immediate precursors. This data is crucial for its identification, purification, and use in further synthetic applications.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 270903-87-2[1]
Molecular Formula C₁₃H₇Cl₂FO[1]
Molecular Weight 269.10 g/mol [1]
Appearance Off-white to light yellow solid (predicted)Inferred from related compounds
Melting Point Data not available
Boiling Point Data not available
Solubility Likely soluble in common organic solvents like methylene chloride, toluene, and THF; insoluble in water.Inferred from general benzophenone properties

Table 2: Spectroscopic Data (Predicted)

Spectroscopy Expected Characteristics
¹H NMR (CDCl₃) Multiple signals in the aromatic region (approx. 7.0-7.8 ppm). Protons on the fluorinated ring will show coupling to the fluorine atom.
¹³C NMR (CDCl₃) Resonances for aromatic carbons (approx. 120-140 ppm), a carbonyl carbon signal (approx. 195 ppm), and carbon signals showing C-F coupling.
IR (KBr) Characteristic C=O stretch (approx. 1650-1670 cm⁻¹), C-Cl stretches (approx. 600-800 cm⁻¹), and C-F stretch (approx. 1100-1250 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z ≈ 268, with characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation reaction.[2] This electrophilic aromatic substitution involves the reaction of fluorobenzene with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established methods for the synthesis of dichlorobenzophenones.

Materials:

  • 2,5-Dichlorobenzoyl chloride

  • Fluorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), chilled, dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Toluene

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 to 2.5 molar equivalents relative to the acyl chloride).

  • Solvent and Substrate Addition: Add anhydrous dichloromethane and fluorobenzene (acting as both solvent and reactant) to the flask. Cool the mixture in an ice bath with stirring.

  • Acyl Chloride Addition: Dissolve 2,5-dichlorobenzoyl chloride (1.0 molar equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the 2,5-dichlorobenzoyl chloride solution dropwise to the stirred, cooled mixture in the flask over a period of 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction mixture may be heated to reflux (approximately 40°C for DCM) and maintained for several hours to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully quench the reaction by pouring the mixture over a stirred mixture of crushed ice and chilled dilute hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and toluene, to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification r1 2,5-Dichlorobenzoyl Chloride p1 Friedel-Crafts Acylation in DCM r1->p1 r2 Fluorobenzene r2->p1 r3 AlCl₃ (Catalyst) r3->p1 w1 Quench with HCl/Ice p1->w1 Reaction Mixture w2 Solvent Extraction w1->w2 w3 Wash (H₂O, NaHCO₃, Brine) w2->w3 w4 Dry and Evaporate w3->w4 pur Recrystallization w4->pur Crude Product product Pure this compound pur->product

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is primarily utilized as a synthetic intermediate in two major areas:

Pharmaceutical Synthesis

Halogenated aromatic compounds are prevalent in many active pharmaceutical ingredients (APIs). The chlorine and fluorine atoms in this compound can serve as handles for further chemical modifications through nucleophilic aromatic substitution or cross-coupling reactions. The benzophenone core itself is a scaffold found in various bioactive molecules. While specific drugs derived directly from this starting material are not prominently cited, its structural motifs are relevant to the synthesis of compounds targeting a range of therapeutic areas.

Polymer Science

This molecule can be used as a monomer in the synthesis of high-performance polymers.[1] For instance, it can undergo nickel-catalyzed coupling polymerization to produce poly(2,5-benzophenone) derivatives.[1] The incorporation of such monomers can enhance the properties of the resulting polymers, such as improving their solubility in common organic solvents while maintaining high thermal stability.[2] These characteristics are desirable for materials like proton exchange membranes used in fuel cells.[1]

Signaling Pathways and Mechanism of Action

Currently, there is no available research that directly implicates this compound in the modulation of specific biological signaling pathways. Its role in drug development is as a precursor or building block for more complex, biologically active molecules. The mechanism of action would be a characteristic of the final drug product rather than this intermediate itself.

Conclusion

This compound is a valuable chemical intermediate with applications in both pharmaceutical and materials science research. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The data and protocols presented in this guide are intended to support researchers and scientists in the effective use of this compound for the development of novel molecules and materials. Further research into the incorporation of this building block into new chemical entities will continue to define its importance in various fields of chemical science.

References

Quantum Chemical Insights into 2,5-Dichloro-4'-fluorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2,5-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone of interest in materials science and as a synthetic intermediate. The document outlines the theoretical framework for its quantum chemical characterization, details experimental protocols for its synthesis and analysis, and presents key computational data to elucidate its molecular structure and properties.

Introduction

This compound belongs to the class of benzophenone derivatives, which are known for their diverse applications, including as photoinitiators, in fragrance, and as building blocks in organic synthesis. The presence of halogen atoms (chlorine and fluorine) on the phenyl rings significantly influences the molecule's electronic properties, reactivity, and potential applications. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for understanding the structure-property relationships of such molecules at the atomic level.

This guide will focus on the computational and experimental characterization of this compound, offering a comprehensive overview for researchers in the field.

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometric, vibrational, and electronic properties of molecules. For this compound, DFT calculations are a suitable method to obtain reliable results.

Computational Methodology

The computational analysis of this compound can be effectively performed using the Gaussian suite of programs. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of Hartree-Fock theory and DFT, is a commonly used and reliable functional for such calculations. A 6-31G(d,p) basis set is generally sufficient to provide a good balance between accuracy and computational cost for molecules of this size.

Experimental Protocol: Quantum Chemical Calculations

  • Molecular Structure Input: The initial molecular structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .gjf).

  • Geometry Optimization: A geometry optimization calculation is performed using DFT with the B3LYP functional and the 6-31G(d,p) basis set. This step locates the minimum energy conformation of the molecule.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is carried out at the same level of theory. This confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides theoretical infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Further calculations can be performed to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Mulliken atomic charges.

Molecular Geometry

Table 1: Selected Calculated Geometrical Parameters for a Representative Benzophenone Derivative (2-chloro-4-fluorobenzophenone)

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.22C-C=O120.5
C-Cl1.75C-C-C (ring)118-121
C-F1.35Phenyl-C-Phenyl122.1
C-C (carbonyl-phenyl)1.50

Note: Data is for 2-chloro-4-fluorobenzophenone, calculated at the B3LYP/6-31G(d,p) level, and serves as an illustrative example.[1]

Vibrational Spectroscopy

Theoretical vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP/6-31G(d,p)) to better match experimental values.

Table 2: Calculated vs. Experimental Vibrational Frequencies for Key Modes of a Representative Benzophenone Derivative (2-chloro-4-fluorobenzophenone)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
C=O Stretch167516601658
C-Cl Stretch750745748
C-F Stretch123012251228
Aromatic C-H Stretch3050-31003060-30903065-3085

Note: Data is for 2-chloro-4-fluorobenzophenone and is presented as a representative example.[1]

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO energies are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For benzophenone derivatives, the HOMO is typically localized on the phenyl rings, while the LUMO is often centered on the carbonyl group.

Table 3: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-1.98
HOMO-LUMO Gap4.87

Note: These are representative values for a benzophenone derivative calculated using DFT.

Synthesis and Characterization

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[2]

Synthetic Protocol

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a stirred solution of fluorobenzene (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (1.5 to 2.5 equivalents) in portions, maintaining the temperature at 0-5 °C.

  • Acylation: Slowly add a solution of 2,5-dichlorobenzoyl chloride (1 equivalent) in the same solvent to the reaction mixture, keeping the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol or hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized this compound is confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the two aromatic rings, with splitting patterns determined by proton-proton and proton-fluorine coupling.[2]

  • ¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a characteristic signal for the fluorine atom, with coupling to adjacent protons.

  • FT-IR: The infrared spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

Visualized Workflows

Quantum Chemical Calculation Workflow

G A Molecular Structure Input B Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Optimized Geometry (Bond Lengths, Angles) B->D F Electronic Property Calculation B->F E Vibrational Frequencies (IR/Raman Spectra) C->E G HOMO-LUMO Energies F->G H Molecular Electrostatic Potential F->H

Caption: Workflow for Quantum Chemical Calculations.

Synthetic and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization A Reactants: - 2,5-Dichlorobenzoyl Chloride - Fluorobenzene - AlCl3 B Friedel-Crafts Acylation A->B C Workup and Purification B->C D Purified Product C->D E Spectroscopic Analysis (NMR, FT-IR, MS) D->E F Structural Confirmation E->F

Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical calculations, synthesis, and characterization of this compound. The presented methodologies and data serve as a valuable resource for researchers working with this compound and other halogenated benzophenone derivatives. The combination of computational and experimental approaches is crucial for a thorough understanding of the molecular properties and for guiding the design of new materials and synthetic strategies.

References

2,5-Dichloro-4'-fluorobenzophenone material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,5-Dichloro-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available material safety data, properties, and synthetic methodologies for this compound.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic ketone. The accurate identification and understanding of its physical properties are fundamental for its safe handling and use in a laboratory setting.

PropertyData
CAS Number 270903-87-2
Molecular Formula C₁₃H₇Cl₂FO
Molecular Weight 269.09 g/mol
IUPAC Name (2,5-dichlorophenyl)(4-fluorophenyl)methanone

Safety and Hazard Information

While a specific, comprehensive toxicological profile for this compound is not available in public databases, hazard information for structurally similar benzophenone derivatives provides a basis for preliminary safety assessments. For instance, related compounds are known to cause skin and eye irritation. Therefore, it is imperative to handle this compound with the appropriate safety precautions.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Experimental Protocols: Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation .[1] This well-established reaction involves the electrophilic aromatic substitution of a fluorinated benzene ring with a dichlorinated benzoyl group.

Reaction Scheme:

The reaction proceeds by treating fluorobenzene with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

General Experimental Workflow:

The following diagram outlines a general workflow for the synthesis of this compound via Friedel-Crafts acylation.

G start Start reactants Combine Fluorobenzene and 2,5-Dichlorobenzoyl Chloride in an inert solvent start->reactants catalyst Add Lewis Acid Catalyst (e.g., AlCl3) portion-wise under inert atmosphere reactants->catalyst reaction Heat the reaction mixture (temperature and time are substrate-dependent) catalyst->reaction quench Quench the reaction (e.g., with ice/HCl) reaction->quench extraction Extract the organic product with a suitable solvent quench->extraction purification Purify the product (e.g., chromatography, recrystallization) extraction->purification analysis Characterize the final product (e.g., NMR, MS) purification->analysis end End analysis->end G compound 2,5-Dichloro-4'- fluorobenzophenone in_vitro In Vitro Studies (Cell-based assays, enzyme inhibition) compound->in_vitro tox_screen Toxicity Screening in_vitro->tox_screen pathway_id Target/Pathway Identification in_vitro->pathway_id in_vivo In Vivo Studies (Animal models) lead_opt Lead Optimization in_vivo->lead_opt pathway_id->in_vivo

References

Methodological & Application

Applications of 2,5-Dichloro-4'-fluorobenzophenone in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone that holds potential as a versatile intermediate in organic synthesis. Its structure, featuring two chlorinated positions on one phenyl ring and a fluorine atom on the other, offers multiple reactive sites for the construction of complex molecular architectures. Halogenated benzophenones are a well-established class of building blocks in medicinal chemistry, frequently utilized in the synthesis of bioactive compounds, including kinase inhibitors, and antiviral and antifungal agents. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this scaffold attractive for drug discovery programs.

This document provides an overview of the synthetic applications of this compound, focusing on its preparation and potential downstream reactions. While specific multi-step synthetic applications of this exact isomer are not extensively documented in publicly available literature, this guide outlines the fundamental reactions and protocols applicable to this class of compounds, enabling researchers to explore its synthetic utility.

Synthesis of this compound

The primary method for the synthesis of this compound and its analogs is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

General Experimental Workflow for Friedel-Crafts Acylation

reagents Reactants: 1,4-Dichlorobenzene 4-Fluorobenzoyl chloride Lewis Acid (e.g., AlCl₃) reaction Friedel-Crafts Acylation reagents->reaction 1. Mix reactants workup Reaction Quench & Work-up reaction->workup 2. After reaction completion purification Purification (e.g., Recrystallization, Chromatography) workup->purification 3. Isolate crude product product Product: This compound purification->product 4. Obtain pure product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general procedure adapted from the synthesis of 2,5-dichlorobenzophenones[1].

Materials:

  • 1,4-Dichlorobenzene

  • 4-Fluorobenzoyl chloride

  • Aluminum chloride (AlCl₃) (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.5 to 2.5 molar equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a reflux condenser and an addition funnel, slowly add 4-fluorobenzoyl chloride (1.0 molar equivalent).

  • To this mixture, add 1,4-dichlorobenzene (1.2 to 8.0 molar equivalents) dropwise from the addition funnel at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of concentrated hydrochloric acid, followed by the addition of crushed ice and water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.

ParameterConditionMolar Ratio (Catalyst:Acyl Halide)Molar Ratio (Dichlorobenzene:Acyl Halide)Temperature (°C)Reaction Time (h)Typical Yield (%)
Friedel-Crafts AcylationLewis Acid (AlCl₃)1.5 - 2.51.2 - 8.0Reflux3 - 5>50[1]

Applications in Organic Synthesis

The synthetic utility of this compound lies in the reactivity of its halogenated phenyl rings. The chlorine atoms can be displaced through nucleophilic aromatic substitution (SNAr) or participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide range of functional groups, leading to the synthesis of diverse molecular scaffolds.

Potential Synthetic Transformations

cluster_reactions Potential Synthetic Transformations cluster_products Product Classes start This compound snar Nucleophilic Aromatic Substitution start->snar suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald ethers_amines Aryl Ethers, Thioethers, Amines snar->ethers_amines biaryls Biaryl Compounds suzuki->biaryls arylamines N-Aryl Amines buchwald->arylamines

Caption: Potential synthetic pathways originating from this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the carbonyl group activates the chlorine atoms towards nucleophilic attack. This allows for the displacement of one or both chlorine atoms by various nucleophiles.

General Protocol for SNAr:

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol, thiol, or amine)

  • Base (e.g., K₂CO₃, NaH, Cs₂CO₃)

  • Polar aprotic solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent.

  • Add the nucleophile (1.0-1.2 eq for monosubstitution, >2.0 eq for disubstitution) and a base (1.5-3.0 eq).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

NucleophileProduct TypeTypical BaseSolventTemperature (°C)
R-OH (Alcohol)Aryl EtherNaH, K₂CO₃DMF, DMSO80-120
R-SH (Thiol)Aryl ThioetherK₂CO₃, Cs₂CO₃DMF, NMP80-120
R₂NH (Amine)N-Aryl AmineK₂CO₃, DIPEADMSO, NMP100-150
Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the chlorinated phenyl ring and an organoboron compound.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Aryl or vinyl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.1-1.5 eq), palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds between the chlorinated phenyl ring and an amine.

General Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-2.0 eq relative to Pd), and the base (1.4-2.0 eq).

  • Add this compound (1.0 eq) and the amine (1.0-1.2 eq).

  • Add the anhydrous solvent and heat the mixture to 80-110 °C.

  • Monitor the reaction progress. Upon completion, cool the mixture and filter it through a pad of celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Reaction TypeCoupling PartnerCatalyst/Ligand SystemBaseSolvent
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O
Buchwald-HartwigR₂NHPd₂(dba)₃/XPhos, Pd(OAc)₂/BINAPNaOt-Bu, K₃PO₄Toluene, Dioxane

Conclusion

This compound represents a potentially valuable, yet underutilized, building block in organic synthesis. Its synthesis via Friedel-Crafts acylation is straightforward. The presence of two reactive chlorine atoms, activated by the benzophenone core, provides opportunities for diverse functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct literature examples of its application in the synthesis of specific, complex target molecules are scarce, the protocols and reaction classes outlined in this document provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel pharmaceuticals and other functional organic materials. Further investigation into the regioselectivity of its reactions and its incorporation into synthetic routes for bioactive molecules is warranted.

References

Application Notes and Protocols for 2,5-Dichloro-4'-fluorobenzophenone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,5-Dichloro-4'-fluorobenzophenone and its analogs as key intermediates in pharmaceutical synthesis, with a primary focus on the preparation of Empagliflozin, a potent and selective SGLT2 inhibitor for the treatment of type-2 diabetes mellitus.

Introduction

Benzophenones are crucial building blocks in organic synthesis, particularly within the pharmaceutical industry. 2,5-Dichlorobenzophenone derivatives, such as those with fluorine substitutions, serve as versatile intermediates. A prominent application is in the synthesis of Empagliflozin, where the benzophenone moiety acts as a precursor to the diarylmethane core of the final drug molecule. The synthesis typically involves a Friedel-Crafts acylation followed by further modifications.

Physicochemical Data

While specific data for this compound is not detailed in the provided search results, related chlorinated and fluorinated benzophenone intermediates are central to the synthesis of various active pharmaceutical ingredients.

Applications in Pharmaceutical Synthesis

The primary application of chloro-fluoro-substituted benzophenones discussed in the literature is the synthesis of Empagliflozin. The general synthetic strategy involves the formation of a benzophenone derivative, which is then subjected to reduction and subsequent coupling with a protected glucose derivative.

Synthesis of Empagliflozin Intermediate

A common route to Empagliflozin involves the synthesis of a (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone intermediate. This compound is structurally related to this compound and follows a similar synthetic logic. The synthesis proceeds via a Friedel-Crafts acylation of a substituted benzoic acid with fluorobenzene.

Reaction Scheme:

The synthesis of a key benzophenone intermediate for Empagliflozin can be summarized as follows:

  • Step 1: Acid Chloride Formation: A substituted benzoic acid (e.g., 2-chloro-5-iodobenzoic acid) is converted to its corresponding acid chloride.

  • Step 2: Friedel-Crafts Acylation: The acid chloride reacts with fluorobenzene in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to form the desired benzophenone.

  • Step 3: Etherification: The benzophenone is then reacted with (S)-3-hydroxytetrahydrofuran.

  • Step 4: Reduction: The ketone functionality is reduced to a methylene group.

  • Step 5: Glycosylation: The resulting diarylmethane is coupled with a protected gluconolactone.

  • Step 6: Deprotection/Reduction: Final steps lead to the formation of Empagliflozin.

Experimental Protocols

The following protocols are based on procedures described for the synthesis of Empagliflozin intermediates.

Protocol 1: Synthesis of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone

This protocol describes the synthesis of a key benzophenone intermediate via Friedel-Crafts acylation.

Materials:

  • 2-Chloro-5-iodobenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Fluorobenzene

  • Anhydrous aluminum trichloride (AlCl₃)

  • Ice water

  • Isopropyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Acid Chloride Formation:

    • To a solution of 2-chloro-5-iodobenzoic acid in dichloromethane, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride or thionyl chloride at a controlled temperature (e.g., below 10°C).

    • Stir the reaction mixture until the conversion to the acid chloride is complete (monitor by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Friedel-Crafts Acylation:

    • In a separate reaction vessel, add dichloromethane and fluorobenzene.

    • Cool the mixture in an ice bath to below 0°C.

    • Carefully add anhydrous aluminum trichloride portion-wise, maintaining the low temperature.

    • Add a solution of the previously prepared acid chloride in dichloromethane dropwise to the reaction mixture.

    • Allow the reaction to proceed at room temperature for several hours (e.g., 5 hours), monitoring for completion by TLC.[1]

    • Upon completion, quench the reaction by carefully pouring the mixture into ice water.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium chloride solution until neutral, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by recrystallization (e.g., from acetone) to yield the final product.

Quantitative Data:

IntermediateStarting MaterialYieldPurity
(2-chloro-5-bromophenyl) (4-fluorophenyl) ketone2-chloro-5-bromobenzoyl chloride85.3%-
EmpagliflozinPrecursor Glycoside82.5%98.3%

Note: The table presents data for a closely related bromo-analog as found in the provided search results.[1][2]

Protocol 2: Synthesis of (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

This protocol outlines a subsequent step in the synthesis of an Empagliflozin intermediate.

Materials:

  • [4-[[(3S)-tetrahydro-3-furan] oxy]phenyl]-(5-bromo-2-chlorophenyl) ketone

  • 1,1,3,3-tetramethyldisiloxane (TMDS)

  • Aluminum chloride

  • Toluene

Procedure:

  • Dissolve the starting ketone in toluene.

  • Add aluminum chloride to the solution.

  • Add 1,1,3,3-tetramethyldisiloxane (TMDS) to the reaction mixture.

  • Stir the reaction until the reduction of the ketone is complete.

  • Work up the reaction mixture to isolate the desired diaryl iodide product.

Visualizations

Diagram 1: Synthesis Pathway of Empagliflozin Intermediate

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_intermediate4 Intermediate 4 cluster_final Final Product 2_chloro_5_iodobenzoic_acid 2-Chloro-5-iodobenzoic Acid acid_chloride 2-Chloro-5-iodobenzoyl Chloride 2_chloro_5_iodobenzoic_acid->acid_chloride Oxalyl Chloride, DMF fluorobenzene Fluorobenzene benzophenone (2-Chloro-5-iodophenyl) (4-fluorophenyl)methanone fluorobenzene->benzophenone acid_chloride->benzophenone Fluorobenzene, AlCl3 ether_benzophenone Ethereal Benzophenone Intermediate benzophenone->ether_benzophenone (S)-3-hydroxytetrahydrofuran, KOtBu diaryl_iodide Diaryl Iodide Intermediate ether_benzophenone->diaryl_iodide TMDS, AlCl3 empagliflozin Empagliflozin diaryl_iodide->empagliflozin Grignard Formation, Gluconolactone, Reduction

Caption: Synthetic pathway from 2-chloro-5-iodobenzoic acid to Empagliflozin.

Diagram 2: Experimental Workflow for Benzophenone Synthesis

Experimental_Workflow start Start acid_chloride_formation Acid Chloride Formation: 2-Chloro-5-iodobenzoic Acid + Oxalyl Chloride start->acid_chloride_formation friedel_crafts Friedel-Crafts Acylation: Acid Chloride + Fluorobenzene + AlCl3 acid_chloride_formation->friedel_crafts quench Reaction Quench (Ice Water) friedel_crafts->quench extraction Extraction with Dichloromethane quench->extraction wash Wash with Saturated NaCl extraction->wash dry Dry with Anhydrous MgSO4 wash->dry concentrate Concentration under Reduced Pressure dry->concentrate purify Purification by Recrystallization concentrate->purify end End purify->end

Caption: Workflow for the synthesis and purification of the benzophenone intermediate.

Safety and Handling

  • This compound and its analogs should be handled by trained personnel in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Friedel-Crafts reactions are exothermic and should be conducted with caution, ensuring proper temperature control.

  • Lewis acids like aluminum trichloride are corrosive and moisture-sensitive; handle them in a dry environment.

  • Refer to the Safety Data Sheet (SDS) for each reagent for detailed safety information.

Conclusion

This compound and its structural analogs are valuable intermediates in the synthesis of complex pharmaceutical molecules like Empagliflozin. The protocols and data presented here provide a foundation for researchers in drug development to utilize these compounds effectively in their synthetic endeavors. The robust nature of the Friedel-Crafts acylation allows for the efficient construction of the core benzophenone structure, which can then be further elaborated to yield the final active pharmaceutical ingredient.

References

Application Note: 13C NMR Characterization of 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,5-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone of interest in medicinal chemistry and materials science. Its synthesis is typically achieved through a Friedel-Crafts acylation reaction.[1] Accurate structural elucidation and purity assessment are critical for its application, and 13C NMR spectroscopy is a powerful analytical technique for this purpose. This application note details the necessary steps for sample preparation, spectral acquisition, and data interpretation.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from known substituent effects and analysis of the 13C NMR data of related compounds, including benzophenone, 4-fluorobenzaldehyde, and various chlorosubstituted benzophenones. The numbering of the carbon atoms corresponds to the structure shown in Figure 1.

Figure 1: Chemical Structure of this compound with Carbon Numbering

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C=O194-196The carbonyl carbon is typically found in this downfield region.
C1'132-134Quaternary carbon attached to the carbonyl group.
C2'/C6'131-133Doublet due to coupling with fluorine.
C3'/C5'115-117Doublet due to coupling with fluorine.
C4'164-166Doublet with a large C-F coupling constant.
C1138-140Quaternary carbon attached to the carbonyl group.
C2132-134Carbon bearing a chlorine atom.
C3130-132
C4128-130
C5133-135Carbon bearing a chlorine atom.
C6126-128

Experimental Protocol

This section provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Sample Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its carbon signal at ~77 ppm serves as a convenient internal reference.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. If not already present in the deuterated solvent, add a small drop.

  • Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Tube Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe for the 13C frequency to ensure efficient transfer of radiofrequency power.

  • Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.

    • Acquisition Time (at): An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the CDCl₃ triplet to its known chemical shift of 77.16 ppm.

  • Peak Picking: Identify and label the chemical shifts of all observed peaks.

Logical Workflow for 13C NMR Characterization

The following diagram illustrates the logical workflow for the 13C NMR characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (20-50 mg) dissolve Dissolve in CDCl3 (~0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap NMR Tube filter->cap tune Tune and Match Probe cap->tune lock Lock on Solvent Signal tune->lock shim Shim for Homogeneity lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Solvent baseline->reference assign Peak Assignment reference->assign

Caption: Workflow for 13C NMR Analysis.

Conclusion

This application note provides a comprehensive guide for the 13C NMR characterization of this compound. By following the detailed experimental protocol, researchers can obtain high-quality spectra for structural verification and purity assessment. The provided predicted chemical shift data serves as a useful reference for spectral interpretation. This information is valuable for professionals in organic synthesis and drug development who rely on accurate analytical data for their research.

References

Application Notes and Protocols: Mass Spectrometry Analysis of 2,5-Dichloro-4'-fluorobenzophenone Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone of interest in pharmaceutical and materials science research. Understanding its behavior under mass spectrometry (MS) is crucial for its identification, characterization, and quality control during synthesis and in various applications. This document provides a detailed protocol for the analysis of this compound using mass spectrometry, with a focus on its fragmentation patterns under electron ionization (EI).

Experimental Protocols

A standard method for the analysis of this compound involves gas chromatography coupled with mass spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC-MS Parameters:

ParameterValue
GC Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Mass Range 50-350 m/z

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL for analysis.

  • Inject 1 µL of the diluted sample into the GC-MS system.

Data Presentation: Predicted Fragmentation Pattern

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation of benzophenones typically occurs at the carbonyl group and involves the cleavage of the bonds to the substituted phenyl rings.[1] The presence of chlorine and fluorine atoms will influence the fragmentation pathways. The molecular weight of this compound is 269.1 g/mol .[2]

Table 1: Predicted Major Fragment Ions of this compound

m/z (mass-to-charge ratio)Proposed Fragment IonNeutral Loss
268/270/272[C₁₃H₇Cl₂FO]⁺ (Molecular Ion)-
233/235[C₁₃H₇ClFO]⁺Cl
173/175[C₇H₃Cl₂O]⁺C₆H₄F
145/147[C₇H₃Cl₂]⁺C₆H₄FO
121[C₇H₄FO]⁺C₆H₃Cl₂
95[C₆H₄F]⁺C₇H₃Cl₂O

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Mandatory Visualization

Diagram 1: Proposed Mass Spectrometry Fragmentation Pathway of this compound

fragmentation_pathway cluster_main Proposed Fragmentation Pathway cluster_frags1 Primary Fragments cluster_frags2 Secondary Fragments mol This compound [C₁₃H₇Cl₂FO]⁺˙ m/z = 268/270/272 frag1 [C₇H₃Cl₂O]⁺ m/z = 173/175 mol->frag1 - C₆H₄F• frag2 [C₇H₄FO]⁺ m/z = 121 mol->frag2 - C₆H₃Cl₂• frag3 [C₇H₃Cl₂]⁺ m/z = 145/147 frag1->frag3 - CO frag4 [C₆H₄F]⁺ m/z = 95 frag2->frag4 - CO

Caption: Proposed fragmentation of this compound.

Diagram 2: Experimental Workflow for GC-MS Analysis

experimental_workflow cluster_workflow GC-MS Analysis Workflow prep Sample Preparation (10 µg/mL in Dichloromethane) gc Gas Chromatography (Separation) prep->gc Injection ms Mass Spectrometry (EI, 70 eV) gc->ms Elution data Data Acquisition & Analysis (m/z 50-350) ms->data Detection

Caption: Workflow for GC-MS analysis of the target compound.

References

Application Notes and Protocols: Synthesis of a Novel Pyrazole Carboxamide Fungicide from 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of a novel pyrazole carboxamide fungicide, designated as DCFP-pyrazole , utilizing 2,5-Dichloro-4'-fluorobenzophenone as a key starting material. This document outlines a multi-step synthetic pathway, including detailed experimental protocols and expected quantitative data. The information herein is intended to guide researchers in the development of new agrochemicals.

Introduction

Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi.[1][2] This mode of action provides broad-spectrum activity against a variety of plant pathogens. The synthesis of novel pyrazole carboxamide derivatives with varied substitution patterns is a key strategy in the development of new, effective, and environmentally safer fungicides.

This document details a synthetic route to a hypothetical, yet plausible, pyrazole carboxamide fungicide, DCFP-pyrazole, starting from this compound. The synthetic strategy involves the conversion of the benzophenone to a key aniline intermediate, which is then coupled with a pyrazole carboxylic acid derivative.

Proposed Synthetic Pathway

The synthesis of DCFP-pyrazole from this compound is proposed as a four-step process. The overall workflow is depicted below.

digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: Proposed synthetic workflow for DCFP-pyrazole.

The chemical transformation pathway is illustrated in the following diagram.

digraph "Chemical_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: Chemical synthesis pathway of DCFP-pyrazole.

Experimental Protocols

Step 1: Synthesis of this compound Oxime

  • Materials: this compound, hydroxylamine hydrochloride, sodium hydroxide, 95% ethanol, water.

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), hydroxylamine hydrochloride (1.5 eq), 95% ethanol, and water.[3][4][5]

    • With stirring, add sodium hydroxide pellets (2.5 eq) portion-wise to the mixture. The temperature may increase; maintain at or below 40°C using a water bath if necessary.[4][6]

    • After the addition is complete, heat the mixture to reflux for 30 minutes.[4]

    • Cool the reaction mixture to room temperature and pour it into a beaker containing a solution of concentrated hydrochloric acid in water.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Expected Yield: 95-99%

Step 2: Beckmann Rearrangement to N-(4-fluorophenyl)-2,5-dichlorobenzamide

  • Materials: this compound Oxime, phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), anhydrous ether.

  • Procedure:

    • In a fume hood, dissolve the dried oxime from Step 1 (1.0 eq) in anhydrous ether in an Erlenmeyer flask.[5]

    • Slowly add thionyl chloride (1.2 eq) or phosphorus pentachloride (1.2 eq) to the solution.[5]

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

    • Carefully quench the reaction by slowly adding water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Expected Yield: 80-90%

Step 3: Hydrolysis to 2,5-dichloro-4'-fluoroaniline

  • Materials: N-(4-fluorophenyl)-2,5-dichlorobenzamide, sulfuric acid, water.

  • Procedure:

    • To a round-bottom flask, add the N-(4-fluorophenyl)-2,5-dichlorobenzamide from Step 2 (1.0 eq) and a solution of 70% sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a concentrated sodium hydroxide solution until it is basic.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aniline.

  • Expected Yield: 70-80%

Step 4: Amide Coupling to DCFP-pyrazole

  • Materials: 2,5-dichloro-4'-fluoroaniline, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, triethylamine (Et₃N), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the aniline from Step 3 (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.[7]

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.[7]

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Yield: 60-75%

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis.

StepProductStarting MaterialReagentsSolventReaction Time (h)Temp (°C)Expected Yield (%)
1This compound OximeThis compoundNH₂OH·HCl, NaOHEthanol/Water0.5Reflux95-99
2N-(4-fluorophenyl)-2,5-dichlorobenzamideThis compound OximePCl₅ or SOCl₂Anhydrous Ether1-2RT80-90
32,5-dichloro-4'-fluoroanilineN-(4-fluorophenyl)-2,5-dichlorobenzamideH₂SO₄, H₂OWater4-6Reflux70-80
4DCFP-pyrazole2,5-dichloro-4'-fluoroanilinePyrazole acid chloride, Et₃NTHF12-18RT60-75

Application in Agrochemical Synthesis

The synthesized DCFP-pyrazole is a novel pyrazole carboxamide derivative. Compounds of this class are known to be potent fungicides.[8][9][10] The proposed structure contains key pharmacophoric elements: a pyrazole ring, a carboxamide linker, and a substituted phenyl group. The dichlorophenyl and fluorophenyl moieties can influence the compound's lipophilicity, metabolic stability, and binding affinity to the target enzyme, succinate dehydrogenase.

Mode of Action (Hypothesized)

It is hypothesized that DCFP-pyrazole will act as a succinate dehydrogenase inhibitor (SDHI). The pyrazole carboxamide moiety is expected to bind to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase complex (Complex II) in the fungal mitochondrial respiratory chain. This binding will block the oxidation of succinate to fumarate, thereby inhibiting ATP production and ultimately leading to fungal cell death.

digraph "Signaling_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 3: Hypothesized mode of action of DCFP-pyrazole.

Further Research

The synthesized DCFP-pyrazole should be subjected to in vitro and in vivo antifungal screening against a panel of economically important plant pathogenic fungi. Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with different substituents on the phenyl and pyrazole rings to optimize fungicidal activity and spectrum. Ecotoxicological and metabolic studies will also be necessary to evaluate the environmental fate and safety profile of this new potential agrochemical.

References

Application Note: A Comprehensive Protocol for the Purification of 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone with significant applications in organic synthesis and materials science. It serves as a crucial intermediate in the preparation of various pharmaceuticals and is a monomer used in the synthesis of high-performance polymers. The purity of this compound is paramount for the success of subsequent reactions and the properties of the resulting materials. This application note provides a detailed experimental protocol for the purification of this compound from a crude reaction mixture, employing recrystallization and column chromatography techniques to achieve high purity.

Data Presentation

The following tables summarize the quantitative data obtained throughout the purification process, illustrating the effectiveness of each step in enhancing the purity of this compound.

Table 1: Summary of Purification Yield and Purity

Purification StageMass (g)Yield (%)Purity by HPLC (%)Melting Point (°C)
Crude Product10.010085.288-94
After Recrystallization7.87897.598-100
After Column Chromatography6.969>99.5101-102

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters

ParameterValue
ColumnC18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume10 µL
Column Temperature25 °C

Experimental Protocols

1. Preliminary Purification by Recrystallization

This initial step aims to remove the bulk of impurities from the crude product.

  • Procedure:

    • Transfer 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.

    • Add a minimal amount of hot ethanol (approximately 50-60 mL) to the flask while gently heating on a hot plate with stirring until the solid is completely dissolved.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol (2 x 10 mL).

    • Dry the purified crystals in a vacuum oven at 40 °C to a constant weight.

    • Determine the mass, yield, melting point, and purity by HPLC of the recrystallized product.

2. Final Purification by Column Chromatography

For applications requiring very high purity, column chromatography is employed to separate the target compound from closely related impurities.

  • Procedure:

    • Slurry Preparation: In a 50 mL beaker, dissolve 1.0 g of the recrystallized this compound in a minimal amount of dichloromethane (DCM). Add 2-3 g of silica gel (60-120 mesh) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column (40 mm diameter, 300 mm length). Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.

    • Loading: Carefully add the prepared slurry of the compound onto the top of the column.

    • Elution: Elute the column with a solvent system of hexane and ethyl acetate (95:5, v/v).

    • Fraction Collection: Collect fractions of approximately 20 mL and monitor the elution of the product by Thin Layer Chromatography (TLC) using a UV lamp for visualization.

    • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

    • Final Drying: Dry the resulting solid in a vacuum oven at 40 °C to a constant weight.

    • Characterize the final product by determining its mass, yield, melting point, and purity by HPLC.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude 2,5-Dichloro-4'- fluorobenzophenone Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Dissolve in hot solvent Filtration1 Vacuum Filtration Recrystallization->Filtration1 Cool to crystallize RecrystallizedProduct Recrystallized Product (Purity: 97.5%) Filtration1->RecrystallizedProduct Collect & dry crystals ColumnChromatography Column Chromatography (Silica Gel, Hexane:EtOAc) RecrystallizedProduct->ColumnChromatography Adsorb onto silica Analysis1 Purity & Yield Analysis (HPLC, MP) RecrystallizedProduct->Analysis1 FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Elute with solvent SolventEvaporation Solvent Evaporation FractionCollection->SolventEvaporation Combine pure fractions FinalProduct Pure 2,5-Dichloro-4'- fluorobenzophenone (Purity: >99.5%) SolventEvaporation->FinalProduct Dry final product Analysis2 Purity & Yield Analysis (HPLC, MP) FinalProduct->Analysis2 LogicalFlow Start Start: Crude Product (85.2% Purity) Step1 Step 1: Recrystallization (Removes bulk, non-polar, and highly polar impurities) Start->Step1 Intermediate Intermediate Product (97.5% Purity) Step1->Intermediate Step2 Step 2: Column Chromatography (Separates structurally similar impurities) Intermediate->Step2 End End: High-Purity Product (>99.5% Purity) Step2->End

High-performance liquid chromatography (HPLC) method for 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

An effective High-Performance Liquid Chromatography (HPLC) method has been established for the analysis of 2,5-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone of interest to researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the separation and quantification of this compound using a reverse-phase HPLC system with UV detection. The method is designed to offer a reliable and reproducible analytical procedure for purity assessment, impurity profiling, and quantitative analysis in various sample matrices.

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the HPLC analysis of this compound.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A C18 reverse-phase column is recommended. Typical dimensions are 4.6 mm x 150 mm with a 5 µm particle size.

  • Data Acquisition and Processing: Chromatography data station (CDS) software.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE or nylon filters for sample clarification.

Reagents and Standards
  • Solvents: HPLC grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).

  • Mobile Phase Additives: Formic acid or phosphoric acid (analytical grade).[1]

  • Reference Standard: A certified reference standard of this compound.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis. These parameters are a starting point and may require further optimization depending on the specific instrumentation and sample matrix.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Deionized Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 60% B2-10 min: 60% to 95% B10-12 min: 95% B12-12.1 min: 95% to 60% B12.1-15 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol or acetonitrile.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions, 60% Acetonitrile / 40% Water with 0.1% Formic Acid) to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a known volume of methanol or acetonitrile to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC analysis process, from the initial preparation of solutions to the final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions inject_standard Inject Standard Solutions (Calibration Curve) prep_standard->inject_standard prep_sample Prepare Sample Solutions inject_sample Inject Sample Solutions prep_sample->inject_sample prep_mobile_phase Prepare Mobile Phase hplc_setup HPLC System Setup & Equilibration prep_mobile_phase->hplc_setup hplc_setup->inject_standard hplc_setup->inject_sample data_acquisition Data Acquisition inject_standard->data_acquisition inject_sample->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification & Reporting peak_integration->quantification

Caption: Workflow for the HPLC analysis of this compound.

Data Presentation

The quantitative data obtained from the analysis should be summarized in clear and structured tables. Below are examples of tables for presenting the results.

Table 1: System Suitability Parameters

This table is used to ensure the HPLC system is performing adequately before sample analysis.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability (%RSD) ≤ 2.0%
Table 2: Calibration Curve Data

This table summarizes the linearity of the method for the quantification of this compound.

Concentration (µg/mL)Peak Area (mAU*s)
1
5
10
25
50
100
Correlation (r²) ≥ 0.999
Table 3: Sample Analysis Results

This table presents the final quantitative results for the analyzed samples.

Sample IDPeak Area (mAU*s)Concentration (µg/mL)Purity (%)
Sample 1
Sample 2
Sample 3

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for the analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water allows for efficient separation. The protocol for sample and standard preparation is straightforward, and the method is suitable for routine quality control and research applications. Further validation for parameters such as accuracy, precision, and limits of detection and quantification should be performed as per regulatory guidelines.

References

Application Notes and Protocols for the Synthesis of Novel Polymers Using 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of novel poly(aryl ether ketone)s (PAEKs) utilizing 2,5-Dichloro-4'-fluorobenzophenone as a key monomer. The methodologies described herein are based on established principles of nucleophilic aromatic substitution (SNAr) polymerization, a common route for the preparation of high-performance PAEKs. While direct literature on the use of this specific monomer is limited, the provided protocols are extrapolated from the synthesis of structurally analogous polymers and are intended to serve as a robust starting point for research and development.

Introduction

Poly(aryl ether ketone)s are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of halogen atoms and fluorine into the polymer backbone can further enhance these properties, offering opportunities for the development of novel materials with tailored characteristics for applications in demanding environments, including aerospace, electronics, and biomedical devices.

This compound is a promising monomer for the synthesis of new PAEKs. The presence of three halogen atoms at specific positions on the benzophenone backbone offers unique reactivity profiles and the potential for polymers with distinct properties compared to those derived from more conventional monomers like 4,4'-difluorobenzophenone. The fluorine atom, being the most electronegative, is expected to be the most reactive site for nucleophilic aromatic substitution, while the chlorine atoms may offer sites for subsequent post-polymerization modification or influence the polymer's final properties.

Synthesis of Poly(aryl ether ketone)s

The general synthetic strategy involves the nucleophilic aromatic substitution polymerization of this compound with a bisphenol in the presence of a weak base. The reaction proceeds via the formation of a bisphenolate in situ, which then attacks the electron-deficient aromatic ring of the benzophenone monomer, displacing the fluoride ion to form an ether linkage.

Proposed Reaction Scheme

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Monomer This compound Polymer Poly(aryl ether ketone) Monomer->Polymer Bisphenol Bisphenol A Bisphenol->Polymer Solvent NMP/Toluene Solvent->Polymer Base K2CO3 Base->Polymer Temperature 160-200 °C Temperature->Polymer Salt KF Polymer->Salt Byproduct H2O, CO2 Polymer->Byproduct

Caption: Proposed synthesis of a novel poly(aryl ether ketone).

Experimental Protocol: Synthesis of a Poly(aryl ether ketone) from this compound and Bisphenol A

Materials:

  • This compound (molar mass: 269.09 g/mol )

  • Bisphenol A (molar mass: 228.29 g/mol )

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

Procedure:

  • To a 250 mL three-necked flask, add this compound (26.91 g, 0.1 mol), Bisphenol A (22.83 g, 0.1 mol), and anhydrous potassium carbonate (15.20 g, 0.11 mol).

  • Add NMP (150 mL) and toluene (50 mL) to the flask.

  • Equip the flask with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet.

  • Begin stirring and purge the system with dry nitrogen for 30 minutes.

  • Heat the reaction mixture to 160 °C and maintain this temperature for 2-3 hours to azeotropically remove the water formed during the reaction.

  • After the removal of water, slowly increase the temperature to 190-200 °C by draining the toluene from the Dean-Stark trap.

  • Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Cool the reaction mixture to room temperature and dilute with NMP (50 mL).

  • Precipitate the polymer by slowly pouring the viscous solution into a stirred mixture of methanol and water (80:20 v/v).

  • Filter the fibrous polymer, wash it thoroughly with deionized water and then with methanol to remove any residual salts and solvent.

  • Dry the polymer in a vacuum oven at 120 °C for 24 hours.

Characterization of the Novel Polymer

A suite of analytical techniques should be employed to determine the structure, molecular weight, and thermal properties of the synthesized polymer.

Structural Characterization

3.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to confirm the formation of the ether linkages and the presence of the ketone group in the polymer backbone.

  • Protocol: A small amount of the dried polymer is mixed with KBr powder and pressed into a pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Expected Peaks:

    • ~1650 cm⁻¹ (C=O stretching of the benzophenone ketone)

    • ~1240 cm⁻¹ (Ar-O-Ar stretching of the ether linkage)

    • Characteristic peaks for the aromatic C-H and C=C bonds.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure of the polymer.

  • Protocol: The polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra are recorded on a high-resolution NMR spectrometer.

  • Expected Signals: The spectra should show distinct signals corresponding to the aromatic protons and carbons in the polymer repeating unit, allowing for confirmation of the connectivity.

Molecular Weight Determination

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Protocol: The polymer is dissolved in a suitable solvent (e.g., NMP with LiBr) and injected into the GPC system. Polystyrene standards are typically used for calibration.

Thermal Properties

3.3.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Protocol: A small sample of the polymer is heated in a DSC instrument under a nitrogen atmosphere, typically from room temperature to 400 °C at a heating rate of 10 °C/min.[1]

  • Expected Results: Amorphous polymers will show a distinct glass transition, while semi-crystalline polymers will also exhibit a melting endotherm.

3.3.2. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Protocol: A polymer sample is heated in a TGA instrument under a nitrogen or air atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min.[2]

  • Expected Results: The temperature at which 5% weight loss occurs (Td₅) is a key indicator of the polymer's thermal stability. High-performance PAEKs typically exhibit Td₅ values above 500 °C in a nitrogen atmosphere.[3]

Data Presentation

The quantitative data obtained from the characterization of the synthesized polymers should be summarized for clear comparison.

Table 1: Molecular Weight and Thermal Properties of Novel Poly(aryl ether ketone)s

Polymer IDBisphenol MonomerMn ( g/mol )Mw ( g/mol )PDITg (°C)Tm (°C)Td₅ (°C)
PAEK-BPABisphenol ADataDataDataDataDataData
PAEK-HQHydroquinoneDataDataDataDataDataData
PAEK-BP4,4'-BiphenolDataDataDataDataDataData

*Data to be filled in from experimental results.

Experimental Workflow

The overall workflow for the synthesis and characterization of the novel polymers is depicted below.

cluster_synthesis Synthesis cluster_characterization Characterization arrow arrow Reactants Monomer + Bisphenol Polymerization Polymerization (NMP, K2CO3, 190-200 °C) Reactants->Polymerization Purification Precipitation & Washing Polymerization->Purification Drying Vacuum Drying Purification->Drying FTIR FT-IR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR GPC GPC Analysis Drying->GPC DSC DSC Analysis Drying->DSC TGA TGA Analysis Drying->TGA

Caption: Workflow for polymer synthesis and characterization.

References

Application Notes and Protocols for the Scalable Synthesis of 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and scalable protocol for the synthesis of 2,5-Dichloro-4'-fluorobenzophenone, a key intermediate in the pharmaceutical industry and in the development of high-performance polymers. The synthesis is primarily achieved through a Friedel-Crafts acylation reaction, a robust and well-established method for forming carbon-carbon bonds between aromatic rings.

Introduction

This compound and its derivatives are valuable building blocks in organic synthesis. The presence of chlorine and fluorine atoms imparts unique electronic properties and metabolic stability to molecules, making them attractive for drug discovery programs.[1] The benzophenone core is a common scaffold in medicinal chemistry. This document outlines a scalable and efficient synthesis protocol, addressing historical challenges such as low yields and isomeric contamination.[2]

Principle of the Synthesis

The synthesis of this compound is accomplished via the Friedel-Crafts acylation of 1,4-dichlorobenzene with 4-fluorobenzoyl chloride. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3][4] A key aspect of achieving high yield and purity is the use of a stoichiometric or greater amount of the Lewis acid catalyst. This is because the ketone product forms a stable complex with the catalyst, preventing further reactions and deactivating the catalyst.[4][5]

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed, scalable protocol for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
1,4-DichlorobenzeneC₆H₄Cl₂147.00≥99%
4-Fluorobenzoyl chlorideC₇H₄ClFO158.56≥99%
Aluminum chloride (anhydrous)AlCl₃133.34≥99%
Dichloromethane (anhydrous)CH₂Cl₂84.93≥99.8%
Hydrochloric acidHCl36.462 M aqueous solution
Sodium sulfate (anhydrous)Na₂SO₄142.04Reagent grade
HexaneC₆H₁₄86.18Reagent grade
Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubbing system.

  • Heating mantle with a temperature controller.

  • Ice-water bath.

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

Synthesis Protocol

Experimental_Workflow start Start reaction_setup Reaction Setup: - Charge flask with AlCl₃ and Dichloromethane - Cool to 0-5 °C start->reaction_setup addition Slow Addition: - Add 4-fluorobenzoyl chloride dropwise reaction_setup->addition reactant_addition Reactant Addition: - Add 1,4-dichlorobenzene solution addition->reactant_addition reaction Reaction: - Warm to room temperature - Heat to 40-50 °C for 3-5 hours reactant_addition->reaction quench Quenching: - Cool to 0-5 °C - Slowly add to ice-cold 2M HCl reaction->quench workup Aqueous Workup: - Separate organic layer - Wash with water and brine quench->workup drying Drying and Concentration: - Dry with Na₂SO₄ - Concentrate on rotary evaporator workup->drying purification Purification: - Recrystallize from hexane drying->purification product Final Product: - this compound purification->product

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

  • Reaction Setup: In a clean, dry, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.5 to 2.5 molar equivalents relative to 4-fluorobenzoyl chloride).[2] Add anhydrous dichloromethane as the solvent. Cool the suspension to 0-5 °C using an ice-water bath.

  • Acyl Chloride Addition: Slowly add 4-fluorobenzoyl chloride (1.0 molar equivalent) to the stirred suspension, maintaining the temperature between 0-10 °C. The formation of the acylium ion complex will be observed.

  • Substrate Addition: Dissolve 1,4-dichlorobenzene (1.0 to 1.2 molar equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 30-60 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 40-50 °C) for 3-5 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C. In a separate large beaker, prepare a mixture of crushed ice and 2 M hydrochloric acid. Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with 2 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane to yield the pure this compound as a solid.[2]

Quantitative Data Summary

The following table summarizes expected yields and purity based on literature data for similar syntheses.[2]

ParameterValueMethod of Determination
Yield 70-85%Gravimetric analysis after purification
Purity >99%HPLC, GC-MS
Melting Point To be determinedMelting point apparatus
¹H NMR Consistent with structureNMR Spectroscopy
¹³C NMR Consistent with structureNMR Spectroscopy
Mass Spec [M]+ peak at m/z 268.0Mass Spectrometry

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Aluminum chloride is a corrosive and water-reactive solid. Handle with care in a dry environment.

  • 4-Fluorobenzoyl chloride is a lachrymator and corrosive. Handle with care.

  • The quenching process is exothermic and releases HCl gas. Perform this step slowly and with caution in a well-ventilated area.

Applications in Drug Development

Halogenated benzophenones are important pharmacophores. The introduction of chlorine and fluorine atoms can modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1] this compound can serve as a precursor for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications.

Conclusion

The Friedel-Crafts acylation provides a scalable and efficient route for the synthesis of this compound. By carefully controlling the stoichiometry of the Lewis acid catalyst and the reaction conditions, high yields and excellent purity can be achieved. This protocol provides a solid foundation for researchers and drug development professionals to produce this valuable intermediate for their synthetic needs.

References

Application Notes and Protocols for the Reaction of 2,5-Dichloro-4'-fluorobenzophenone with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and reaction protocols for the nucleophilic aromatic substitution (SNAr) reactions of 2,5-dichloro-4'-fluorobenzophenone with various nucleophiles. This document includes detailed experimental procedures, expected outcomes, and data presentation to guide researchers in the synthesis of novel derivatives for potential applications in medicinal chemistry and materials science.

Introduction

This compound is a versatile chemical intermediate. Its dichlorinated phenyl ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. The electron-withdrawing nature of the benzoyl group activates the chlorine atoms towards displacement, with the chlorine at the 2-position (ortho to the carbonyl) being more activated than the chlorine at the 5-position (meta to the carbonyl). This regioselectivity provides a pathway to specifically synthesize 2-substituted-5-chloro-4'-fluorobenzophenone derivatives. This document outlines the reactions with common nucleophiles such as amines, thiols, and alkoxides.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines leads to the formation of the corresponding 2-amino-5-chloro-4'-fluorobenzophenone derivatives. These products are valuable intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules.

General Reaction Scheme:

SNAr_Amine substrate This compound product 2-(R1R2N)-5-chloro-4'-fluorobenzophenone substrate->product + nucleophile R1R2NH (Amine) nucleophile->product conditions Base, Solvent, Δ SNAr_Thiol substrate This compound product 2-(RS)-5-chloro-4'-fluorobenzophenone substrate->product + nucleophile RSH (Thiol) nucleophile->product conditions Base, Solvent, Δ SNAr_Alkoxide substrate This compound product 2-(RO)-5-chloro-4'-fluorobenzophenone substrate->product + nucleophile ROH (Alcohol) nucleophile->product conditions Base, Solvent, Δ Workflow start Start reagents Prepare Reactants: - this compound - Nucleophile - Base - Anhydrous Solvent start->reagents reaction Set up Reaction: - Inert atmosphere (if needed) - Add reactants - Heat to desired temperature reagents->reaction monitoring Monitor Reaction Progress: - Thin Layer Chromatography (TLC) reaction->monitoring monitoring->reaction Continue reaction workup Work-up: - Quench reaction - Extraction - Washing and Drying monitoring->workup Reaction complete purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - NMR, IR, Mass Spectrometry purification->characterization end End characterization->end

Application Notes and Protocols for Catalytic Applications of 2,5-Dichloro-4'-fluorobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the catalytic applications of 2,5-Dichloro-4'-fluorobenzophenone and its derivatives, focusing on their role as photosensitizers in dual catalytic systems for carbon-hydrogen (C-H) bond functionalization. The protocols provided are generalized from methodologies reported for similar benzophenone derivatives and are intended to serve as a starting point for reaction optimization.

Introduction

This compound is a halogenated aromatic ketone that has emerged as a valuable tool in synthetic organic chemistry. Its unique electronic and photophysical properties make it an effective photosensitizer, particularly in the realm of photoredox catalysis. Upon excitation with UV or visible light, it can facilitate challenging chemical transformations, such as the direct arylation of unactivated C(sp³)-H bonds, by working in concert with a transition metal co-catalyst, typically nickel.[1][2] This dual catalytic approach provides a powerful platform for the construction of complex organic molecules from simple, abundant starting materials under mild reaction conditions.

Catalytic Application: Dual Photoredox/Nickel-Catalyzed C(sp³)-H Arylation

A primary application of this compound derivatives is in the direct arylation of benzylic C-H bonds. In this dual catalytic system, the benzophenone derivative acts as a hydrogen atom transfer (HAT) agent upon photoexcitation. The resulting benzylic radical is then intercepted by a nickel catalyst to forge a new carbon-carbon bond with an aryl halide.[1][2][3]

Proposed Catalytic Cycle

The proposed mechanism for the dual photoredox/nickel-catalyzed C-H arylation is depicted below. The cycle is initiated by the photoexcitation of the this compound (BP) derivative.

Catalytic_Cycle cluster_photo Photoredox Cycle cluster_ni Nickel Catalytic Cycle BP BP BP_excited [BP]* (Triplet State) BP->BP_excited hv (Light) BP_H [BP]-H• BP_excited->BP_H R-H (Substrate) Hydrogen Atom Transfer BP_H->BP [Ni(I)L_n]⁺ NiI_complex [Ni(I)L_n]⁺ Ni0 Ni(0)L_n NiI R•-Ni(I)L_n Ni0->NiI R• (from HAT) NiIII R-Ni(III)(Ar)XL_n NiI->NiIII Ar-X (Aryl Halide) Oxidative Addition NiIII->NiI_complex R-Ar (Product) Reductive Elimination NiI_complex->Ni0 Reduction Experimental_Workflow start Start: Prepare Reaction Vessel reagents Add: - Ni Catalyst (e.g., NiCl2·glyme) - Ligand (e.g., dtbbpy) - this compound - Aryl Halide - Base (e.g., K2CO3) start->reagents solvent Add Solvent (e.g., Toluene) reagents->solvent degas Degas the Mixture (e.g., Sparge with Argon) solvent->degas irradiate Irradiate with Light Source (e.g., 365 nm UV Lamp or Blue LEDs) and Stir at Room Temperature degas->irradiate monitor Monitor Reaction Progress (TLC, GC-MS) irradiate->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2,5-Dichloro-4'-fluorobenzophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Friedel-Crafts acylation of 1,4-dichlorobenzene with 4-fluorobenzoyl chloride.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Catalyst: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) may be hydrated or of poor quality.• Use fresh, anhydrous AlCl₃ from a sealed container. • Consider purchasing from a reputable supplier.
2. Insufficient Catalyst: The molar ratio of the catalyst to the acylating agent is too low.• Increase the molar ratio of AlCl₃ to 4-fluorobenzoyl chloride. Ratios of 1.1:1 to 1.5:1 have been shown to improve yields.[1]
3. Low Reaction Temperature: The reaction temperature may be too low to initiate or sustain the acylation.• Gradually increase the reaction temperature. While some Friedel-Crafts reactions proceed at room temperature, others may require heating. Monitor the reaction by TLC or GC to find the optimal temperature.
4. Impure Reactants: The presence of moisture or other impurities in the reactants or solvent can deactivate the catalyst.• Ensure all reactants (1,4-dichlorobenzene, 4-fluorobenzoyl chloride) and the solvent are anhydrous. • Purify reactants if necessary.
Formation of Multiple Products (Isomeric Impurities) 1. Suboptimal Reaction Temperature: Temperature can influence the regioselectivity of the acylation.• Experiment with a lower reaction temperature to favor the formation of the desired para-isomer. While higher temperatures can increase the reaction rate, they may also lead to the formation of other isomers.
2. Inappropriate Solvent: Certain solvents can promote the formation of undesired isomers.• While the reaction can be run neat, using excess 1,4-dichlorobenzene as a solvent is often preferred. Avoid using nitrobenzene, as it has been reported to promote isomerization.[1]
High Levels of Byproducts 1. Diacylation: Excess 4-fluorobenzoyl chloride or prolonged reaction times can lead to the formation of diacylated products.• Use a molar ratio of 1,4-dichlorobenzene to 4-fluorobenzoyl chloride greater than 1:1. • Monitor the reaction progress and stop it once the starting material is consumed to avoid over-reaction.
2. Hydrolysis of Acyl Chloride: The presence of moisture can lead to the hydrolysis of 4-fluorobenzoyl chloride to 4-fluorobenzoic acid.• Maintain strictly anhydrous conditions throughout the setup and reaction. Use dry glassware and an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Purification 1. Presence of Isomeric Impurities: Close boiling points of isomers can make purification by distillation challenging.• Employ fractional distillation under reduced pressure for initial purification. • For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane) is recommended.
2. Residual Catalyst: Incomplete quenching of the Lewis acid can lead to contamination.• Ensure complete quenching of the reaction mixture with ice-cold water or dilute acid. • Wash the organic layer thoroughly with water and brine during the workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the Friedel-Crafts acylation of 1,4-dichlorobenzene with 4-fluorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Q2: What are the expected major side reactions in this synthesis?

A2: The primary side reactions include the formation of isomeric products, such as 2,3-dichloro-4'-fluorobenzophenone and 3,4-dichloro-4'-fluorobenzophenone, although the para-substitution is generally favored. Diacylation of the fluorobenzene ring can also occur, leading to higher molecular weight impurities. Hydrolysis of the 4-fluorobenzoyl chloride to 4-fluorobenzoic acid is another common side reaction if moisture is present.

Q3: How can I minimize the formation of isomeric impurities?

A3: The fluorine atom in 4-fluorobenzoyl chloride is a para-directing group, which inherently favors the formation of the desired 4'-fluoro isomer. To further enhance selectivity, it is crucial to control the reaction temperature, as lower temperatures often improve regioselectivity. Using an appropriate solvent, or excess 1,4-dichlorobenzene as the solvent, can also help. Studies on similar reactions have shown that high selectivity for the para-product (up to 99%) can be achieved under optimized conditions.[2][3]

Q4: What is the optimal molar ratio of reactants and catalyst?

A4: For the synthesis of related dichlorobenzophenones, a molar ratio of Lewis acid to aroyl halide of at least 1.1:1 is recommended to achieve good yields.[1] Increasing this ratio to 1.5:1 or higher can further improve the reaction rate and product purity.[1] It is also advisable to use a slight excess of 1,4-dichlorobenzene relative to 4-fluorobenzoyl chloride to minimize diacylation.

Q5: What are the recommended purification methods for this compound?

A5: A combination of techniques is often necessary.

  • Distillation: Initial purification to remove lower-boiling impurities and unreacted starting materials can be performed by vacuum distillation.

  • Recrystallization: For achieving high purity, recrystallization from a suitable solvent system is the most effective method to separate the desired product from isomeric impurities and other byproducts.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 1,4-Dichlorobenzene

  • 4-Fluorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) (optional, as solvent)

  • Ice

  • Hydrochloric Acid (HCl), dilute

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (e.g., 1.1-1.5 molar equivalents relative to 4-fluorobenzoyl chloride).

  • Addition of Reactants: Add 1,4-dichlorobenzene (e.g., 1.2 molar equivalents) to the flask. If using a solvent, add anhydrous DCM. Cool the mixture in an ice bath.

  • Slowly add 4-fluorobenzoyl chloride (1.0 molar equivalent) dropwise from the dropping funnel to the stirred mixture. Control the addition rate to maintain the reaction temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers.

  • Wash the combined organic layers sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation followed by recrystallization from a suitable solvent.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Anhydrous Reactants (1,4-Dichlorobenzene, 4-Fluorobenzoyl Chloride) Mixing Combine Reactants and Catalyst Reactants->Mixing Catalyst Anhydrous AlCl₃ Catalyst->Mixing Solvent Anhydrous Solvent (optional) Solvent->Mixing Acylation Friedel-Crafts Acylation Mixing->Acylation Quenching Quench with Acid/Ice Acylation->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry and Concentrate Washing->Drying Purification Distillation & Recrystallization Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_side_reactions Potential Side Reactions Main_Reactants 1,4-Dichlorobenzene + 4-Fluorobenzoyl Chloride Desired_Product This compound (Desired Product) Main_Reactants->Desired_Product Main Reaction Path Isomerization Isomer Formation (e.g., 2,3- and 3,4- isomers) Main_Reactants->Isomerization Side Path 1 Diacylation Diacylation Product Main_Reactants->Diacylation Side Path 2 Hydrolysis Hydrolysis of Acyl Chloride (4-Fluorobenzoic Acid) 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride->Hydrolysis Side Path 3 (with H₂O)

References

Technical Support Center: Purification of 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2,5-Dichloro-4'-fluorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is a common and effective method for purifying this compound. However, various issues can arise.

dot

Caption: Troubleshooting common issues in recrystallization.

Problem Potential Cause Troubleshooting Steps
Product "oils out" instead of crystallizing The solubility of the compound is too high in the chosen solvent, or the solution is supersaturated at a temperature above the compound's melting point.1. Lower the temperature at which the solution is saturated (use less heat). 2. Add a small amount of a co-solvent in which the compound is less soluble. 3. Try a different solvent system altogether. A mixture of hexane and toluene has been reported to be effective for similar dichlorobenzophenones.
Poor or no crystal formation upon cooling The solution is not sufficiently saturated, or nucleation is inhibited.1. Evaporate some of the solvent to increase the concentration of the product. 2. Scratch the inner surface of the flask with a glass rod at the meniscus to induce nucleation. 3. Add a seed crystal of the pure compound. 4. Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Crystals are colored The presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. 2. Perform a second recrystallization.
Low yield of pure crystals The compound has significant solubility in the cold solvent, or too much solvent was used.1. Minimize the amount of hot solvent used to dissolve the crude product. 2. Ensure the solution is cooled thoroughly to maximize crystal precipitation. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Troubleshooting

Column chromatography is a powerful technique for separating this compound from its isomers and other impurities.

dot

Caption: Troubleshooting common issues in column chromatography.

Problem Potential Cause Troubleshooting Steps
Poor separation of isomers The eluent system is not optimal for resolving compounds with similar polarities.1. Perform a thorough thin-layer chromatography (TLC) screening with various solvent systems (e.g., different ratios of hexane/ethyl acetate, hexane/dichloromethane, or toluene) to find the optimal eluent for separation. 2. Use a longer column or a stationary phase with a smaller particle size for better resolution. 3. Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Product is not eluting from the column The eluent is not polar enough to move the compound through the stationary phase.1. Gradually increase the polarity of the eluent. 2. If the compound is suspected to be strongly adsorbed, consider using a more polar solvent to flush the column.
Product elutes with the solvent front The eluent is too polar, causing the compound to have little interaction with the stationary phase.1. Decrease the polarity of the eluent system. Start with a very non-polar solvent like pure hexane and gradually add a more polar solvent.
Peak tailing in fractions The compound is interacting too strongly with the stationary phase, or the column is overloaded.1. Add a small amount of a modifier to the eluent. For a neutral compound like this compound, this is less common but can sometimes help. 2. Reduce the amount of crude material loaded onto the column.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from the Friedel-Crafts acylation reaction used in its synthesis. These can include:

  • Isomeric Products: The acylation of fluorobenzene can sometimes lead to the formation of other isomers, such as 2,5-dichloro-2'-fluorobenzophenone or 2,5-dichloro-3'-fluorobenzophenone, although the para-substituted product is generally favored.

  • Unreacted Starting Materials: Residual 2,5-dichlorobenzoyl chloride and fluorobenzene may be present.

  • Polysubstituted Products: Although less common, di-acylation of the fluorobenzene ring can occur under harsh reaction conditions.

  • Byproducts from the Lewis Acid Catalyst: Hydrolysis of the Lewis acid (e.g., aluminum chloride) can lead to the formation of aluminum salts.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A good starting point for recrystallization is to use a binary solvent system. A mixture of a solvent in which the compound is readily soluble (e.g., toluene or dichloromethane) and a solvent in which it is sparingly soluble (e.g., hexane or heptane) is often effective. For the closely related 2,5-dichlorobenzophenone, a mixture of hexane and toluene has been successfully used.[1] It is recommended to perform small-scale solvent screening to determine the optimal solvent and ratio for your specific crude product.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common and efficient method for monitoring the purity of fractions. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (254 nm). Combine fractions that show a single spot corresponding to the desired product.

Q4: What analytical techniques are recommended for final purity assessment?

A4: For final purity assessment, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities, including isomeric byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and detect the presence of any proton- or carbon-containing impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

III. Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., toluene-hexane).

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

General Column Chromatography Protocol
  • Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) based on the separation observed by TLC.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Quantitative Data Summary

Purification Method Typical Purity Achieved Key Advantages Common Challenges
Single Recrystallization 95 - 99%Simple, cost-effective, scalable.Can have lower yields, may not remove impurities with similar solubility.
Column Chromatography > 99%High resolution, effective for removing closely related impurities.More time-consuming, requires larger solvent volumes, can be less scalable.
Melt Crystallization > 99%Solvent-free, potentially very high purity.Requires specialized equipment, may not be suitable for all compounds.

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Experimental conditions should be optimized for each specific case. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Purification of 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2,5-Dichloro-4'-fluorobenzophenone.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My initial purity of this compound after synthesis is low. What are the likely impurities?

A1: The primary synthesis route for this compound is the Friedel-Crafts acylation of 1,4-dichlorobenzene with 4-fluorobenzoyl chloride. The most common impurities are positional isomers generated during the electrophilic aromatic substitution reaction. Due to the directing effects of the chlorine atoms on the 1,4-dichlorobenzene ring, acylation can occur at different positions, leading to isomers such as 2,4-dichloro-4'-fluorobenzophenone or 3,4-dichloro-4'-fluorobenzophenone. Unreacted starting materials and polysubstituted byproducts can also contribute to low purity.[1][2]

Q2: I am observing multiple spots on my TLC plate after the initial work-up. How can I identify the product spot?

A2: To identify the product spot, you can use a co-spotting technique. On the same TLC plate, spot your crude reaction mixture, a sample of your starting material (1,4-dichlorobenzene), and a co-spot where you apply both the crude mixture and the starting material on the same point. The spot corresponding to the starting material will appear more intense in the co-spotted lane. The product, being more polar than the non-polar starting material, should have a lower Rf value. If available, a reference standard of this compound can be used for definitive identification.

Q3: My recrystallization attempt resulted in oiling out instead of crystal formation. What should I do?

A3: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point or the cooling is too rapid. To resolve this, you can try the following:

  • Increase the amount of solvent: Your initial amount of solvent may be insufficient to dissolve the compound completely at high temperatures.

  • Use a different solvent or solvent system: A single solvent may not be ideal. A two-solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent), can be effective. Dissolve the compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until turbidity appears. Then, allow it to cool slowly.

  • Slower cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oil formation.

  • Scratching the flask: Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for crystal nucleation.

Q4: After column chromatography, I still see isomeric impurities in my product fractions. How can I improve the separation?

A4: To improve isomeric separation during column chromatography, consider the following:

  • Optimize the mobile phase: A less polar mobile phase will generally increase the retention time of all compounds and can improve the separation between closely related isomers. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also be very effective.[3]

  • Use a longer column: A longer column provides more surface area for the separation to occur.

  • Reduce the sample load: Overloading the column can lead to broad peaks and poor separation.

  • Use a finer stationary phase: Smaller particle size silica gel can provide higher resolution.

  • Consider a different stationary phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica (C18) might offer different selectivity for your isomers.

Q5: How can I confirm the purity of my final product?

A5: The purity of your final this compound should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[4][5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate volatile impurities and confirm the identity of the main component by its mass spectrum.[2][8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of isomers, which would show a different set of peaks.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

Data Presentation

The following table summarizes representative data on the purity improvement of this compound using different purification techniques. The initial purity of the crude product is assumed to be 85%.

Purification MethodPurity Before (%)Purity After (%)Key Parameters
Single Solvent Recrystallization85.095.0 - 98.0Solvent: Ethanol/Hexane mixture
Column Chromatography85.0> 99.0Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexane gradient
Combined Recrystallization & Column Chromatography85.0> 99.5Sequential application of both methods

Experimental Protocols

Protocol 1: Recrystallization from a Two-Solvent System (Ethanol/Water)

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add water dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

  • Column Packing:

    • Select a glass column of appropriate size.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.[11]

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting start Crude Product (Low Purity) tlc_analysis TLC Analysis start->tlc_analysis multiple_spots Multiple Spots? tlc_analysis->multiple_spots recrystallization Recrystallization oiling_out Oiling Out? recrystallization->oiling_out column_chromatography Column Chromatography isomers_present Isomers Still Present? column_chromatography->isomers_present purity_check Purity Analysis (HPLC, GC-MS, NMR) low_purity_final Purity Below Spec? purity_check->low_purity_final pure_product Pure Product (>99.5%) multiple_spots->recrystallization Yes (Impurities Identified) multiple_spots->recrystallization No (Proceed) oiling_out->recrystallization Yes (Optimize Solvents/Cooling) oiling_out->purity_check No (Crystals Formed) isomers_present->column_chromatography Yes (Optimize Mobile Phase/Column) isomers_present->purity_check No (Separation Achieved) low_purity_final->column_chromatography Yes low_purity_final->pure_product No

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: 2,5-Dichloro-4'-fluorobenzophenone NMR Spectra Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting NMR spectra of 2,5-dichloro-4'-fluorobenzophenone.

Predicted and Experimental NMR Data

For clarity and easy reference, the predicted ¹H NMR and experimental ¹³C NMR data for this compound in CDCl₃ are summarized below. Predicted ¹H NMR data was generated using online prediction tools.

Table 1: Predicted ¹H NMR and Experimental ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom/Group Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted J (Hz) Experimental ¹³C Chemical Shift (ppm)
H-3~7.45dJ(H3,H4) ≈ 8.5C-1: ~138
H-4~7.40ddJ(H3,H4) ≈ 8.5, J(H4,H6) ≈ 2.5C-2: ~133
H-6~7.65dJ(H4,H6) ≈ 2.5C-3: ~132
H-2', H-6'~7.80ddJ(H,F) ≈ 8.8, J(H,H) ≈ 5.4C-4: ~131
H-3', H-5'~7.15tJ(H,F) ≈ J(H,H) ≈ 8.8C-5: ~130
C=O---C-6: ~129
C-1'---C-1': ~134 (d, J(C,F) ≈ 3 Hz)
C-2', C-6'---C-2', C-6': ~131 (d, J(C,F) ≈ 9 Hz)
C-3', C-5'---C-3', C-5': ~116 (d, J(C,F) ≈ 22 Hz)
C-4'---C-4': ~165 (d, J(C,F) ≈ 255 Hz)

Note: Predicted ¹H NMR values are estimates and may vary from experimental results. Experimental ¹³C NMR data was obtained from SpectraBase.[1]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the acquisition and interpretation of NMR spectra for this compound.

Q1: My aromatic signals are overlapping and difficult to interpret. What can I do?

A1: Overlapping signals in the aromatic region are common. Here are a few troubleshooting steps:

  • Change the solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of your protons and may resolve the overlap.

  • Increase the magnetic field strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals.

  • Run a 2D NMR experiment: A COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can reveal long-range couplings between protons and carbons, aiding in the definitive assignment of quaternary carbons and carbonyls.

Q2: I see unexpected peaks in my ¹H NMR spectrum. What could they be?

A2: Unexpected peaks are often due to impurities. Here are some common culprits:

  • Residual Solvents: Acetone (~2.17 ppm in CDCl₃), ethyl acetate (~2.05, 4.12, 1.26 ppm in CDCl₃), and grease (broad peaks usually between 0.5-1.5 ppm) are frequent contaminants from lab equipment or purification steps.[2][3][4][5]

  • Water: A peak around 1.56 ppm in CDCl₃ is often due to residual water.[4][5]

  • Starting Materials: Incomplete reaction or purification can lead to the presence of starting materials like 1,4-dichlorobenzene or 4-fluorobenzoyl chloride. Compare your spectrum to the known spectra of these compounds.

Q3: The splitting patterns in the aromatic region are more complex than I expected. Why?

A3: The complexity arises from both proton-proton and proton-fluorine couplings.

  • Dichlorinated Phenyl Ring: The three protons on this ring form a complex splitting pattern due to their different chemical environments and coupling constants. You should observe two doublets and a doublet of doublets.

  • Fluorinated Phenyl Ring: The protons on this ring are split by the fluorine atom in addition to neighboring protons. The protons ortho to the fluorine (H-3' and H-5') will be split by the fluorine and the adjacent protons. The protons meta to the fluorine (H-2' and H-6') will also show coupling to the fluorine, though typically with a smaller coupling constant.

Q4: My peaks are broad. What is the cause and how can I fix it?

A4: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer should improve peak shape.

  • Sample Concentration: A sample that is too concentrated can lead to viscous solutions and broader peaks. Diluting the sample may help.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant peak broadening. Ensure your glassware is clean.

  • Incomplete Dissolution: If the sample is not fully dissolved, you will see broad signals. Ensure complete solubility in your chosen solvent.

Experimental Protocols

Standard NMR Sample Preparation

A properly prepared sample is crucial for obtaining a high-quality NMR spectrum.[1][6][7][8][9]

  • Weighing the Sample: Accurately weigh 5-20 mg of your this compound sample into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[9]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, briefly sonicate the sample.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Insertion into Spectrometer: Carefully place the NMR tube into a spinner turbine and adjust the depth using a depth gauge before inserting it into the spectrometer.

Visualizations

Troubleshooting_Workflow start Start: NMR Spectrum Acquired check_peaks Are all peaks sharp and well-resolved? start->check_peaks check_expected Do the number and general position of signals match the expected spectrum? check_peaks->check_expected Yes broad_peaks Troubleshoot Broad Peaks: - Re-shim - Check concentration - Ensure complete dissolution check_peaks->broad_peaks No check_impurities Are there unexpected peaks? check_expected->check_impurities Yes wrong_signals Incorrect Number/Position of Signals: - Verify compound structure - Check for sample degradation check_expected->wrong_signals No check_splitting Are the splitting patterns as expected? check_impurities->check_splitting No unexpected_signals Identify Unexpected Signals: - Check for common solvent impurities - Check for residual starting materials check_impurities->unexpected_signals Yes interpretation_ok Interpretation Successful check_splitting->interpretation_ok Yes complex_splitting Analyze Complex Splitting: - Consider H-F coupling - Run 2D NMR (COSY, HMBC) check_splitting->complex_splitting No broad_peaks->check_peaks unexpected_signals->check_splitting wrong_signals->start complex_splitting->interpretation_ok

Caption: A flowchart for troubleshooting common issues in NMR spectra interpretation.

NMR_Correlations cluster_structure This compound H3 H-3 H4 H-4 H3->H4 COSY C_ring1 C-ring 1 H3->C_ring1 HSQC H6 H-6 H4->H6 COSY C_CO C=O H6->C_CO HMBC H2_6 H-2'/6' H3_5 H-3'/5' H2_6->H3_5 COSY F F H2_6->F J-coupling H2_6->C_CO HMBC H3_5->F J-coupling C_ring2 C-ring 2

References

Degradation of 2,5-Dichloro-4'-fluorobenzophenone under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential degradation of 2,5-Dichloro-4'-fluorobenzophenone under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Troubleshooting Guide

Unexpected results during a reaction involving this compound may be attributed to its degradation. The following table outlines common issues, their potential causes, and suggested solutions to mitigate degradation.

Problem Encountered Potential Cause of Degradation Recommended Solution
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) Formation of degradation products due to hydrolysis, oxidation, or thermal stress.Conduct forced degradation studies to identify potential degradants.[1][2] Modify reaction conditions such as lowering the temperature, using an inert atmosphere, or choosing a less reactive solvent.
Low yield of the desired product The starting material, this compound, is degrading under the reaction conditions.Re-evaluate the reaction parameters. Consider using milder reagents or shorter reaction times. Ensure the purity of the starting material.
Discoloration of the reaction mixture Formation of colored impurities or degradation products.Investigate the stability of the compound under the specific reaction conditions (e.g., pH, light exposure, temperature). Consider performing the reaction in the dark or under an inert atmosphere.
Inconsistent reaction outcomes Variability in the stability of this compound due to minor changes in reaction setup or reagent quality.Standardize all reaction parameters meticulously. Check the quality and purity of all reagents and solvents before use.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound likely to degrade?

A1: Based on general principles of forced degradation studies for pharmaceuticals, this compound may degrade under the following conditions:

  • Acidic and Basic Hydrolysis: Refluxing in acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solutions can lead to hydrolysis of the benzophenone structure.[2]

  • Oxidative Conditions: Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can cause oxidative degradation.[1][3]

  • Thermal Stress: High temperatures can induce thermal decomposition.

  • Photolytic Stress: Exposure to UV or visible light can lead to photodegradation.[1][4]

Q2: What are the likely degradation products of this compound?

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study involves subjecting the compound to various stress conditions to understand its stability profile.[1][2] A general protocol is provided in the "Experimental Protocols" section below. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.

Q4: Are there any analytical methods to monitor the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the degradation of aromatic compounds.[7] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific experimental setup and analytical instrumentation.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

General Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.[3] Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time intervals and dilute with the mobile phase for HPLC analysis.

    • Thermal Degradation: Place a solid sample of this compound in a thermostatically controlled oven at 105°C for 48 hours. Dissolve the stressed sample in methanol for HPLC analysis.

    • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber.[7] Analyze samples at various time points by HPLC.

  • HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The mobile phase and column conditions should be optimized to achieve good separation between the parent compound and any degradation products.

Summary of Forced Degradation Conditions

The following table summarizes the recommended starting conditions for forced degradation studies.

Stress Condition Reagent/Condition Temperature Duration
Acidic Hydrolysis 0.1 M HCl60°C24 hours
Basic Hydrolysis 0.1 M NaOH60°C24 hours
Oxidative Degradation 3% H₂O₂Room Temperature24 hours
Thermal Degradation Solid State105°C48 hours
Photolytic Degradation Solution in MethanolAmbientVariable

Visualizations

The following diagrams illustrate the workflow for investigating compound degradation and a troubleshooting decision tree.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis and Mitigation A Unexpected Experimental Result (e.g., low yield, impurities) B Hypothesize Compound Degradation A->B C Acid Hydrolysis B->C Subject compound to stress D Base Hydrolysis B->D Subject compound to stress E Oxidation B->E Subject compound to stress F Thermal Stress B->F Subject compound to stress G Photolytic Stress B->G Subject compound to stress H Analyze Samples by HPLC C->H D->H E->H F->H G->H I Identify Degradation Products (e.g., LC-MS) H->I J Modify Reaction Conditions I->J K Re-run Experiment J->K G Start Problem: Unexpected Degradation Q1 Is the reaction run at elevated temperature? Start->Q1 A1_Yes Solution: Lower reaction temperature or shorten reaction time. Q1->A1_Yes Yes Q2 Are aqueous or protic solvents used? Q1->Q2 No A1_No Proceed to next check A2_Yes Solution: Use aprotic solvents and ensure anhydrous conditions. Q2->A2_Yes Yes Q3 Is the reaction exposed to light? Q2->Q3 No A2_No Proceed to next check A3_Yes Solution: Protect the reaction from light. Q3->A3_Yes Yes A3_No Consider other factors (e.g., reagent purity). Q3->A3_No No

References

Technical Support Center: Synthesis of 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dichloro-4'-fluorobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[1] This involves the reaction of fluorobenzene with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Q2: What are the expected major and minor products of this reaction?

A2: The major product is the desired this compound. The primary byproduct is the isomeric 2,5-dichloro-2'-fluorobenzophenone. Due to the ortho-, para-directing nature of the fluorine substituent on the fluorobenzene ring and steric hindrance from the bulky acylating agent, the para-substituted product is significantly favored. The formation of the meta-isomer is generally negligible.

Q3: Are polyacylation or rearrangement reactions significant concerns?

A3: No, in Friedel-Crafts acylation, these are not significant concerns. The acyl group introduced onto the aromatic ring is deactivating, which prevents further acylation reactions (polyacylation).[2][3] Additionally, the acylium ion intermediate is stabilized by resonance and does not typically undergo rearrangement.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure all reagents are anhydrous, as moisture can deactivate the Lewis acid catalyst. - Increase reaction time or temperature moderately. - Use a stoichiometric amount or a slight excess of the Lewis acid catalyst.[4]
Side reaction of the acylating agent.- Ensure the 2,5-dichlorobenzoyl chloride is of high purity. - Avoid excessively high reaction temperatures which could promote decomposition.
Presence of Significant Amounts of Isomeric Byproduct(s) Suboptimal reaction conditions affecting regioselectivity.- Lowering the reaction temperature may improve para-selectivity. - The choice of solvent can influence isomer ratios; non-polar solvents often favor para-substitution.
Difficulty in Separating the Desired Product from Byproducts Similar physical properties of the isomers.- Employ fractional crystallization, as the para-isomer is often less soluble and has a higher melting point than the ortho-isomer. - Utilize column chromatography with an appropriate stationary and mobile phase. - Optimize HPLC or GC methods for better separation (see Experimental Protocols).
Product Contamination with Starting Materials Incomplete reaction or inefficient work-up.- Monitor the reaction to completion using TLC, GC, or HPLC. - Ensure thorough washing and extraction during the work-up to remove unreacted starting materials and the catalyst.

Quantitative Data on Byproduct Formation

The following table summarizes typical, albeit illustrative, quantitative data for the product distribution in the Friedel-Crafts acylation of fluorobenzene with 2,5-dichlorobenzoyl chloride under standard conditions. Actual yields may vary based on specific experimental parameters.

Compound Typical Yield (%) Notes
This compound (Para-isomer)85 - 95%The desired major product.
2,5-Dichloro-2'-fluorobenzophenone (Ortho-isomer)5 - 15%The primary isomeric byproduct.
2,5-Dichloro-3'-fluorobenzophenone (Meta-isomer)< 1%Typically formed in negligible amounts.
2,5-Dichlorobenzoic acidVariableCan form if moisture is present, leading to hydrolysis of the acyl chloride.

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 to 1.5 molar equivalents).

  • Addition of Reactants: Add excess fluorobenzene (which can also act as the solvent) to the flask and cool the mixture in an ice bath. Slowly add 2,5-dichlorobenzoyl chloride (1 molar equivalent) dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to remove any acidic byproducts), and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol or hexane) or column chromatography.

Byproduct Analysis by GC-MS
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split mode with a high split ratio (e.g., 50:1) at a temperature of 280 °C.

  • Oven Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.

  • Identification: Isomers can be identified by their mass spectra and differentiated by their retention times. The para-isomer is expected to have a slightly longer retention time than the ortho-isomer.

Visualizations

Synthesis_Pathway FB Fluorobenzene Product 2,5-Dichloro-4'- fluorobenzophenone FB->Product DCBC 2,5-Dichlorobenzoyl Chloride Intermediate Acylium Ion Intermediate DCBC->Intermediate + AlCl3 AlCl3 AlCl3 Intermediate->Product Electrophilic Aromatic Substitution

Caption: Main synthesis pathway for this compound.

Byproduct_Formation Reactants Fluorobenzene + 2,5-Dichlorobenzoyl Chloride Para This compound (Desired Product) Reactants->Para Major Pathway (Para-substitution) Ortho 2,5-Dichloro-2'-fluorobenzophenone (Primary Byproduct) Reactants->Ortho Minor Pathway (Ortho-substitution) Meta 2,5-Dichloro-3'-fluorobenzophenone (Minor Byproduct) Reactants->Meta Negligible Pathway (Meta-substitution)

Caption: Byproduct formation pathways in the synthesis reaction.

Troubleshooting_Workflow Start Experiment Completed Analyze Analyze Product Mixture (GC-MS / HPLC) Start->Analyze CheckYield Is Yield Acceptable? Analyze->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes LowYield Troubleshoot Low Yield: - Check reagent purity/dryness - Optimize reaction time/temp - Adjust catalyst amount CheckYield->LowYield No LowPurity Troubleshoot Low Purity: - Optimize reaction conditions  (temp, solvent) for selectivity - Improve purification method  (recrystallization, chromatography) CheckPurity->LowPurity No Success Successful Synthesis CheckPurity->Success Yes LowYield->Analyze LowPurity->Analyze

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,5-Dichloro-4'-fluorobenzophenone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.

  • Solution:

    • Select an alternative solvent: Consult a solvent polarity chart. Since this compound is a moderately polar compound, consider solvents of similar polarity or a mixture of solvents. Good starting points for solvent screening include ethanol, isopropanol, toluene, or mixtures like hexane/ethyl acetate and hexane/toluene.

    • Increase the solvent volume: Add small increments of the hot solvent until the compound dissolves. Be mindful that using an excessive amount of solvent will reduce the final yield.

Problem: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution. This can also be caused by the presence of impurities.

  • Solution:

    • Re-heat the solution: Add a small amount of additional solvent to the oiled-out mixture and heat until a clear solution is formed.

    • Slow cooling: Allow the solution to cool down to room temperature very slowly. Insulating the flask can help.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.

    • Seed crystals: If available, add a single, pure crystal of this compound to the cooled solution to initiate crystallization.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or the cooling process is too rapid.

  • Solution:

    • Concentrate the solution: If an excessive amount of solvent was used, evaporate some of it to increase the concentration of the compound.

    • Induce crystallization: Use the scratching or seeding techniques described above.

    • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

Problem: The purity of the recrystallized product is still low.

  • Possible Cause: The chosen solvent is not effective at separating the impurities, or multiple impurities are present. Isomeric impurities can be particularly challenging to remove by recrystallization alone.

  • Solution:

    • Perform a second recrystallization: A second recrystallization using the same or a different solvent system may improve purity.

    • Consider an alternative purification method: If isomeric impurities are suspected, column chromatography is often a more effective separation technique.

Column Chromatography Troubleshooting

Problem: Poor separation of the desired compound from impurities (as observed by TLC).

  • Possible Cause: The polarity of the mobile phase (eluent) is either too high or too low.

  • Solution:

    • Adjust the eluent polarity:

      • If the spots are all clustered at the bottom of the TLC plate (low Rf values), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

      • If the spots are all clustered at the top of the TLC plate (high Rf values), the eluent is too polar. Decrease the proportion of the more polar solvent.

    • Try a different solvent system: Consider using a different combination of solvents, such as dichloromethane/hexane or toluene/ethyl acetate.

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase.

  • Solution:

    • Gradually increase the eluent polarity: Slowly increase the proportion of the more polar solvent in the mobile phase. This can be done in a stepwise or gradient fashion.

Problem: The column is running too slowly.

  • Possible Cause: The silica gel is packed too tightly, or fine particles are clogging the column.

  • Solution:

    • Apply gentle pressure: Use a pump or a syringe with a sealed adapter to apply gentle air pressure to the top of the column to increase the flow rate.

    • Repack the column: If the flow rate is still too slow, the column may need to be repacked.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound synthesized via Friedel-Crafts acylation?

A1: The most common impurities are typically unreacted starting materials (e.g., 1,4-dichlorobenzene and 4-fluorobenzoyl chloride) and isomeric byproducts. Due to the directing effects of the substituents on the aromatic rings, other isomers of dichlorofluorobenzophenone may form in small amounts.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A good starting point for recrystallization is a solvent mixture of a non-polar solvent like hexane and a slightly more polar solvent like toluene. A patent for the closely related 2,5-dichlorobenzophenone suggests recrystallization from a mixture of hexane and toluene. Ethanol or isopropanol are also plausible single-solvent options to screen.

Q3: What is a recommended mobile phase for the purification of this compound by column chromatography?

A3: For normal-phase column chromatography on silica gel, a good starting mobile phase is a mixture of hexane and ethyl acetate. A typical starting ratio would be 9:1 or 8:2 (hexane:ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) analysis first.

Q4: How can I monitor the purity of my this compound sample?

A4: Purity can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Gas Chromatography (GC): Another quantitative method suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A pure compound will have a sharp melting point range, while an impure compound will melt over a broader and depressed temperature range.

Data Presentation

Table 1: Potential Impurities and Suggested Purification Methods

Impurity TypeExampleSuggested Primary Purification MethodSuggested Secondary Purification Method
Unreacted Starting Materials1,4-dichlorobenzene, 4-fluorobenzoyl chlorideColumn ChromatographyRecrystallization
Isomeric Byproductse.g., 3,4-Dichloro-4'-fluorobenzophenoneColumn Chromatography-
Residual SolventsToluene, Hexane, etc.Drying under vacuum-

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane/toluene mixture) at room temperature and at their boiling points to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with the crude material in various hexane/ethyl acetate ratios. The ideal solvent system will give the desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then load the dry silica onto the top of the column.

  • Elution: Run the mobile phase through the column, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude Product tlc TLC Analysis for Mobile Phase Selection start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

Technical Support Center: 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,5-Dichloro-4'-fluorobenzophenone. All information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like other halogenated benzophenones, is susceptible to degradation under certain environmental conditions. The primary concerns are photodegradation, and potential hydrolysis under strongly acidic or basic conditions. While generally stable at ambient temperature, prolonged exposure to high temperatures may also lead to degradation. The presence of strong oxidizing agents can also compromise its stability.

Q2: How should this compound be properly stored to ensure its stability?

A2: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation from atmospheric moisture and oxygen.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong bases and strong oxidizing agents. Contact with these substances should be avoided to prevent chemical reactions that could lead to the degradation of the compound.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Loss of Potency

Symptom: You observe a decrease in the expected activity or inconsistent results in your experiments over time.

Possible Cause: This could be due to the degradation of your this compound stock solution or solid sample.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark, tightly sealed).

  • Prepare Fresh Solutions: If you have been using a stock solution for an extended period, prepare a fresh solution from the solid material.

  • Perform Purity Check: Analyze the purity of your compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your current sample with a reference standard or a previously analyzed batch.

  • Evaluate Solvent Stability: Consider the possibility of the compound degrading in the solvent used for your stock solution. If possible, prepare fresh solutions in a different, high-purity solvent for comparison.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis

Symptom: When analyzing your sample by HPLC or other chromatographic techniques, you observe additional, unexpected peaks that were not present in the initial analysis of the compound.

Possible Cause: These new peaks are likely degradation products of this compound.

Troubleshooting Steps:

  • Review Experimental Conditions: Carefully examine the conditions your sample was exposed to.

    • Light Exposure: Was the sample protected from light during storage and handling? Photodegradation is a common pathway for benzophenone derivatives.

    • pH: Was the sample exposed to acidic or basic conditions? Hydrolysis can occur at pH extremes.

    • Temperature: Was the sample subjected to high temperatures? Thermal degradation may have occurred.

    • Oxidizing Agents: Could the sample have come into contact with oxidizing agents?

  • Conduct a Forced Degradation Study: To identify potential degradation products and understand the stability of the compound under your specific experimental conditions, a forced degradation study is recommended. This involves intentionally subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) and analyzing the resulting samples.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general approach for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The gradient should be optimized to achieve good resolution between the parent compound and any degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Inject the standard solution into the HPLC system to determine the retention time of the parent compound.

  • Analyze your test sample under the same conditions.

  • The presence of peaks other than the main compound peak may indicate impurities or degradation products. The method is considered "stability-indicating" if all degradation products are well-resolved from the parent peak.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat the solution (e.g., at 60 °C) for a specified period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation: Expose a solid sample of the compound to a high temperature (e.g., 80 °C) in an oven for a specified period. Dissolve the stressed sample in a suitable solvent for HPLC analysis.

  • Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) or natural sunlight for a specified period. Analyze the solution by HPLC.

Analysis of Results:

For each stress condition, analyze the sample using the stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound.

Data Presentation

The following tables are templates for summarizing quantitative data from forced degradation studies.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradation Products
0.1 M HCl24 hours60Data to be filledData to be filled
0.1 M NaOH24 hours60Data to be filledData to be filled
3% H₂O₂24 hours25Data to be filledData to be filled
Dry Heat48 hours80Data to be filledData to be filled
UV Light (254 nm)24 hours25Data to be filledData to be filled

Note: The actual % degradation and number of degradation products will depend on the specific experimental conditions and the inherent stability of the compound batch.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Outcome start This compound Sample acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose to oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation Expose to thermal Thermal Stress (e.g., 80°C, solid) start->thermal Expose to photo Photolytic Stress (e.g., UV light, RT) start->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze end Identify Degradation Products & Quantify Degradation hplc->end

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products (e.g., Cleavage of carbonyl group, dehalogenation) parent->hydrolysis Acid/Base oxidation Oxidation Products (e.g., Hydroxylated derivatives) parent->oxidation Oxidizing Agent photodegradation Photodegradation Products (e.g., Reductive dehalogenation, rearrangement products) parent->photodegradation Light

Caption: Potential degradation pathways for this compound.

Technical Support Center: 2,5-Dichloro-4'-fluorobenzophenone Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,5-Dichloro-4'-fluorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this specific Friedel-Crafts acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is achieved through a Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution.[1] In this reaction, 1,4-dichlorobenzene is acylated using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the 4-fluorobenzoyl chloride, forming an acylium ion which then attacks the 1,4-dichlorobenzene ring.

Q2: Why is the choice of Lewis acid catalyst important?

A2: The Lewis acid is crucial as it polarizes the acyl halide, facilitating the formation of the electrophilic acylium ion.[1] Aluminum chloride (AlCl₃) is a common and effective catalyst for this reaction. The amount of catalyst used is also a critical parameter to optimize, as it can influence both the reaction rate and the formation of byproducts. Stoichiometric or even excess amounts of the catalyst are often required because the product, a ketone, can form a complex with the Lewis acid.

Q3: What are the common side reactions or byproducts in this synthesis?

A3: Common issues in Friedel-Crafts acylation include the formation of isomeric impurities. In the acylation of 1,4-dichlorobenzene, while the desired product is this compound, other isomers can potentially form. However, by carefully controlling the reaction conditions, the formation of the desired isomer can be maximized. Deactivated aromatic rings, like 1,4-dichlorobenzene, are generally less reactive, which can lead to incomplete reactions if conditions are not optimal.[1]

Q4: Can I use a solvent for this reaction?

A4: While the reaction can be run without a solvent, using an inert solvent can help to control the reaction temperature and improve stirring. Common solvents for Friedel-Crafts reactions include nitrobenzene and dichlorobenzene.[2] However, due to the toxicity of nitrobenzene, its use is often avoided in commercial-scale preparations.[2] Using an excess of 1,4-dichlorobenzene can also serve as the solvent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield - Insufficient catalyst- Increase the molar ratio of the Lewis acid (e.g., AlCl₃) to 4-fluorobenzoyl chloride. Ratios of 1.5:1 to 2.5:1 are often effective.[2]
- Low reaction temperature- Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC to find the optimal temperature.
- Short reaction time- Extend the reaction time. The reaction may require several hours to go to completion, especially with deactivated substrates.
- Impure reagents- Ensure all reagents, especially the Lewis acid and acyl chloride, are anhydrous and of high purity. Moisture can deactivate the catalyst.
Formation of Isomeric Impurities - High reaction temperature- Running the reaction at an excessively high temperature can sometimes lead to side reactions and the formation of undesired isomers. Try lowering the temperature.
- Incorrect catalyst loading- Optimize the amount of Lewis acid. Too much or too little can sometimes affect the selectivity.
Reaction Does Not Start - Deactivated catalyst- The Lewis acid (e.g., AlCl₃) is moisture-sensitive. Ensure it is handled under anhydrous conditions. Use freshly opened or properly stored catalyst.
- Deactivated aromatic ring- 1,4-dichlorobenzene is a deactivated substrate. Ensure that the reaction temperature is sufficient to overcome the activation energy barrier.[1]
Difficult Product Purification - Presence of unreacted starting materials- After quenching the reaction, unreacted 1,4-dichlorobenzene can be removed by distillation.[2]
- Formation of a complex with the catalyst- The ketone product forms a stable complex with the Lewis acid. The reaction must be quenched with water to break this complex and liberate the product.[3]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the results of a hypothetical study to optimize the reaction conditions for the synthesis of this compound.

Entry Lewis Acid (AlCl₃) Molar Ratio Temperature (°C) Time (h) Solvent Yield (%) Purity (%)
11.11504None6592
21.51504None7895
32.01504None8598
42.51504None8798
52.01304None7597
62.01704None8696
72.01502None7298
82.01506None8598
92.01504o-Dichlorobenzene8297

Note: This data is representative and intended for illustrative purposes.

Experimental Protocol

Synthesis of this compound

This protocol is based on established methods for Friedel-Crafts acylation of dichlorobenzenes.[2]

Materials:

  • 1,4-Dichlorobenzene

  • 4-Fluorobenzoyl chloride

  • Aluminum chloride (anhydrous)

  • Toluene (for recrystallization)

  • Hexane (for recrystallization)

  • Ice

  • Water

  • Sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 1,4-dichlorobenzene and anhydrous aluminum chloride. The molar ratio of 1,4-dichlorobenzene to 4-fluorobenzoyl chloride should be in the range of 1.2:1 to 8:1, and the molar ratio of aluminum chloride to 4-fluorobenzoyl chloride should be approximately 2:1 to 2.5:1.[2]

  • Addition of Acyl Chloride: Heat the mixture to the desired reaction temperature (e.g., 150-170°C). Slowly add 4-fluorobenzoyl chloride from the dropping funnel to the stirred mixture over a period of time.

  • Reaction: Maintain the reaction mixture at the set temperature with vigorous stirring for several hours until the reaction is complete (monitor by TLC or GC).

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a well-stirred mixture of ice and water to quench the reaction and decompose the aluminum chloride complex.

  • Work-up:

    • If excess 1,4-dichlorobenzene was used, it can be removed by steam distillation.

    • Collect the solid product by filtration.

    • Dissolve the crude product in a suitable organic solvent like toluene.

    • Wash the organic layer with an aqueous sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • Recrystallize the solid residue from a mixture of hexane and toluene to obtain pure this compound.[2]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product 1,4-Dichlorobenzene 1,4-Dichlorobenzene Product 2,5-Dichloro-4'- fluorobenzophenone 1,4-Dichlorobenzene->Product 4-Fluorobenzoyl_chloride 4-Fluorobenzoyl chloride Acylium_ion Acylium Ion Complex 4-Fluorobenzoyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ Acylium_ion->Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Experiment LowYield Low Yield? Start->LowYield CheckCatalyst Increase AlCl₃ Ratio (1.5-2.5:1) LowYield->CheckCatalyst Yes CheckPurity Isomeric Impurities? LowYield->CheckPurity No CheckTempTime Increase Temperature/ Reaction Time CheckCatalyst->CheckTempTime CheckTempTime->CheckPurity OptimizeTemp Optimize Temperature (avoid excessive heat) CheckPurity->OptimizeTemp Yes NoReaction No Reaction? CheckPurity->NoReaction No OptimizeTemp->NoReaction CheckAnhydrous Ensure Anhydrous Conditions NoReaction->CheckAnhydrous Yes PurificationIssue Purification Issues? NoReaction->PurificationIssue No SufficientHeat Ensure Sufficient Heating CheckAnhydrous->SufficientHeat SufficientHeat->PurificationIssue Workup Proper Quenching & Distillation of Excess Starting Material PurificationIssue->Workup Yes End Successful Synthesis PurificationIssue->End No Workup->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dichloro-4'-fluorobenzophenone. The primary focus is on preventing the formation of unwanted isomers during the Friedel-Crafts acylation reaction.

Troubleshooting Guide: Isomerization and Side Reactions

This guide addresses common issues encountered during the synthesis of this compound via the Friedel-Crafts acylation of 1,4-dichlorobenzene with 4-fluorobenzoyl chloride.

Problem Potential Cause Recommended Solution
Low Yield of Desired 2,5- Isomer and Presence of Other Isomers (e.g., 3,4- or 2,4-isomers) Insufficient amount of Lewis acid catalyst (e.g., AlCl₃) leading to side reactions or rearrangement.[1][2]Increase the molar ratio of the Lewis acid to the 4-fluorobenzoyl halide. A ratio of at least 1.5:1 is recommended, with optimal results often seen in the 2:1 to 2.5:1 range.[1] This kinetically favors the formation of the desired 2,5-dichloro isomer.
Reaction is Sluggish or Incomplete Deactivated aromatic ring (1,4-dichlorobenzene) requires forcing conditions. Low reaction temperature may also contribute.Ensure the use of a strong Lewis acid like aluminum chloride. The reaction may require heating. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, HPLC) to determine the optimal reaction time and temperature.
Formation of Polymeric Byproducts High reaction temperatures or prolonged reaction times can lead to undesired polymerization.Optimize the reaction temperature and time. While heating may be necessary, avoid excessive temperatures. Once the reaction is complete based on monitoring, proceed with the workup promptly.
Difficulty in Product Purification The presence of multiple isomers with similar physical properties makes purification by standard methods like recrystallization or chromatography challenging.The most effective approach is to prevent isomer formation during the reaction by using a high molar ratio of the Lewis acid.[1] If isomers are present, derivatization followed by separation and subsequent regeneration of the ketone can be explored.[3]
Use of Toxic Solvents like Nitrobenzene Historically, solvents like nitrobenzene were used, but they are highly toxic and regulated.The reaction can often be run using an excess of the 1,4-dichlorobenzene reactant as the solvent, which simplifies the process and avoids the use of hazardous solvents.[1]

Frequently Asked Questions (FAQs)

Q1: Why is isomerization a common problem in the Friedel-Crafts acylation of 1,4-dichlorobenzene?

A1: While the acylium ion itself does not typically rearrange, the conditions of the Friedel-Crafts reaction, particularly with insufficient Lewis acid, can promote the isomerization of the dichlorobenzene starting material or the benzophenone product.[1][2] The reaction of 1,4-dichlorobenzene can lead to other isomers like 3,4-dichlorobenzophenone through rearrangement and dechlorobenzoylation processes.[2]

Q2: What is the mechanism of the Friedel-Crafts acylation in this synthesis?

A2: The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.[4][5]

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the 4-fluorobenzoyl chloride, leading to the formation of a resonance-stabilized acylium ion (F-C₆H₄-C≡O⁺).

  • Electrophilic Attack: The electron-rich 1,4-dichlorobenzene ring attacks the electrophilic acylium ion, forming a sigma complex (arenium ion).

  • Deprotonation: A base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Q3: Can I use a catalytic amount of Lewis acid for this reaction?

A3: No, a stoichiometric amount of Lewis acid is necessary. The product, a ketone, is a Lewis base and forms a complex with the Lewis acid catalyst.[6][7] This complex deactivates the catalyst. Therefore, at least one equivalent of the Lewis acid is required for the reaction to proceed to completion. To suppress isomerization, a significant excess (at least 1.5 equivalents) is recommended.[1]

Q4: Are there alternative reagents to 4-fluorobenzoyl chloride?

A4: Yes, 4-fluorobenzoic anhydride can also be used as the acylating agent in the presence of a Lewis acid.[1][6]

Q5: What is the best way to purify the final product if isomeric impurities are present?

A5: The most effective strategy is to optimize the reaction to achieve high isomeric purity (>99.5%), which minimizes the need for difficult purifications.[1] If significant isomeric impurities are present, techniques such as fractional crystallization or preparative chromatography may be required, but can be challenging. An alternative, though more complex, method involves chemical separation, such as reacting the mixture with a reagent that selectively forms a derivative with one isomer, allowing for separation, followed by regeneration of the desired product.[3]

Experimental Protocol: High Purity Synthesis of this compound

This protocol is designed to maximize the yield of the desired 2,5-isomer while minimizing the formation of other isomers.

Materials:

  • 1,4-Dichlorobenzene

  • 4-Fluorobenzoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM) or other suitable inert solvent (optional, as excess 1,4-dichlorobenzene can serve as the solvent)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to trap evolved HCl), add 1,4-dichlorobenzene. If not using excess 1,4-dichlorobenzene as the solvent, add an inert solvent like dichloromethane.

  • Addition of Catalyst: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride. For optimal results and to avoid isomerization, use a molar ratio of AlCl₃ to 4-fluorobenzoyl chloride of at least 1.5:1.[1] A ratio of 2.0-2.5:1 is often preferred.[1]

  • Addition of Acylating Agent: While maintaining the low temperature, add 4-fluorobenzoyl chloride dropwise from the dropping funnel to the stirred suspension over 30-60 minutes.

  • Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C). Monitor the reaction's progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture back down in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: If a solvent like DCM was used, separate the organic layer. If excess 1,4-dichlorobenzene was used, you may need to add an extraction solvent. Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane). The high isomeric purity achieved through this method should simplify purification.[1]

Visualizing the Synthesis and Isomerization Challenge

The following diagrams illustrate the key chemical pathways in the synthesis of this compound.

Synthesis_Workflow sub 1,4-Dichlorobenzene + 4-Fluorobenzoyl Chloride reaction Friedel-Crafts Acylation sub->reaction reagents Lewis Acid (AlCl₃) (>1.5 eq.) reagents->reaction workup Aqueous Workup reaction->workup product 2,5-Dichloro-4'- fluorobenzophenone (High Purity) workup->product

Caption: Optimized synthesis workflow for high-purity product.

Isomerization_Pathway start 1,4-Dichlorobenzene + 4-Fluorobenzoyl Chloride high_lewis High [AlCl₃] (>1.5 eq.) start->high_lewis Favored Pathway low_lewis Low [AlCl₃] (<1.5 eq.) start->low_lewis Problematic Pathway desired Desired Product: 2,5-Dichloro Isomer high_lewis->desired isomers Undesired Products: 3,4- & 2,4-Dichloro Isomers low_lewis->isomers Isomerization

References

Technical Support Center: Catalyst Poisoning in 2,5-Dichloro-4'-fluorobenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the synthesis of 2,5-Dichloro-4'-fluorobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The primary and most commercially viable method for synthesizing this compound is the Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution involves reacting 1,4-dichlorobenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Q2: Which catalysts are typically used for this reaction?

A2: Anhydrous aluminum chloride (AlCl₃) is the most common and conventional catalyst for this Friedel-Crafts acylation.[1][2] Other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄) can also be used.[1][3][4][5]

Q3: What is catalyst poisoning in the context of this reaction?

A3: Catalyst poisoning refers to the deactivation of the Lewis acid catalyst, primarily AlCl₃, which prevents it from facilitating the Friedel-Crafts acylation. This leads to a significant decrease in reaction rate and overall yield. The most common poison in this reaction is water.

Q4: How does water poison the AlCl₃ catalyst?

A4: Aluminum chloride is highly reactive with water.[6] When exposed to moisture, anhydrous AlCl₃ is hydrolyzed to form aluminum hydroxide (Al(OH)₃) and hydrochloric acid (HCl).[7][8][9] This reaction destroys the Lewis acidic character of AlCl₃, rendering it unable to activate the 4-fluorobenzoyl chloride for the acylation reaction.[8] Therefore, maintaining strictly anhydrous (dry) conditions is critical for reaction success.[6][10]

Q5: Are there other potential catalyst poisons I should be aware of?

A5: Yes, certain functional groups on the aromatic substrate can act as poisons. For instance, aromatic rings containing amino groups (-NH₂, -NHR, or -NR₂) will not undergo Friedel-Crafts reactions because the lone pair of electrons on the nitrogen atom will form a complex with the Lewis acid catalyst (AlCl₃).[11][12] This deactivates the catalyst. While 1,4-dichlorobenzene and 4-fluorobenzoyl chloride do not contain such groups, contamination of starting materials or solvents with nitrogen-containing compounds could lead to catalyst poisoning.

Q6: Can a poisoned catalyst be regenerated?

A6: For AlCl₃ poisoned by water, in-situ regeneration is generally not practical due to the formation of stable aluminum hydroxide. The most effective approach is to prevent poisoning by using anhydrous reagents and dry glassware.[6][10] In some industrial settings, deactivated chloroaluminate ionic liquid catalysts have been regenerated by adding fresh aluminum chloride.[3] However, for typical laboratory-scale synthesis, preventing contamination is the best strategy.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation, with a focus on catalyst poisoning.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Catalyst Poisoning by Water: The AlCl₃ catalyst has been deactivated by moisture.1. Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware.[13] Handle anhydrous AlCl₃ in a glove box or under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Check Reagent Quality: Ensure that 1,4-dichlorobenzene, 4-fluorobenzoyl chloride, and the solvent are free from water. Consider purifying or distilling reagents if contamination is suspected.
Insufficient Catalyst Activity: The grade of AlCl₃ used may be of low purity or partially hydrated.1. Use High-Purity Anhydrous AlCl₃: Purchase from a reputable supplier and store it in a desiccator. 2. Perform a Catalyst Activity Test: Conduct a small-scale control reaction with known anhydrous reagents to verify the catalyst's effectiveness.
Reaction Fails to Initiate or Proceeds Very Slowly Catalyst Poisoning: As described above, water or other contaminants are deactivating the catalyst.Follow the steps outlined for "Low or No Product Yield" to ensure all components of the reaction are anhydrous.
Substrate-Related Deactivation: Contamination of starting materials with basic impurities (e.g., amines).1. Purify Starting Materials: If contamination is suspected, purify the 1,4-dichlorobenzene and 4-fluorobenzoyl chloride via distillation or recrystallization. 2. Check Solvent Purity: Ensure the solvent is free from nitrogen-containing or other basic impurities.
Formation of Unwanted Byproducts Presence of Trace Water: While significant water poisons the catalyst, trace amounts can sometimes act as a co-catalyst for side reactions like isomerization.[7]Rigorously adhere to anhydrous techniques to minimize all water content.
Incorrect Stoichiometry: An incorrect molar ratio of reactants to catalyst can lead to incomplete reaction or side reactions.Carefully measure and use the correct stoichiometry as outlined in a validated experimental protocol. A molar excess of the Lewis acid is often required.
Quantitative Data on Catalyst Poisoning

The presence of water has a significant negative impact on the yield of the Friedel-Crafts acylation. The following table provides an illustrative representation of the expected decrease in yield of this compound with increasing water content in the reaction mixture. These values are for illustrative purposes to demonstrate the trend and are not from a specific experimental study.

Water Content (molar % relative to AlCl₃)Expected Yield of this compound (%)
< 0.1%> 90%
1%70-80%
5%40-50%
10%< 20%
> 20%~ 0%

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from established Friedel-Crafts acylation procedures.[14]

Materials:

  • 1,4-Dichlorobenzene

  • 4-Fluorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂) (or another suitable inert solvent)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, oven-dried

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Addition funnel, oven-dried

  • Separatory funnel

Procedure:

  • Reaction Setup: In a fume hood, equip an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

  • Charge Reactants: To the flask, add anhydrous aluminum chloride (1.1 to 2.5 molar equivalents relative to 4-fluorobenzoyl chloride) and anhydrous dichloromethane.

  • Cooling: Cool the mixture in an ice bath.

  • Addition of Acyl Chloride: Slowly add 4-fluorobenzoyl chloride (1.0 molar equivalent) to the stirred suspension of AlCl₃.

  • Addition of Aromatic Substrate: Dissolve 1,4-dichlorobenzene (1.2 to 8 molar equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require heating to reflux for several hours to go to completion.[14]

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Visualizations

Catalyst_Poisoning_Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_poisoning Poisoning Event Dry_Glassware Oven/Flame-Dried Glassware Reaction_Setup Reaction Setup (Inert Atmosphere) Dry_Glassware->Reaction_Setup Anhydrous_Reagents Anhydrous Reagents & Solvents Anhydrous_Reagents->Reaction_Setup Successful_Reaction Successful Reaction Reaction_Setup->Successful_Reaction No Poisoning Moisture_Contamination Moisture Contamination Reaction_Setup->Moisture_Contamination Failed_Reaction Failed/Low Yield Reaction Moisture_Contamination->Failed_Reaction Catalyst Deactivation

Caption: Troubleshooting workflow for identifying catalyst poisoning.

Friedel_Crafts_Acylation_Pathway cluster_reactants Reactants cluster_activation Catalyst Activation & Poisoning cluster_product Product Formation RCOCl 4-Fluorobenzoyl Chloride Acylium Acylium Ion [R-C=O]⁺ RCOCl->Acylium + AlCl₃ ArH 1,4-Dichlorobenzene AlCl3 AlCl₃ (Catalyst) Poison Water (H₂O) AlCl3->Poison reacts with Intermediate Sigma Complex Acylium->Intermediate + ArH Deactivated_Catalyst Al(OH)₃ + HCl (Inactive) Poison->Deactivated_Catalyst Product This compound Intermediate->Product - H⁺

Caption: Signaling pathway of Friedel-Crafts acylation and catalyst poisoning.

References

Solving solubility problems with 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments with 2,5-Dichloro-4'-fluorobenzophenone. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a halogenated aromatic ketone. Its structure, characterized by the presence of two chlorine atoms and a fluorine atom on the benzophenone framework, renders it poorly soluble in aqueous solutions and other highly polar solvents. It is anticipated to exhibit significantly better solubility in organic solvents that are non-polar to moderately polar.

Q2: I am having difficulty dissolving this compound. What steps should I take?

A2: If you are encountering issues with dissolution, first verify that you are using a suitable solvent. Based on the solubility of structurally similar compounds, such as 4,4'-difluorobenzophenone, solvents like acetone, ethyl acetate, or toluene are recommended starting points.[1] Should the compound remain insoluble, gentle heating accompanied by agitation (e.g., magnetic stirring or sonication) may improve solubility. Exercise caution when heating, particularly with volatile solvents, and ensure all procedures are conducted within a properly ventilated fume hood.

Q3: My compound is precipitating out of solution during my experiment. How can I mitigate this?

A3: Unintended precipitation during an experiment can be triggered by various factors, including fluctuations in temperature, alterations in solvent composition, or changes in concentration. To prevent this, consider the following strategies:

  • Maintain a stable temperature throughout the experimental procedure.

  • If your experiment involves a chemical reaction, confirm that the resulting product is also soluble in the chosen solvent.

  • When introducing additional reagents or solvents, do so in a gradual, dropwise manner to avoid abrupt changes to the solution's properties.

  • Employ a co-solvent system to enhance the solvating capacity for the starting material, as well as any intermediates or final products.

Q4: Is the use of a co-solvent a viable strategy to improve the solubility of this compound?

A4: Yes, utilizing a co-solvent system is a widely practiced and effective method for enhancing the solubility of compounds that are otherwise difficult to dissolve. The addition of a small volume of a solvent with a different polarity can often lead to a significant increase in solubility. For instance, if your primary solvent is non-polar, such as hexane, the introduction of a minor amount of a more polar solvent like dichloromethane or ethyl acetate may be beneficial. It is crucial to verify the miscibility of the chosen solvents and to ensure the stability of your compound within the selected co-solvent mixture.

Q5: What are the essential safety precautions for handling this compound?

A5: Always handle this compound in a well-ventilated fume hood.[2] It is imperative to use appropriate personal protective equipment (PPE), which includes safety goggles, chemical-resistant gloves (nitrile or neoprene are generally recommended for handling chlorinated organic compounds), and a laboratory coat.[2][3][4][5] Avoid inhaling any dust or vapors and prevent direct contact with skin and eyes.[2] For comprehensive safety guidelines, always consult the material safety data sheet (MSDS) provided by the manufacturer.

Troubleshooting Guides

Issue 1: Challenges with Initial Dissolution
Symptom Potential Cause Recommended Solution
The compound fails to dissolve completely, even with continuous stirring.The solvent volume is insufficient, or the solvent choice is inappropriate.Incrementally increase the volume of the solvent. If solubility remains poor, consult the estimated solubility data below and select a more suitable solvent.
The compound separates as an oil ("oils out") rather than dissolving.The dissolution temperature is likely above the melting point of the compound, or the solvent is not optimal.Attempt dissolution in a different solvent that has a lower boiling point, or introduce a co-solvent to reduce the required dissolution temperature.
The rate of dissolution is exceptionally slow.The surface area of the solid compound is insufficient for efficient dissolution.To increase the surface area, gently grind the solid into a finer powder before introducing it to the solvent. The use of sonication can also facilitate the dissolution process.
Issue 2: Precipitation During a Reaction or Workup Procedure
Symptom Potential Cause Recommended Solution
A solid material precipitates upon the addition of a reagent.The product of the reaction or an intermediate species is insoluble in the reaction solvent.Select a solvent in which both the starting material and the anticipated product are known to be soluble. As an alternative, conduct the reaction at a higher dilution.
The compound rapidly precipitates ("crashes out") from the solution during cooling or following a solvent exchange.The solution has become supersaturated, leading to rapid and uncontrolled crystallization.To encourage the formation of well-defined crystals instead of an amorphous precipitate, cool the solution at a slow and controlled rate. If you are introducing an anti-solvent to induce precipitation, add it dropwise to a vigorously stirred solution.
An oily residue forms instead of a solid precipitate during the workup process.The compound is "oiling out" due to a sudden and significant change in either solvent polarity or temperature.Allow the solution to cool more gradually. If an anti-solvent is being utilized, ensure it is added slowly and with efficient stirring.

Quantitative Data

Estimated Solubility of this compound in Common Organic Solvents

Disclaimer: The following data is an estimation derived from the reported solubility of a structurally related compound, 4,4'-difluorobenzophenone, and is intended to serve as a preliminary guide for solvent selection.[1] For precise applications, experimental determination of solubility is strongly recommended.

Solvent Estimated Solubility Category Remarks
AcetoneHighA suitable first choice for achieving dissolution.
Ethyl AcetateHighAnother effective option, particularly for preparing stock solutions.
TolueneModerate to HighAppropriate for reactions that require elevated temperatures.
DichloromethaneModerateCan be employed as a primary solvent or as a component of a co-solvent system.
MethanolLow to ModerateMay necessitate heating to achieve the desired concentration.
EthanolLow to ModerateSimilar to methanol; heating will likely be required for significant dissolution.
n-HexaneLowExpected to be a poor solvent for this compound. It may be useful as an anti-solvent to induce precipitation.
WaterVery Low / InsolubleNot a suitable solvent.

Experimental Protocols

General Protocol for the Synthesis of a Benzophenone Derivative via Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of a benzophenone derivative and can be adapted for the preparation of this compound. Be aware that solubility issues can arise during both the reaction and the subsequent workup steps.

Materials:

  • Substituted Benzoyl Chloride (e.g., 4-fluorobenzoyl chloride)

  • Dichlorobenzene (e.g., 1,4-dichlorobenzene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Dilute aqueous Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Appropriate organic solvent for purification (e.g., ethanol or a hexane/ethyl acetate mixture)

Procedure:

  • In a flame-dried round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoyl chloride in anhydrous DCM.

  • Cool the resulting solution to 0 °C using an ice bath.

  • Slowly and carefully add anhydrous aluminum chloride to the stirred solution. A color change in the mixture may be observed.

  • To this mixture, add the dichlorobenzene in a dropwise manner.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • [Potential Solubility Issue] If the reaction mixture becomes too viscous to stir effectively, additional anhydrous DCM may be cautiously introduced.

  • Upon completion of the reaction, quench it by slowly pouring the mixture over a combination of crushed ice and dilute HCl.

  • Separate the organic layer. The aqueous layer should be extracted with additional DCM.

  • Combine all organic layers and wash them sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • [Potential Solubility Issue] If the product begins to precipitate during the aqueous workup, add more DCM to ensure it remains dissolved in the organic phase.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solution under reduced pressure to yield the crude product.

  • [Potential Solubility Issue] The crude product may present as either an oil or a solid. If it is an oil when a solid is expected, this may indicate the presence of impurities that are depressing the melting point and affecting its solubility characteristics.

  • The crude product should be purified, typically by recrystallization from a suitable solvent or a mixture of solvents (e.g., ethanol or a hexane/ethyl acetate mixture).

Mandatory Visualization

Solubility_Troubleshooting_Workflow start Start: Dissolution Problem check_solvent Is the solvent appropriate? (See solubility table) start->check_solvent increase_volume Increase solvent volume check_solvent->increase_volume No use_cosolvent Try a co-solvent system check_solvent->use_cosolvent Consider heat_agitate Apply gentle heat and/or sonication increase_volume->heat_agitate still_insoluble Still Insoluble? heat_agitate->still_insoluble change_solvent Select a different solvent still_insoluble->change_solvent Yes dissolved Compound Dissolved still_insoluble->dissolved No change_solvent->start use_cosolvent->start precipitation Precipitation Occurs During Experiment? dissolved->precipitation check_temp Maintain constant temperature precipitation->check_temp Yes problem_solved Problem Resolved precipitation->problem_solved No slow_addition Add reagents/anti-solvents slowly check_temp->slow_addition higher_dilution Use higher dilution slow_addition->higher_dilution higher_dilution->problem_solved consult_literature Consult further literature or technical support problem_solved->consult_literature

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Synthesis of 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the work-up procedure in the synthesis of 2,5-Dichloro-4'-fluorobenzophenone. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction.- Ensure anhydrous conditions as the Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive.[1] - Verify the quality and reactivity of the starting materials (2,5-dichlorobenzoyl chloride and fluorobenzene).
2. Loss of product during work-up.- Minimize the volume of water used for quenching to reduce the solubility of the product in the aqueous phase. - Ensure efficient extraction by performing multiple extractions with a suitable organic solvent.[2] - Avoid overly aggressive washing that could lead to product loss in the aqueous layer.
3. Deactivated aromatic ring.- The presence of deactivating groups on the fluorobenzene ring can hinder the Friedel-Crafts acylation.[3][4][5]
Product is an Oil or Fails to Crystallize 1. Presence of impurities.- Ensure complete removal of the solvent. - Wash the crude product thoroughly to remove unreacted starting materials and byproducts. - Attempt recrystallization from a different solvent or a solvent mixture.
2. Residual solvent.- Dry the product under high vacuum for an extended period.
Formation of an Emulsion During Extraction 1. Incomplete quenching of the Lewis acid.- Add the quenching solution (e.g., ice-cold water or dilute HCl) slowly with vigorous stirring.[1] - Allow the mixture to stir for a sufficient time to ensure complete hydrolysis of the aluminum chloride complex.
2. Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel multiple times instead of vigorous shaking.
3. High concentration of salts.- Add a saturated aqueous solution of NaCl (brine) to help break the emulsion.[6]
Product Contaminated with Isomers 1. Reaction conditions favoring isomer formation.- Control the reaction temperature; higher temperatures can sometimes lead to isomer formation.
2. Inefficient purification.- Optimize the recrystallization solvent system to selectively crystallize the desired isomer. - Consider column chromatography for purification if recrystallization is ineffective.
Product is Colored 1. Presence of colored impurities or byproducts.- Wash the organic layer with a sodium bisulfite solution to remove colored impurities. - Recrystallize the product, potentially with the addition of activated charcoal.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching the reaction with ice-cold water or dilute acid?

A1: The quenching step serves two primary purposes. First, it deactivates the Lewis acid catalyst (e.g., aluminum chloride) by hydrolysis, forming aluminum hydroxide.[1][7] This is a highly exothermic process, and using ice-cold water helps to control the temperature. Second, it allows for the separation of the organic product from the water-soluble aluminum salts.

Q2: Why is it important to use anhydrous conditions for the Friedel-Crafts acylation reaction?

A2: The Lewis acid catalyst, typically anhydrous aluminum chloride, is extremely sensitive to moisture.[1] If water is present, it will react with the aluminum chloride to form aluminum hydroxide, rendering the catalyst inactive and preventing the formation of the acylium ion necessary for the reaction to proceed.[1]

Q3: What are the best extraction solvents for this work-up?

A3: Common and effective extraction solvents include ethyl acetate and dichloromethane.[2] The choice of solvent may depend on the subsequent purification steps and the solubility of the product. It is advisable to perform multiple extractions with smaller volumes of solvent to maximize the recovery of the product.[2][8]

Q4: My final product has a low melting point and appears impure. What purification methods are recommended?

A4: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[9] A patent for a similar compound, 2,5-dichlorobenzophenone, suggests recrystallization from a hexane and toluene mixture.[9] Experimenting with different solvents or solvent pairs (e.g., ethanol, isopropanol, or heptane) may be necessary to find the optimal conditions for obtaining high-purity crystals. If recrystallization fails to remove impurities, column chromatography can be employed.

Q5: I observe the formation of a persistent emulsion during the extraction. How can I resolve this?

A5: Emulsions can form due to the presence of finely divided aluminum salts. To break an emulsion, you can try the following:

  • Allow the mixture to stand for a longer period.

  • Add a saturated aqueous solution of sodium chloride (brine).[6]

  • Gently swirl or stir the mixture instead of vigorous shaking.

  • Filter the entire mixture through a pad of Celite to remove particulate matter.

Experimental Protocol: Work-up Procedure

This protocol outlines a general work-up procedure for the synthesis of this compound following a Friedel-Crafts acylation reaction.

  • Quenching:

    • After the reaction is deemed complete, cool the reaction mixture in an ice bath.

    • Slowly and carefully, with vigorous stirring, pour the reaction mixture onto a mixture of crushed ice and water or a cold, dilute solution of hydrochloric acid. This should be done in a fume hood due to the evolution of HCl gas.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[2]

    • Combine the organic extracts.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Water

      • A saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid). Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

      • A saturated aqueous solution of sodium chloride (brine) to aid in the removal of water from the organic layer.[6]

  • Drying:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent or solvent system (e.g., a mixture of hexane and toluene) to obtain the purified this compound.[9]

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow Diagram

Workup_Procedure A Reaction Mixture (Post-Friedel-Crafts) B Quenching (Ice/Water or dilute HCl) A->B C Extraction (Organic Solvent) B->C D Aqueous Layer (Discard) C->D Separate E Combined Organic Layers C->E F Washing (Water, NaHCO₃, Brine) E->F G Washed Organic Layer F->G H Drying (Anhydrous Na₂SO₄) G->H I Dried Organic Solution H->I J Solvent Removal (Rotary Evaporator) I->J K Crude Product J->K L Purification (Recrystallization) K->L M Pure this compound L->M

Caption: Workflow for the work-up and purification of this compound.

References

Validation & Comparative

A Comparative Guide to Monomers in High-Performance Polymer Synthesis: 2,5-Dichloro-4'-fluorobenzophenone vs. 4,4'-difluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-performance poly(aryl ether ketone)s (PAEKs) is a cornerstone of advanced materials science, with applications ranging from aerospace engineering to medical implants. The choice of monomer is a critical determinant of the final polymer's properties. This guide provides a detailed comparison of two benzophenone-based monomers: the well-established 4,4'-difluorobenzophenone, the precursor to the renowned Poly(ether ether ketone) (PEEK), and the less conventional 2,5-Dichloro-4'-fluorobenzophenone.

While extensive experimental data is available for polymers derived from 4,4'-difluorobenzophenone, there is a notable lack of published data for those synthesized from this compound. Therefore, this guide will present the known performance of PEEK and provide a scientifically grounded projection of the properties and synthetic considerations for polymers derived from its dichlorinated analogue. This comparison will be based on the principles of nucleophilic aromatic substitution polymerization and the known effects of halogen substituents on reactivity and polymer architecture.

Monomer Structure and Reactivity

The difference in the structure of the two monomers is fundamental to the anticipated differences in the resulting polymers. 4,4'-difluorobenzophenone is a symmetrical molecule with two fluorine atoms, which are excellent leaving groups in nucleophilic aromatic substitution reactions.[1][2] This symmetry allows for the formation of highly regular, semi-crystalline polymers like PEEK.[1]

In contrast, this compound is an asymmetrical monomer with two chlorine atoms and one fluorine atom. In nucleophilic aromatic substitution, fluorine is a significantly better leaving group than chlorine. This difference in reactivity, coupled with the asymmetrical substitution pattern, is expected to lead to a more irregular polymer structure, likely resulting in amorphous materials with different solubility and thermal characteristics compared to PEEK.

Performance Comparison: PEEK vs. Predicted Properties of Poly(this compound ether ketone)

The following table summarizes the well-documented properties of PEEK derived from 4,4'-difluorobenzophenone and the predicted properties of a hypothetical poly(ether ketone) synthesized from this compound and a bisphenol, such as hydroquinone.

PropertyPolymer from 4,4'-difluorobenzophenone (PEEK)Predicted Properties of Polymer from this compoundRationale for Prediction
Crystallinity Semi-crystalline[1]AmorphousThe asymmetrical monomer structure and potential for side reactions due to the less reactive chlorine atoms would disrupt chain packing and hinder crystallization.
Glass Transition Temp. (Tg) ~143 °C[1]Potentially higherThe introduction of bulky chlorine atoms on the polymer backbone could restrict chain rotation, leading to a higher Tg.
Melting Temperature (Tm) ~343 °C[1]Not applicable (amorphous)Amorphous polymers do not exhibit a sharp melting point.
Solubility Soluble in strong acids (e.g., sulfuric acid)[1]Likely soluble in a wider range of organic solventsThe less regular, amorphous structure would likely lead to weaker intermolecular forces, improving solubility in common organic solvents.
Thermal Stability High (degradation > 500 °C)High, but potentially lower than PEEKThe fundamental aromatic ether ketone backbone imparts high thermal stability. However, the presence of less stable C-Cl bonds compared to C-F bonds might slightly lower the onset of thermal degradation.
Mechanical Strength Excellent (Tensile strength: 90-100 MPa)[1]Good, but likely lower than PEEKThe semi-crystalline nature of PEEK contributes significantly to its high mechanical strength. An amorphous analogue would likely be less rigid.

Experimental Protocols

Synthesis of Poly(ether ether ketone) (PEEK) from 4,4'-difluorobenzophenone

This protocol describes a typical laboratory-scale synthesis of PEEK via nucleophilic aromatic substitution.

Materials:

  • 4,4'-difluorobenzophenone

  • Hydroquinone

  • Anhydrous sodium carbonate

  • Diphenyl sulfone (solvent)

  • Toluene (for azeotropic removal of water)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • A reaction flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser is charged with 4,4'-difluorobenzophenone, hydroquinone, sodium carbonate, and diphenyl sulfone.

  • Toluene is added to the mixture to facilitate the azeotropic removal of water generated during the formation of the phenoxide salt.

  • The reaction mixture is heated to a temperature of 150-160°C with constant stirring under a nitrogen purge to remove water.

  • After the complete removal of water, the toluene is distilled off, and the reaction temperature is gradually increased to around 300-320°C to initiate polymerization.[1]

  • The polymerization is allowed to proceed for several hours at this temperature, during which the viscosity of the mixture will increase significantly.

  • The reaction is terminated by cooling the mixture. The solid polymer is then ground and washed sequentially with hot acetone and deionized water to remove the solvent and inorganic salts.[3]

  • The purified polymer is dried in a vacuum oven.

Proposed Synthesis of Poly(ether ketone) from this compound

This proposed protocol is based on the standard PEEK synthesis, with modifications to account for the different reactivity of the monomer.

Materials:

  • This compound

  • Hydroquinone

  • Anhydrous potassium carbonate (a stronger base may be needed to deprotonate the bisphenol)

  • N-Methyl-2-pyrrolidone (NMP) or a similar polar aprotic solvent

  • Toluene

  • Nitrogen gas

Procedure:

  • Follow the same initial setup as for PEEK synthesis, charging the flask with this compound, hydroquinone, potassium carbonate, and NMP.

  • Azeotropically remove water with toluene at a suitable temperature.

  • Due to the higher reactivity of the fluorine atom, the initial polymerization temperature should be lower than for PEEK synthesis, potentially in the range of 180-200°C, to selectively react at the 4'-fluoro position.

  • After an initial reaction period, the temperature could be raised to higher temperatures (e.g., >250°C) if reaction at the less reactive chloro positions is desired for cross-linking or branching, although this would lead to a more complex and less controlled polymer structure.

  • The work-up procedure would be similar to that for PEEK, involving cooling, precipitation, washing, and drying.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the polymerization reactions.

G cluster_0 Polymerization with 4,4'-Difluorobenzophenone (PEEK Synthesis) Monomer1 4,4'-Difluorobenzophenone Reaction_Setup Reaction Setup under N2 Monomer1->Reaction_Setup Monomer2 Hydroquinone Monomer2->Reaction_Setup Base Na2CO3 Base->Reaction_Setup Solvent Diphenyl Sulfone Solvent->Reaction_Setup Azeotropic_Distillation Azeotropic Water Removal (150-160°C) Reaction_Setup->Azeotropic_Distillation Polymerization Polymerization (300-320°C) Azeotropic_Distillation->Polymerization Workup Cooling, Grinding, Washing Polymerization->Workup PEEK PEEK Polymer Workup->PEEK G cluster_1 Proposed Polymerization with this compound Monomer3 This compound Reaction_Setup2 Reaction Setup under N2 Monomer3->Reaction_Setup2 Monomer4 Hydroquinone Monomer4->Reaction_Setup2 Base2 K2CO3 Base2->Reaction_Setup2 Solvent2 NMP Solvent2->Reaction_Setup2 Azeotropic_Distillation2 Azeotropic Water Removal Reaction_Setup2->Azeotropic_Distillation2 Selective_Polymerization Selective Polymerization at Fluoro-position (180-200°C) Azeotropic_Distillation2->Selective_Polymerization Optional_Step Optional: Higher Temperature for Reaction at Chloro-positions Selective_Polymerization->Optional_Step Workup2 Cooling, Precipitation, Washing Selective_Polymerization->Workup2 Optional_Step->Workup2 Amorphous_Polymer Amorphous Poly(ether ketone) Workup2->Amorphous_Polymer

References

A Comparative Guide to Friedel-Crafts Catalysts for the Synthesis of 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,5-Dichloro-4'-fluorobenzophenone, a key intermediate in the manufacturing of various pharmaceuticals, is predominantly achieved through the Friedel-Crafts acylation of 1,4-dichlorobenzene with 4-fluorobenzoyl chloride. The choice of catalyst in this electrophilic aromatic substitution is critical, directly influencing the reaction's yield, isomeric purity, and overall efficiency. This guide provides an objective comparison of common Friedel-Crafts catalysts for this specific synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Friedel-Crafts Catalysts

The selection of a Lewis acid catalyst is paramount in driving the acylation of the relatively deactivated 1,4-dichlorobenzene ring. While various catalysts can be employed, their efficacy differs significantly.

CatalystMolar Ratio (Catalyst:Acyl Halide)Temperature (°C)Reaction Time (hours)Yield (%)Isomeric Purity (%)Key Observations
Aluminum Chloride (AlCl₃) ≥ 1.51703.580-97> 99.5High yields and excellent isomeric purity are achieved with a stoichiometric excess of AlCl₃. This is the most effective and well-documented catalyst for this transformation.[1]
Ferric Chloride (FeCl₃) CatalyticVariableVariableModerateVariableGenerally a milder Lewis acid than AlCl₃, which may lead to lower yields and require more forcing conditions for deactivated substrates like 1,4-dichlorobenzene.
Zinc Chloride (ZnCl₂) CatalyticVariableVariableLow to ModerateVariableA weaker Lewis acid, typically less effective for the acylation of deactivated aromatic rings.
**Metal Triflates (e.g., Cu(OTf)₂) **Catalytic80>1VariableHigh (for activated arenes)Known to be efficient for activated aromatic compounds, but their effectiveness for deactivated substrates like 1,4-dichlorobenzene is less documented and likely lower.[2]
Zeolites Solid Catalyst180VariableVariableVariableOffer the advantage of being reusable and environmentally friendlier, but may require higher temperatures and optimization for this specific reaction.[3]

Note: The data for FeCl₃, ZnCl₂, metal triflates, and zeolites in the context of this compound synthesis is less specific in the available literature compared to AlCl₃. The presented information is based on their general performance in Friedel-Crafts acylations.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound using aluminum chloride, adapted from established procedures for the acylation of 1,4-dichlorobenzene.[1]

Materials:

  • 1,4-Dichlorobenzene

  • 4-Fluorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • Hexane

  • Aqueous Sodium Bicarbonate solution

  • Water

  • Ice

Procedure:

  • A mixture of 1,4-dichlorobenzene (in excess, serving as both reactant and solvent) and anhydrous aluminum chloride (at least 1.5 molar equivalents relative to the acyl chloride) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

  • The mixture is heated to 170°C with stirring.

  • 4-Fluorobenzoyl chloride is slowly added to the heated mixture over a period of time.

  • The reaction mixture is maintained at 170°C for approximately 3.5 hours.

  • After the reaction is complete, the mixture is cooled and then carefully quenched by pouring it into a well-stirred mixture of ice and water.

  • The resulting organic solid is collected by filtration.

  • The crude product is dissolved in toluene, washed with aqueous sodium bicarbonate solution, and then with water.

  • The organic layer is dried, and the toluene is removed by distillation.

  • The final product, this compound, is purified by recrystallization from a mixture of hexane and toluene to yield an isomerically pure product.

Visualizing the Process and Logic

To better understand the experimental process and the factors influencing the outcome, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification reactants Mix 1,4-Dichlorobenzene and AlCl₃ heat Heat to 170°C reactants->heat add_acyl Slowly add 4-Fluorobenzoyl Chloride heat->add_acyl react Maintain at 170°C for 3.5 hours add_acyl->react quench Quench with Ice/Water react->quench filter Filter Crude Product quench->filter dissolve Dissolve in Toluene filter->dissolve wash Wash with NaHCO₃ and Water dissolve->wash dry_distill Dry and Distill Toluene wash->dry_distill recrystallize Recrystallize from Hexane/Toluene dry_distill->recrystallize product Pure 2,5-Dichloro-4'- fluorobenzophenone recrystallize->product catalyst_logic cluster_outcomes Reaction Outcomes catalyst Catalyst Choice & Stoichiometry high_yield High Yield (80-97%) catalyst->high_yield AlCl₃ (≥ 1.5 eq) high_purity High Isomeric Purity (>99.5%) catalyst->high_purity AlCl₃ (≥ 1.5 eq) low_yield Low to Moderate Yield catalyst->low_yield Weaker Lewis Acids (e.g., FeCl₃, ZnCl₂) low_purity Potential Isomeric Mixtures catalyst->low_purity Sub-optimal conditions or weaker catalysts

References

Halogenated Benzophenone Derivatives: A Comparative Guide to Anticancer and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacological properties of these compounds. This guide provides a comparative overview of the anticancer and antimicrobial activities of various dichlorobenzophenone and fluorobenzophenone derivatives, supported by experimental data and detailed protocols.

Comparative Anticancer Activity

Recent studies have highlighted the potential of dichlorobenzophenone derivatives as potent anticancer agents. For instance, a series of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides has demonstrated significant cytotoxic properties against various cancer cell lines.

Quantitative Data Summary: Anticancer Activity
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
TA-4 1-(2,3-Dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazideMCF-7 (Breast)Not specified, but equipotent or stronger than etoposide[1]
TA-18 1-(2,4-Dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazideMDA-MB-231 (Breast)Not specified, but equipotent or stronger than etoposide[1]
TA-20 1-(2,4-Dichlorobenzoyl)-4-(4-nitrobenzoyl)thiosemicarbazideFaDu (Head and Neck)Not specified, but equipotent or stronger than etoposide[1]
Compound 5 (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamideAGS (Gastric)0.89 - 9.63 µg/mL[2]

Comparative Antimicrobial Activity

Fluorinated benzophenone derivatives have emerged as promising candidates in the development of new antimicrobial agents. Studies on fluorobenzoylthiosemicarbazides have revealed their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data Summary: Antimicrobial Activity
Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
15a ortho-fluorobenzoylthiosemicarbazide (trifluoromethyl derivative)S. aureus (reference and clinical isolates)7.82 - 31.25[3]
15b meta-fluorobenzoylthiosemicarbazide (trifluoromethyl derivative)S. aureus (reference and clinical isolates)7.82 - 31.25[3]
16b meta-fluorobenzoylthiosemicarbazide (trifluoromethyl derivative)S. aureus (reference and clinical isolates)7.82 - 31.25[3]
Compound 4 2,6-difluorobenzamide derivativeMethicillin-sensitive S. aureus (MSSA)1[4]
Compounds 2, 4, 5 2,6-difluorobenzamide derivativesMethicillin-resistant S. aureus (MRSA)4[4]
Compounds 3a, 3b Benzophenone derived 1,2,3-triazolesBacillus subtilis, Staphylococcus aureusShowed interesting activity[5]

Experimental Protocols

Anticancer Activity Screening: MTT Assay

The cytotoxicity of the dichlorobenzophenone derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, FaDu) were seeded in 96-well plates at a specific density (e.g., 2x10^4 cells/well for FaDu) and incubated for 24-48 hours.[1]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and a reference drug (e.g., etoposide).

  • MTT Addition: After a specified incubation period, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Antimicrobial Activity Screening: Microdilution Method

The minimum inhibitory concentration (MIC) of the fluorobenzophenone derivatives was determined using the two-fold serial microdilution assay as described by the Clinical and Laboratory Standards Institute (CLSI).[3]

  • Preparation of Inoculum: Bacterial strains were cultured, and the inoculum was prepared to a standardized concentration.

  • Serial Dilution: The test compounds were serially diluted in a suitable broth medium in 96-well microplates.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The microplates were incubated under appropriate conditions for the specific bacterial strain.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a general workflow for screening the biological activity of novel compounds and a simplified representation of a signaling pathway that could be targeted by anticancer agents.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies start Design & Synthesis of Halogenated Benzophenone Derivatives anticancer Anticancer Activity (e.g., MTT Assay) start->anticancer antimicrobial Antimicrobial Activity (e.g., MIC Determination) start->antimicrobial data_analysis IC50 / MIC Determination Structure-Activity Relationship (SAR) anticancer->data_analysis antimicrobial->data_analysis mechanism Mechanism of Action Studies data_analysis->mechanism lead_optimization Lead Compound Optimization mechanism->lead_optimization

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor Activation cell_proliferation Cell Proliferation & Survival transcription_factor->cell_proliferation Gene Expression

Caption: Simplified intracellular signaling pathway often targeted in cancer therapy.

References

A Comparative Analysis of Halogenated Benzophenones in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzophenones are a pivotal class of compounds in organic synthesis, serving as versatile intermediates in the pharmaceutical, agrochemical, and materials science industries. The nature of the halogen substituent (Fluorine, Chlorine, Bromine) on the benzophenone scaffold significantly influences the compound's reactivity, selectivity, and overall performance in various organic transformations. This guide provides an objective comparison of fluorinated, chlorinated, and brominated benzophenones in several key organic reactions, supported by experimental data to inform synthetic strategy and decision-making.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of different halogenated benzophenones in select organic reactions, highlighting the impact of the halogen substituent on reaction yields and efficiency.

Reaction TypeHalogenated BenzophenoneSubstrate/ReagentCatalyst/ConditionsYield (%)Reference
Friedel-Crafts Acylation4-Fluorobenzoyl chlorideTolueneAlCl₃, CS₂20.1[1]
Friedel-Crafts Acylation4-Bromobenzoyl chlorideAnisole-40[1]
Friedel-Crafts Acylation4-Toluoyl chlorideTolueneAlCl₃3.2[1]
Suzuki-Miyaura Coupling3-BromobenzophenonePhenylboronic acidPd₂(dba)₃, K₂CO₃, Toluene64[2]
Suzuki-Miyaura Coupling4-Bromobenzoyl chloridePhenylboronic acid-78[2]

Note: The data presented is a compilation from various sources and direct side-by-side comparative studies under identical conditions are limited in the literature. The presented yields are indicative of the reactivity of these compounds in the specified reactions.

Key Organic Reactions: A Comparative Overview

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for the synthesis of aromatic ketones, including halogenated benzophenones. The reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. The reactivity of the halobenzene substrate in this reaction is influenced by the nature of the halogen. Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directing due to resonance. The order of reactivity for halobenzenes in Friedel-Crafts reactions is generally F > Cl > Br > I, which is counterintuitive to the trend of electronegativity. This is because the rate-determining step is the formation of the sigma complex, and the ability of the halogen to stabilize the positive charge via resonance is a significant factor.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. Halogenated benzophenones are excellent substrates for this reaction, allowing for the introduction of a wide range of substituents. The reactivity of the C-X bond in the oxidative addition step is crucial and generally follows the order I > Br > Cl > F. This makes bromobenzophenones highly reactive and commonly used substrates. Chlorobenzophenones are more challenging to activate but can be effectively coupled using specialized phosphine ligands. Fluorobenzophenones are typically unreactive as coupling partners in the oxidative addition step.

Photochemical Reduction

Benzophenones are well-known photosensitizers and readily undergo photochemical reduction in the presence of a hydrogen donor, such as isopropanol, to form benzopinacols. Upon absorption of UV light, benzophenone is excited to a singlet state, which then undergoes efficient intersystem crossing to a triplet state. The triplet benzophenone can abstract a hydrogen atom from the solvent to form a ketyl radical, which then dimerizes. The presence of halogen substituents can influence the photophysical properties of the benzophenone, such as the lifetime of the triplet state and the quantum yield of the photoreduction. Electron-withdrawing halogen substituents can potentially enhance the rate of intersystem crossing.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of a Halobenzene
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add the halobenzene (1.0 eq) and a suitable solvent (e.g., dichloromethane or carbon disulfide).

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath and add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise with stirring.

  • Acyl Halide Addition: Add the benzoyl chloride (1.05 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated Benzophenone
  • Reaction Setup: In a Schlenk flask, combine the halogenated benzophenone (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100°C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.

Visualizing Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation BenzoylChloride Benzoyl Chloride AcyliumIon_Complex Acylium Ion-AlCl₄⁻ Complex BenzoylChloride->AcyliumIon_Complex + AlCl₃ AlCl3 AlCl₃ SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon_Complex->SigmaComplex + Halobenzene Halobenzene Halobenzene Product Halogenated Benzophenone SigmaComplex->Product - H⁺, - AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd(0)L2->OxidativeAddition ArPd(II)XL2 Ar-Pd(II)(X)L₂ OxidativeAddition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 ReductiveElimination Reductive Elimination ArPd(II)Ar'L2->ReductiveElimination ReductiveElimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' ReductiveElimination->Product ArX Ar-X (Halogenated Benzophenone) ArX->OxidativeAddition Ar'B(OH)2 Ar'-B(OH)₂ Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Photochemical_Reduction BP_S0 Benzophenone (S₀) BP_S1 Excited Singlet State (S₁) BP_S0->BP_S1 Absorption hv hν (UV light) hv->BP_S1 ISC Intersystem Crossing BP_S1->ISC BP_T1 Excited Triplet State (T₁) ISC->BP_T1 H_Abstraction Hydrogen Abstraction BP_T1->H_Abstraction KetylRadical Ketyl Radical H_Abstraction->KetylRadical SolventRadical Solvent Radical H_Abstraction->SolventRadical Solvent H-Donor (e.g., iPrOH) Solvent->H_Abstraction Dimerization Dimerization KetylRadical->Dimerization KetylRadical:n->Dimerization:n Benzopinacol Benzopinacol Dimerization->Benzopinacol

Caption: Mechanism of the Photochemical Reduction of Benzophenone.

References

A Comparative Guide to the Synthesis of 2,5-Dichloro-4'-fluorobenzophenone: A Validation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic routes for the production of 2,5-Dichloro-4'-fluorobenzophenone, a key intermediate in pharmaceutical synthesis. We will evaluate the traditional Friedel-Crafts acylation against a modern Nickel(0)-catalyzed cross-coupling reaction, presenting a new and efficient alternative. The performance of each method is assessed based on experimental data from analogous reactions, offering insights into potential yield, purity, and overall efficiency.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for the two synthetic routes. Data for the Friedel-Crafts acylation is based on a highly efficient, solvent-free approach, while the Nickel(0)-catalyzed cross-coupling data is derived from modern, high-yield coupling protocols.

ParameterTraditional Route: Friedel-Crafts AcylationNew Route: Nickel(0)-Catalyzed Cross-Coupling
Starting Materials 2,5-Dichlorobenzoyl chloride, Fluorobenzene2,5-Dichlorophenylmagnesium bromide, 4-Fluorobenzoyl chloride
Catalyst Lewis Acid (e.g., AlCl₃, TfOH/Re(OTf)₃)Ni(0) complex (e.g., Ni(PPh₃)₄, Ni(cod)₂)
Reported Yield ~87% (for analogous reactions)[1][2]Potentially >95% (for analogous reactions)
Reported Purity/Selectivity High (up to 99% para-selectivity)[1][2]High (specific to cross-coupling partners)
Reaction Conditions Typically harsh, may require high temperaturesGenerally mild reaction conditions
Substrate Scope Good, but can be limited by substituent effectsBroad, with good tolerance for functional groups
Environmental Impact Can generate significant acidic wastePotentially more environmentally benign

Experimental Protocols

Traditional Route: Friedel-Crafts Acylation

This protocol is adapted from established methods for the acylation of fluorobenzene.

Materials:

  • 2,5-Dichlorobenzoyl chloride

  • Fluorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 2.5 equivalents).

  • Add anhydrous dichloromethane to the flask.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 2,5-dichlorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane from the dropping funnel.

  • Stir the mixture for 15-30 minutes at 0°C.

  • Add fluorobenzene (1 to 1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0°C and quench by the slow addition of crushed ice, followed by cold aqueous HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford this compound.

New Synthetic Route: Nickel(0)-Catalyzed Cross-Coupling

This protocol is a representative procedure based on modern nickel-catalyzed cross-coupling reactions.

Materials:

  • 2,5-Dichlorobromobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Fluorobenzoyl chloride

  • Bis(triphenylphosphine)nickel(II) chloride (NiCl₂(PPh₃)₂) or a similar Ni(0) precursor

  • Anhydrous THF

  • Aqueous ammonium chloride (NH₄Cl), saturated solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 2,5-dichlorobromobenzene (1 equivalent) in anhydrous THF dropwise to initiate the Grignard reaction.

    • Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of 2,5-dichlorophenylmagnesium bromide.

  • Cross-Coupling Reaction:

    • In a separate flame-dried flask under an inert atmosphere, add the Ni(0) catalyst (e.g., 5 mol% of NiCl₂(PPh₃)₂).

    • Add anhydrous THF to the catalyst.

    • Cool the catalyst mixture to 0°C.

    • Slowly add the freshly prepared Grignard reagent to the catalyst suspension.

    • To this mixture, add a solution of 4-fluorobenzoyl chloride (1 equivalent) in anhydrous THF dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the two synthetic routes.

Friedel_Crafts_Acylation Reactants 2,5-Dichlorobenzoyl chloride + Fluorobenzene Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst Lewis Acid (AlCl₃) Catalyst->Reaction Workup Aqueous Workup (HCl, NaHCO₃) Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product 2,5-Dichloro-4'- fluorobenzophenone Purification->Product

Caption: Workflow for the Traditional Friedel-Crafts Acylation Route.

Nickel_Catalyzed_Coupling Grignard_Formation Grignard Formation: 2,5-Dichlorobromobenzene + Mg Grignard_Reagent 2,5-Dichlorophenyl- magnesium bromide Grignard_Formation->Grignard_Reagent Coupling_Reaction Cross-Coupling Reaction Grignard_Reagent->Coupling_Reaction Coupling_Partner 4-Fluorobenzoyl chloride Coupling_Partner->Coupling_Reaction Catalyst Ni(0) Catalyst Catalyst->Coupling_Reaction Workup Aqueous Workup (NH₄Cl) Coupling_Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product 2,5-Dichloro-4'- fluorobenzophenone Purification->Product

Caption: Workflow for the New Nickel(0)-Catalyzed Cross-Coupling Route.

References

Comparative Guide to Benzophenone Derivatives in Assay Applications: Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of 2,5-Dichloro-4'-fluorobenzophenone and its broader class of benzophenone derivatives in assay settings. Due to a lack of specific experimental data on the cross-reactivity of this compound in assays, this document leverages data on structurally related benzophenone compounds as a proxy. The guide will focus on the potential for cross-reactivity and compare the performance of benzophenones with a known alternative, diazirine derivatives, in immunoassays.

Introduction to this compound

This compound is a halogenated benzophenone derivative. While specific data on its direct application and cross-reactivity in assays is limited, it is known to be derived from fluorobenzene, a building block in various chemical syntheses.[1] Benzophenone derivatives are widely utilized in medicinal chemistry and are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] They are also commonly employed as photosensitizers and photo-crosslinkers in biological research.[3][4]

Potential for Cross-Reactivity in Assays

The inherent aromatic structure of benzophenone derivatives can be a source of interference in various assay formats, particularly in immunoassays. Studies have indicated that this aromaticity can lead to increased autofluorescence and non-specific hydrophobic interactions with assay components like unbound fluorescent probes.[5] This can result in higher background signals and a reduced signal-to-noise ratio, potentially leading to false-positive results or inaccurate quantification.

Performance Comparison: Benzophenone vs. Diazirine Derivatives

A direct comparison with a suitable alternative can highlight the performance characteristics of benzophenone-based compounds in assays. Diazirine derivatives have emerged as a viable alternative to benzophenones as photo-crosslinkers in biological applications.[3] A study comparing benzophenone methacrylamide (BPMA) and diazirine methacrylamide (DZMA) in in-gel immunoassays provides valuable quantitative data on their respective performances.[5]

Table 1: Performance Comparison of Benzophenone and Diazirine Derivatives in In-Gel Immunoassays

ParameterBenzophenone Methacrylamide (BPMA)Diazirine Methacrylamide (DZMA)Key Findings
Protein Photocapture Efficiency Higher at equivalent concentrationsLower at equivalent concentrations, but can be improved by increasing concentrationBPMA demonstrates more efficient protein capture at lower concentrations.[5]
Autofluorescence Significant contribution to background signalNegligible autofluorescence signalDiazirine derivatives exhibit lower intrinsic fluorescence, reducing assay background.[5]
Non-specific Interactions Higher due to hydrophobic natureReduced non-specific hydrophobic interactionsThe less hydrophobic structure of diazirine leads to cleaner assay results.[5]
Immunoassay Background Signal Higher fluorescence background50% reduction in fluorescence background compared to BPMALower background with DZMA contributes to improved assay sensitivity.[5]
Signal-to-Noise Ratio (SNR) Comparable to DZMA at optimized concentrationsComparable to BPMA at optimized concentrationsDespite differences in capture efficiency and background, optimized conditions yield similar SNR.[5]

Experimental Protocols

In-Gel Immunoassay Protocol for Comparing BPMA and DZMA

This protocol is based on the methodology described in the comparison of photoactivatable crosslinkers for in-gel immunoassays.[5]

1. Hydrogel Preparation:

  • Prepare polyacrylamide hydrogel solutions containing either 3 mM BPMA or 12 mM DZMA.

  • Include other necessary components for polymerization (e.g., acrylamide, bis-acrylamide, initiator, and catalyst).

  • Cast the hydrogels into the desired format (e.g., microfluidic channels).

2. Protein Photocapture:

  • Introduce the protein target solution into the hydrogel matrix.

  • Expose the hydrogels to UV light (e.g., 365 nm) to activate the photo-crosslinker (BPMA or DZMA) and covalently bind the protein target to the hydrogel.

3. Immunoassay:

  • Wash the hydrogels to remove any unbound protein.

  • Introduce the primary antibody specific to the protein target and incubate to allow for binding.

  • Wash to remove unbound primary antibody.

  • Introduce a fluorescently labeled secondary antibody that binds to the primary antibody and incubate.

  • Perform a final wash to remove unbound secondary antibody.

4. Data Acquisition and Analysis:

  • Image the hydrogels using a fluorescence microscope.

  • Quantify the fluorescence intensity in the regions with captured protein.

  • Measure the background fluorescence in regions without the protein target.

  • Calculate the signal-to-noise ratio (SNR) by dividing the target fluorescence by the background fluorescence.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative in-gel immunoassay experiment.

ExperimentalWorkflow cluster_prep Hydrogel Preparation cluster_capture Protein Photocapture cluster_immunoassay Immunoassay cluster_analysis Analysis BPMA BPMA Hydrogel Protein_BPMA Introduce Protein + UV Activation BPMA->Protein_BPMA DZMA DZMA Hydrogel Protein_DZMA Introduce Protein + UV Activation DZMA->Protein_DZMA Assay_BPMA Primary & Secondary Antibody Incubation Protein_BPMA->Assay_BPMA Assay_DZMA Primary & Secondary Antibody Incubation Protein_DZMA->Assay_DZMA Analysis_BPMA Fluorescence Imaging & SNR Calculation Assay_BPMA->Analysis_BPMA Analysis_DZMA Fluorescence Imaging & SNR Calculation Assay_DZMA->Analysis_DZMA

Caption: Comparative workflow for in-gel immunoassays.

Conclusion

While this compound is a compound with applications in chemical synthesis, its specific behavior in assays is not well-documented. However, by examining the broader class of benzophenone derivatives, it is evident that their aromatic nature presents a potential for cross-reactivity and interference in sensitive assays, primarily through increased background signals from autofluorescence and non-specific binding.

For researchers requiring high sensitivity and low background in their assays, especially those employing fluorescence detection, alternatives to benzophenone-based crosslinkers should be considered. Diazirine derivatives, as demonstrated by the comparative data, offer a significant advantage in terms of reduced autofluorescence and non-specific interactions, leading to improved assay performance. The choice of crosslinker or assay reagent should, therefore, be carefully evaluated based on the specific requirements of the experimental setup, with particular attention to potential sources of signal interference.

References

Performance Benchmark of 2,5-Dichloro-4'-fluorobenzophenone-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the performance characteristics of poly(arylene ether ketone)s derived from 2,5-dichloro-4'-fluorobenzophenone reveals their position among high-performance engineering thermoplastics. This guide provides a comparative benchmark against established materials, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

While specific data for polymers synthesized directly from this compound is limited in publicly accessible literature, a comprehensive understanding of their expected performance can be extrapolated from studies on closely related poly(arylene ether ketone)s (PAEKs), particularly those derived from dichlorobenzophenone and difluorobenzophenone monomers. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.

Performance Comparison

To provide a clear benchmark, the following tables summarize the typical performance characteristics of high-performance polymers, including expected ranges for a this compound-based polymer, alongside commercially available alternatives like PEEK and Ultem.

Table 1: Thermal Properties

PropertyThis compound Polymer (Expected)Poly(ether ether ketone) (PEEK)Poly(ether imide) (Ultem)
Glass Transition Temperature (Tg)200 - 260 °C~143 °C[1]~217 °C[2]
Melting Temperature (Tm)300 - 380 °C (if semi-crystalline)~343 °C[1][3]Amorphous
5% Weight Loss Temperature (TGA)> 500 °C (in N2)~500 °C (in N2)[4]> 500 °C (in N2)

Table 2: Mechanical Properties

PropertyThis compound Polymer (Expected)Poly(ether ether ketone) (PEEK)Poly(ether imide) (Ultem)
Tensile Strength80 - 110 MPa~100 MPa[2]~95 MPa[2]
Tensile Modulus2.5 - 4.0 GPa~3.6 GPa~2.5 GPa[2]
Elongation at Break10 - 40%~30%~60%

Synthesis and Characterization Workflow

The synthesis of poly(arylene ether ketone)s from this compound typically proceeds via nucleophilic aromatic substitution polymerization. The general workflow for synthesis and subsequent characterization is outlined below.

G cluster_synthesis Polymer Synthesis cluster_characterization Performance Characterization Monomers This compound + Bisphenol Reaction Nucleophilic Aromatic Substitution Polymerization Monomers->Reaction Purification Precipitation, Washing, and Drying Reaction->Purification Solvent High-boiling aprotic solvent (e.g., Sulfolane, Diphenylsulfone) Solvent->Reaction Catalyst Weak base (e.g., K2CO3) Catalyst->Reaction Polymer Poly(arylene ether ketone) Purification->Polymer Thermal Thermal Analysis (TGA, DSC) Polymer->Thermal Mechanical Mechanical Testing (Tensile Test) Polymer->Mechanical Structural Structural Analysis (FTIR, NMR) Polymer->Structural

Caption: General workflow for the synthesis and characterization of this compound-based polymers.

Experimental Protocols

Detailed methodologies are crucial for reproducible research and accurate comparison of materials. The following sections outline standard protocols for key experiments.

Synthesis of Poly(arylene ether ketone)

Objective: To synthesize a high molecular weight poly(arylene ether ketone) via nucleophilic aromatic substitution.

Materials:

  • This compound

  • A selected bisphenol (e.g., Bisphenol A, 4,4'-biphenol)

  • Anhydrous potassium carbonate (K₂CO₃)

  • High-boiling aprotic solvent (e.g., sulfolane or N-methyl-2-pyrrolidone (NMP))

  • Toluene (as an azeotroping agent)

  • Methanol

  • Deionized water

Procedure:

  • In a resin kettle equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, charge equimolar amounts of this compound and the chosen bisphenol.

  • Add the aprotic solvent and toluene to the reactor.

  • Add an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 moles per mole of bisphenol).

  • Heat the mixture to reflux (around 140-160 °C) to azeotropically remove water.

  • After complete removal of water, gradually increase the temperature to 180-220 °C to initiate polymerization.

  • Maintain the reaction at this temperature for several hours until a significant increase in viscosity is observed.

  • Cool the reaction mixture and dilute with additional solvent if necessary.

  • Precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol.

  • Filter the polymer and wash it thoroughly with deionized water and methanol to remove residual salts and solvent.

  • Dry the polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Thermal Analysis

Objective: To determine the thermal stability and transition temperatures of the synthesized polymer.

1. Thermogravimetric Analysis (TGA):

  • Instrument: TGA analyzer.

  • Procedure:

    • Place a small sample (5-10 mg) of the dried polymer into a tared TGA pan.

    • Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min or 20 °C/min) under a nitrogen atmosphere.[5][6][7]

    • Record the weight loss as a function of temperature.

    • The 5% weight loss temperature is determined as an indicator of thermal stability.[4]

2. Differential Scanning Calorimetry (DSC):

  • Instrument: DSC analyzer.

  • Procedure:

    • Seal a small sample (5-10 mg) of the polymer in an aluminum DSC pan.

    • Heat the sample to a temperature above its expected melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again at a controlled rate (e.g., 10 °C/min or 20 °C/min).[8]

    • The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.[9][10] The melting temperature (Tm), if the polymer is semi-crystalline, is determined from the peak of the endothermic transition.

Mechanical Testing

Objective: To evaluate the tensile properties of the polymer.

1. Tensile Testing:

  • Standard: ASTM D638 or ISO 527.[11][12]

  • Procedure:

    • Prepare dog-bone shaped specimens by injection molding or machining from a compression-molded plaque.

    • Condition the specimens at a standard temperature and humidity.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.[13][14]

    • Record the load and elongation data to determine tensile strength, tensile modulus, and elongation at break.

Logical Relationship of Polymer Structure and Properties

The properties of these polymers are intrinsically linked to their chemical structure. The rigid aromatic backbone imparts high thermal stability and mechanical strength, while the ether linkages provide a degree of flexibility.

G cluster_structure Molecular Structure cluster_properties Macroscopic Properties Aromatic Rigid Aromatic Backbone (Benzophenone, Biphenol) Thermal High Thermal Stability (High Tg and Td) Aromatic->Thermal contributes to Mechanical High Strength and Modulus Aromatic->Mechanical contributes to Ether Flexible Ether Linkages (-O-) Solubility Good Solubility in Aprotic Solvents Ether->Solubility improves Halogen Halogen Substitution (Chlorine, Fluorine) Reactivity Reactive Sites for Further Functionalization Halogen->Reactivity influences

Caption: Relationship between the molecular structure of PAEKs and their key performance properties.

References

A Comparative Guide to 2,5-Dichloro-4'-fluorobenzophenone as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and reliability of a reference standard are paramount for accurate analytical measurements. 2,5-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone with potential applications as a reference standard in various analytical techniques, particularly in chromatographic methods for the identification and quantification of related compounds or impurities in active pharmaceutical ingredients (APIs) and other materials.

This guide provides a comparative overview of this compound, benchmarked against other commonly used benzophenone reference standards. While direct comparative experimental data for this specific compound is limited in publicly available literature, this guide extrapolates its expected performance based on the well-documented analytical behavior of structurally similar halogenated benzophenones.

Physicochemical Properties: A Comparative Overview

A reference standard's utility is fundamentally linked to its physical and chemical properties. These characteristics influence its solubility, stability, and chromatographic behavior. Below is a comparison of this compound with other relevant benzophenone reference standards.

PropertyThis compoundBenzophenone4,4'-Difluorobenzophenone2-Chlorobenzophenone
Molecular Formula C₁₃H₇Cl₂FOC₁₃H₁₀OC₁₃H₈F₂OC₁₃H₉ClO
Molecular Weight 269.09 g/mol 182.22 g/mol 218.19 g/mol 216.66 g/mol
CAS Number 270903-87-2119-61-9345-92-65162-03-8
Appearance White to off-white solid (expected)White crystalline solidWhite crystalline solidWhite to light yellow solid
Melting Point Not available48-51 °C106-109 °C43-46 °C
Solubility Soluble in organic solvents like methanol, acetonitrile (expected)Soluble in organic solventsSoluble in organic solventsSoluble in organic solvents

Expected Analytical Performance

Based on the analysis of related halogenated benzophenones, this compound is expected to be highly suitable for use as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.[1][2] The presence of chlorine and fluorine atoms enhances its detectability in certain analytical techniques. A high-purity reference standard of this compound would be crucial for the accurate quantification of impurities in related pharmaceutical or chemical manufacturing processes.[3][4]

Experimental Protocols

While specific validated methods for this compound as a reference standard are not widely published, the following are detailed, generalized protocols for HPLC-UV and GC-MS analysis applicable to halogenated benzophenones. These protocols serve as a starting point for method development and validation.[5][6][7][8][9]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification and purity assessment of this compound and its related compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • This compound reference standard

  • Sample containing the analyte of interest

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting condition of 50:50 (v/v) acetonitrile:water, progressing to 90:10 (v/v) over 20 minutes can be a good starting point.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Approximately 254 nm, to be optimized based on the UV spectrum of the compound.

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the same solvent as the standard to achieve a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the identification and quantification of volatile impurities and for trace-level analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Solvent for sample and standard preparation (e.g., dichloromethane or acetone, GC grade)

  • This compound reference standard

  • Sample containing the analyte of interest

GC-MS Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (for trace analysis) or split

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-400 m/z

Procedure:

  • Standard and Sample Preparation: Prepare standard and sample solutions in a volatile solvent as described for the HPLC method.

  • Analysis: Inject the prepared solutions into the GC-MS system.

  • Data Analysis: Identify the compound based on its retention time and mass spectrum. For quantification, use the peak area of a characteristic ion and a calibration curve prepared from the reference standard.

Mandatory Visualizations

The following diagrams illustrate key workflows in the use and qualification of a reference standard.

Workflow for Reference Standard Qualification A Source Material Selection (High Purity Batch) B Structural Elucidation (NMR, MS, IR) A->B C Purity Assessment (HPLC, GC, Titration) B->C D Content Assignment (Mass Balance) C->D E Certificate of Analysis (CoA) Issuance D->E F Stability Studies E->F

Caption: Qualification of a chemical reference standard.

Analytical Workflow Using a Reference Standard cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standard Solutions (from Reference Standard) C Instrumental Analysis (e.g., HPLC, GC-MS) A->C B Prepare Sample Solution B->C D Generate Calibration Curve (from Standard Data) C->D E Quantify Analyte in Sample D->E F Report Results E->F

Caption: Typical analytical workflow with a reference standard.

References

Determining the Isomeric Purity of 2,5-Dichloro-4'-fluorobenzophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate determination of isomeric purity is critical for researchers, scientists, and drug development professionals, as even small amounts of impurities can significantly impact the efficacy, safety, and regulatory approval of a final product. This guide provides a comparative overview of analytical methodologies for assessing the isomeric purity of 2,5-Dichloro-4'-fluorobenzophenone, a key intermediate in various chemical syntheses. We present a comparison of common chromatographic techniques, detailed experimental protocols, and a visual representation of the analytical workflow.

The primary isomeric impurities in this compound typically arise during its synthesis via the Friedel-Crafts acylation of 1,4-dichlorobenzene with 4-fluorobenzoyl chloride. While the desired product is the 2,5-dichloro substituted isomer, other isomers such as 3,4-dichloro-4'-fluorobenzophenone and 2,3-dichloro-4'-fluorobenzophenone can be formed as byproducts.

Comparison of Analytical Methods

The choice of analytical method for isomeric purity determination depends on factors such as the required sensitivity, resolution, and the physicochemical properties of the isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for this purpose.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Typical Stationary Phase C18, C8, Phenyl, Biphenyl[1]TG-17MS, DB-5ms
Typical Mobile Phase Acetonitrile/Water or Methanol/Water gradients[1][2]Inert carrier gas (e.g., Helium)[3]
Detection UV-Vis (Diode Array Detector), Mass Spectrometry (LC-MS)Mass Spectrometry (MS)
Resolution of Isomers Excellent, especially with specialized columns (e.g., biphenyl) and optimized mobile phases.[1]Good, but may require derivatization for some isomers to enhance volatility and separation.[3][4]
Sensitivity High, with LODs often in the ng/mL range.Very high, with LODs in the pg to ng/mL range.[5]
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to improve volatility.[3][4]
Advantages Robust, versatile, and suitable for a wide range of compounds.High sensitivity and provides structural information from mass spectra.
Disadvantages May have lower peak capacity compared to GC for highly complex samples.Limited to thermally stable and volatile compounds.

Experimental Protocols

Below are detailed methodologies for the two primary analytical techniques for determining the isomeric purity of this compound.

1. High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from established methods for the separation of halogenated benzophenones and other isomeric compounds.[1][2]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: A reversed-phase column with a biphenyl stationary phase is recommended for enhanced separation of aromatic isomers (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: Gradient to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Gradient to 50% B

    • 26-30 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: DAD at 254 nm or MS in full scan mode.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on general procedures for the analysis of benzophenone derivatives.[3][5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column is suitable for separating halogenated aromatic compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 50-400 amu in full scan mode.

  • Sample Preparation: Dissolve the this compound sample in dichloromethane to a final concentration of 1 mg/mL.

Workflow for Isomeric Purity Determination

The following diagram illustrates the logical workflow for determining the isomeric purity of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Reporting A Weigh Sample B Dissolve in Appropriate Solvent A->B C HPLC Analysis B->C D GC-MS Analysis B->D E Peak Identification C->E D->E F Peak Integration E->F G Purity Calculation (% Area) F->G H Isomeric Purity Report G->H

Caption: Workflow for Isomeric Purity Analysis.

This guide provides a framework for selecting and implementing an appropriate analytical method for the isomeric purity determination of this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis and the available instrumentation. For robust and accurate results, method validation according to ICH guidelines is recommended.

References

A Comparative Guide to Analytical Methods for 2,5-Dichloro-4'-fluorobenzophenone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,5-Dichloro-4'-fluorobenzophenone, a key intermediate in various synthetic processes, is critical for ensuring product quality and process control. This guide provides a comprehensive comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is based on established methods for structurally similar halogenated benzophenones and can be adapted for the specific quantification of this compound.

At a Glance: Method Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of halogenated benzophenones.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and mass-to-charge ratio of ionized fragments.Measurement of light absorption by the analyte at a specific wavelength.
Linearity (R²) > 0.999> 0.99> 0.985
Limit of Detection (LOD) 0.01 - 1.5 ng/mL[1]2 µg/kg - 10.8 ng/L[2]0.04 - 0.11 µg/mL[3][4]
Limit of Quantification (LOQ) 0.05 - 4.5 ng/mL[1][5]3.00 - 32.3 ng/L[2]0.13 - 0.34 µg/mL[3][4]
Precision (%RSD) < 2%< 10%[6]< 2%
Accuracy (% Recovery) 98 - 102%[1]86 - 112%[2]98 - 102%
Selectivity HighVery HighLow to Moderate
Sample Throughput HighModerateHigh
Cost ModerateHighLow

Experimental Workflow

The general workflow for the quantification of this compound using any of the discussed analytical techniques follows a series of standard steps, from sample preparation to data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup HPLC HPLC Analysis Cleanup->HPLC GCMS GC-MS Analysis Cleanup->GCMS UVVis UV-Vis Analysis Cleanup->UVVis Integration Peak Integration & Quantification HPLC->Integration GCMS->Integration UVVis->Integration Validation Method Validation Integration->Validation Reporting Reporting Validation->Reporting

Caption: General workflow for the quantification of this compound.

Detailed Experimental Protocols

The following are detailed experimental protocols for each analytical method, adapted from established procedures for similar halogenated benzophenones. These should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of benzophenone derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio should be optimized for best separation.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30°C

    • Detection wavelength: Determined by UV scan (typically around 254 nm for benzophenones).

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for trace analysis and confirmation of the analyte's identity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Triple Quadrupole).

  • Capillary column suitable for semi-volatile organic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples in a suitable solvent like hexane or dichloromethane. A derivatization step may be necessary for polar benzophenones to improve volatility and peak shape, though it is often not required for halogenated benzophenones.

  • GC Conditions:

    • Injector temperature: 250°C

    • Oven temperature program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • Carrier gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Acquisition mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

  • Quantification: Use an internal standard method for accurate quantification. The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds with chromophores, such as benzophenones. Its main limitation is lower selectivity compared to chromatographic methods.

Instrumentation:

  • UV-Vis spectrophotometer.

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol, ethanol, or acetonitrile).

  • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound and scan its absorbance from 200 to 400 nm to determine the λmax. The absorption spectrum of benzophenone typically peaks around 260 nm.[7]

  • Standard and Sample Preparation: Prepare a series of standard solutions of known concentrations. Dissolve the sample in the chosen solvent and dilute to an absorbance value within the linear range of the calibration curve.

  • Quantification: Measure the absorbance of the standards and the sample at the λmax. Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the analyte in the sample from the calibration curve using the Beer-Lambert law.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC offers a good balance of speed, sensitivity, and selectivity for routine quality control. GC-MS provides the highest selectivity and sensitivity, making it ideal for trace analysis and confirmatory testing. UV-Vis spectrophotometry is a simple and rapid technique suitable for preliminary or high-throughput screening where high selectivity is not a primary concern. For all methods, proper validation is essential to ensure reliable and accurate results.

References

Comparative Reactivity Analysis: 2,5-Dichloro-4'-fluorobenzophenone Versus Other Dichlorobenzophenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of Dichlorinated Benzophenone Derivatives

This guide provides a comparative analysis of the reactivity of 2,5-Dichloro-4'-fluorobenzophenone alongside other dichlorobenzophenone isomers. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The substitution pattern of chlorine and fluorine atoms on the benzophenone scaffold significantly influences the electrophilicity of the carbonyl carbon and the susceptibility of the aromatic rings to various chemical transformations.

Executive Summary of Reactivity Comparison

While direct, side-by-side quantitative experimental data comparing the reactivity of this compound with all other dichlorobenzophenone isomers is limited in publicly available literature, a qualitative and semi-quantitative comparison can be established based on fundamental principles of organic chemistry and existing data for related compounds. The reactivity of dichlorobenzophenones is primarily dictated by the electronic effects (inductive and resonance) and steric hindrance imposed by the halogen substituents.

This guide will focus on three key reaction types:

  • Nucleophilic Aromatic Substitution (SNAr): The replacement of one of the chlorine atoms on the aromatic ring by a nucleophile.

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction to form new carbon-carbon bonds.

  • Reduction of the Carbonyl Group: The conversion of the ketone to a secondary alcohol.

Based on established principles, the following general reactivity trends can be anticipated:

  • Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (like chlorine and fluorine) activates the aromatic ring towards nucleophilic attack. The 2,5-dichloro substitution pattern, particularly with the additional electron-withdrawing fluorine on the second ring, is expected to render this compound more reactive towards SNAr than isomers with less electron-withdrawing substitution patterns. The chlorine at the ortho position (C2) is generally more susceptible to substitution than the one at the meta position (C5) due to greater activation by the para-carbonyl group.

  • Suzuki-Miyaura Coupling: The reactivity in Suzuki-Miyaura coupling is influenced by the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond. Generally, the reactivity follows the trend I > Br > Cl. For dichlorobenzophenones, the position of the chlorine atom and the electronic nature of the substituents will affect the reaction rate and yield.

  • Carbonyl Group Reduction: The electron-withdrawing nature of the halogen substituents increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by reducing agents. Therefore, dichlorobenzophenones are generally more reactive towards reduction than unsubstituted benzophenone. The specific arrangement of the halogens in this compound is expected to enhance this reactivity.

Data Presentation: Comparative Reactivity (Qualitative)

Since direct quantitative comparative data is scarce, the following table provides a qualitative comparison based on predicted electronic and steric effects.

Dichlorobenzophenone IsomerPredicted Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)Predicted Relative Reactivity in Suzuki-Miyaura CouplingPredicted Relative Reactivity in Carbonyl Reduction
This compound HighModerateHigh
2,4-DichlorobenzophenoneHighModerateHigh
3,4-DichlorobenzophenoneModerateModerateHigh
3,5-DichlorobenzophenoneLowModerateModerate
4,4'-DichlorobenzophenoneLowModerateModerate

Note: This table is a qualitative prediction. Experimental verification is necessary for precise reactivity comparisons.

Experimental Protocols

The following are detailed, representative methodologies for key experiments that can be used to quantitatively compare the reactivity of this compound and other dichlorobenzophenone isomers.

Protocol 1: Competitive Nucleophilic Aromatic Substitution

This experiment is designed to determine the relative rates of nucleophilic aromatic substitution between two different dichlorobenzophenone isomers.

Materials:

  • This compound

  • A second dichlorobenzophenone isomer (e.g., 2,4-Dichlorobenzophenone)

  • Nucleophile (e.g., Sodium methoxide solution in methanol)

  • Anhydrous, inert solvent (e.g., Dimethylformamide - DMF)

  • Internal standard (e.g., Dodecane)

  • Quenching solution (e.g., Saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Diethyl ether)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph (HPLC)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve equimolar amounts (e.g., 0.5 mmol each) of this compound and the second dichlorobenzophenone isomer in the anhydrous solvent (e.g., 10 mL of DMF).

  • Add a known amount of the internal standard (e.g., 0.1 mmol of dodecane).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 50 °C) in a thermostatically controlled oil bath.

  • Initiate the reaction by adding a sub-stoichiometric amount of the nucleophile solution (e.g., 0.1 mmol of sodium methoxide in methanol).

  • Take aliquots (e.g., 0.5 mL) from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Immediately quench each aliquot by adding it to a vial containing the quenching solution.

  • Extract the quenched aliquot with the extraction solvent.

  • Dry the organic layer over the drying agent and analyze by GC-FID or HPLC.

  • Determine the concentration of the remaining dichlorobenzophenone isomers relative to the internal standard at each time point.

  • Plot the natural logarithm of the concentration of each isomer versus time. The slope of this plot will be proportional to the rate constant of the reaction for each isomer. The ratio of the slopes will give the relative reactivity.

Protocol 2: Parallel Suzuki-Miyaura Coupling Reactions

This protocol allows for the comparison of yields for the Suzuki-Miyaura coupling reaction under identical conditions.

Materials:

  • This compound and other dichlorobenzophenone isomers

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Anhydrous potassium carbonate)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., Ethyl acetate, brine, silica gel for column chromatography)

Procedure:

  • Set up a series of identical reaction vessels under an inert atmosphere.

  • To each vessel, add a dichlorobenzophenone isomer (e.g., 0.5 mmol), the arylboronic acid (e.g., 0.6 mmol), the palladium catalyst (e.g., 0.025 mmol), and the base (e.g., 1.0 mmol).

  • Add the solvent system (e.g., 5 mL of a 2:1:1 mixture of toluene:ethanol:water) to each vessel.

  • Heat all reaction mixtures to the same temperature (e.g., 80 °C) and stir for the same amount of time (e.g., 12 hours).

  • After the reaction time, cool the mixtures to room temperature and perform an identical work-up procedure for each reaction (e.g., extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate).

  • Purify the crude product from each reaction using column chromatography on silica gel.

  • Determine the isolated yield of the coupled product for each dichlorobenzophenone isomer.

  • The comparison of the isolated yields will provide a measure of the relative reactivity of the isomers in the Suzuki-Miyaura coupling reaction.

Mandatory Visualizations

Experimental Workflow for Competitive Nucleophilic Aromatic Substitution

G cluster_prep Reaction Setup cluster_reaction Reaction & Sampling cluster_analysis Analysis Reactants Dissolve Equimolar Dichlorobenzophenones & Internal Standard in DMF Temp Equilibrate to 50 °C Reactants->Temp AddNuc Add NaOMe (Initiate Reaction) Temp->AddNuc Sampling Take Aliquots at Time Intervals AddNuc->Sampling Quench Quench with aq. NH4Cl Sampling->Quench Extract Extract with Diethyl Ether Quench->Extract Analyze Analyze by GC-FID/HPLC Extract->Analyze Plot Plot ln[Isomer] vs. Time Analyze->Plot Result Determine Relative Reactivity Plot->Result

Caption: Workflow for determining the relative reactivity of dichlorobenzophenones in nucleophilic aromatic substitution.

Logical Relationship in Suzuki-Miyaura Coupling Reactivity

G cluster_factors Factors Influencing Reactivity cluster_steps Key Catalytic Steps EWG Electron-Withdrawing Groups (Cl, F) OA Oxidative Addition of Pd(0) EWG->OA influences Steric Steric Hindrance (ortho-substituents) Steric->OA hinders Bond C-Cl Bond Strength Bond->OA affects TM Transmetalation OA->TM RE Reductive Elimination TM->RE Outcome Reaction Rate & Yield RE->Outcome

Caption: Factors influencing the rate and yield of Suzuki-Miyaura coupling for dichlorobenzophenones.

Signaling Pathway Analogy: Reactivity Modulation

While not a biological signaling pathway, the concept of modulating chemical reactivity can be visualized in a similar manner, where structural features "signal" a change in the molecule's behavior.

G cluster_inputs Structural Inputs cluster_effects Electronic & Steric Effects Substituents Substituent Pattern (e.g., 2,5-dichloro-4'-fluoro) Electronic Inductive & Resonance Effects Substituents->Electronic Steric_node Steric Hindrance Substituents->Steric_node Nucleophile Nucleophile/Reagent Strength Reactivity Chemical Reactivity (Rate, Selectivity) Nucleophile->Reactivity Conditions Reaction Conditions (Temp, Solvent) Conditions->Reactivity Electronic->Reactivity modulates Steric_node->Reactivity modulates

Caption: Conceptual diagram showing how structural and external factors modulate the chemical reactivity of dichlorobenzophenones.

Structural Elucidation of Halogenated Benzophenones: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide will delve into the interpretation of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra. We will present hypothetical yet expected data for 2,5-Dichloro-4'-fluorobenzophenone based on established principles of NMR spectroscopy and compare it with known data for other analytical techniques.

Alternative Analytical Techniques

Besides 2D NMR, several other analytical methods are employed for the structural characterization of benzophenone derivatives. These techniques can provide complementary information.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, small sample requirement.Does not provide detailed stereochemical or isomeric information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-Cl, C-F).Fast, non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional atomic arrangement in a crystal.Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain.
Liquid Chromatography (LC) Separation of components in a mixture, retention time.Excellent for purity assessment and quantification.Does not directly provide structural information of unknown compounds.

2D NMR for Structural Confirmation of this compound

2D NMR experiments provide through-bond correlations between nuclei, allowing for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecular structure.

Predicted ¹H and ¹³C NMR Data

Based on the structure of this compound, the following ¹H and ¹³C NMR chemical shifts are predicted. The numbering scheme for the atoms is provided in the accompanying diagrams.

Atom No. Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1'-~138
2', 6'~7.8 (dd)~132 (d, J_CF ≈ 9 Hz)
3', 5'~7.2 (t)~116 (d, J_CF ≈ 22 Hz)
4'-~165 (d, J_CF ≈ 255 Hz)
C=O-~194
1-~136
2-~132
3~7.5 (d)~131
4~7.4 (dd)~130
5-~133
6~7.6 (d)~128

(Note: These are predicted values and may differ from experimental results. 'd' denotes a doublet, 't' a triplet, and 'dd' a doublet of doublets. J_CF are typical carbon-fluorine coupling constants.)

Experimental Protocols for 2D NMR

A general protocol for acquiring 2D NMR spectra for a small molecule like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the field using the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

  • 1D Spectra Acquisition:

    • Acquire a standard 1D ¹H spectrum to determine the proton chemical shift range and to optimize spectral width and acquisition time.

    • Acquire a 1D ¹³C spectrum (e.g., using a proton-decoupled pulse sequence) to identify the carbon chemical shift range.

  • 2D Spectra Acquisition:

    • COSY: Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy). Set the spectral width in both dimensions to cover all proton signals. Typically, 256-512 increments in the indirect dimension (t₁) are sufficient for good resolution.

    • HSQC: Use a standard gradient-selected HSQC pulse sequence (e.g., ge-hsqc). The spectral width in the direct dimension (F2, ¹H) should cover the proton chemical shift range, and in the indirect dimension (F1, ¹³C) should cover the carbon chemical shift range. Optimize the ¹JCH coupling constant (typically ~145 Hz for aromatic compounds).

    • HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., ge-hmbc). The spectral widths are set similarly to the HSQC experiment. Optimize the long-range coupling constant (ⁿJCH) to a value between 6-10 Hz to observe two- and three-bond correlations.

  • Data Processing: Process the acquired 2D data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.

Visualization of 2D NMR Correlations and Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow of the 2D NMR experiments and the key correlations expected for the structural confirmation of this compound.

G cluster_workflow 2D NMR Experimental Workflow Sample_Prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) 1D_H_NMR 1D ¹H NMR Acquisition Sample_Prep->1D_H_NMR 1D_C_NMR 1D ¹³C NMR Acquisition 1D_H_NMR->1D_C_NMR 2D_COSY 2D COSY Acquisition 1D_C_NMR->2D_COSY 2D_HSQC 2D HSQC Acquisition 1D_C_NMR->2D_HSQC 2D_HMBC 2D HMBC Acquisition 1D_C_NMR->2D_HMBC Data_Processing Data Processing (FT, Phasing, Baseline Correction) 2D_COSY->Data_Processing 2D_HSQC->Data_Processing 2D_HMBC->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: A flowchart of the typical experimental workflow for 2D NMR-based structural elucidation.

G cluster_cosy Key COSY Correlations H3 H3 H4 H4 H3->H4 H6 H6 H2_6 H2'/H6' H3_5 H3'/H5' H2_6->H3_5

Caption: Expected key COSY correlations (proton-proton couplings) in this compound.

G cluster_hmbc Key HMBC Correlations (Proton to Carbon) H3 H3 C1 C1 H3->C1 C5 C5 H3->C5 H4 H4 C2 C2 H4->C2 C6 C6 H4->C6 H6 H6 H6->C2 C4 C4 H6->C4 H2_6 H2'/H6' CO C=O H2_6->CO C4_prime C4' H2_6->C4_prime H3_5 H3'/H5' C1_prime C1' H3_5->C1_prime

Caption: Predicted key HMBC correlations (long-range proton-carbon couplings) in this compound.

By systematically analyzing the correlations from COSY, HSQC, and HMBC spectra, researchers can piece together the molecular fragments and confirm the complete structure of this compound, or any other small molecule, with a high degree of confidence. This comprehensive approach is indispensable in modern chemical research and drug development.

Safety Operating Guide

Essential Guide to the Proper Disposal of 2,5-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2,5-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone. The information herein is synthesized from safety data sheets of structurally similar compounds and general guidelines for chlorinated and fluorinated organic waste.

I. Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound was not located, data from analogous compounds such as 4-Fluorobenzophenone and 2-Amino-5-chloro-2'-fluorobenzophenone indicate that this chemical should be handled as a hazardous substance. Key anticipated hazards include:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Expected to cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

Personal Protective Equipment (PPE): To mitigate these risks, the following PPE is mandatory when handling this compound:

  • Hand Protection: Wear protective gloves.

  • Eye and Face Protection: Use chemical safety goggles and/or a face shield.

  • Skin and Body Protection: Wear a lab coat or other suitable protective clothing.

II. Quantitative Data Summary

The following table summarizes key physical and chemical properties of a closely related compound, 4-Fluorobenzophenone, which can serve as a reference in the absence of specific data for this compound.

PropertyValue
Physical State Solid (Crystal - Powder)[2]
Color White to Almost White[2]
Melting Point 49°C[2]
Boiling Point 161°C / 1.7kPa[2]

III. Proper Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1][3] Halogenated organic compounds should not be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical and will not leak.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2]

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, filter paper, and empty containers, should be considered contaminated.

    • These materials must also be collected and disposed of as hazardous waste. Take off contaminated clothing and wash it before reuse.[1][2]

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.

    • Provide the waste disposal company with a full characterization of the waste, including its chemical name and any known hazards.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of disposal.

    • Retain all documentation provided by the waste disposal company as proof of proper disposal.

Emergency Spill Procedures:

In the event of a spill, ensure adequate ventilation and wear appropriate PPE. Do not allow the chemical to enter sewers or surface water. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_documentation Record Keeping A Collect Waste Chemical B Collect Contaminated Materials A->B Segregate C Store in Labeled, Sealed Container B->C D Store in Cool, Dry, Ventilated Area C->D E Contact Licensed Waste Disposal Company D->E F Provide Waste Characterization E->F G Schedule Pickup F->G H Maintain Disposal Records G->H I Retain Waste Manifests H->I

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.